molecular formula C7H4BrFO2 B1447579 6-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 1236079-57-4

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1447579
CAS No.: 1236079-57-4
M. Wt: 219.01 g/mol
InChI Key: HRNLFMAOPJHXEW-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-hydroxybenzaldehyde (: 1236079-57-4, Molecular Formula: C 7 H 4 BrFO 2 , Molecular Weight: 219.01 g/mol) is a substituted benzaldehyde derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research . This compound features a reactive aldehyde group, a phenolic hydroxyl group, and two distinct halogen substituents (bromine and fluorine) on its aromatic ring. This unique arrangement allows for selective and sequential functionalization, making it a valuable fluorinated building block for constructing more complex molecular architectures . Applications & Research Value: The primary value of this compound lies in its versatility. It serves as a precursor in the synthesis of diverse heterocycles and functionalized molecules. Its specific applications include use as a building block in medicinal chemistry for the exploration of novel bioactive compounds, with investigations into potential antimicrobial and anticancer activities . In chemical biology, it is utilized to create Schiff base ligands through condensation of the aldehyde group with primary amines; these ligands are valuable in coordination chemistry and for studying molecular interactions . Chemical Reactivity & Mechanism: The mechanism of action for this compound is rooted in the reactivity of its functional groups and their interactions with biological or chemical targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their function . The electron-withdrawing bromine and fluorine atoms influence the electron density of the ring and can enhance the compound's binding affinity in certain contexts. In synthetic transformations, the aldehyde is amenable to oxidation, reduction, and condensation reactions. The bromine atom is an effective leaving group, enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce carbon or nitrogen-based substituents, while the fluorine atom can participate in nucleophilic aromatic substitution or act as a bioisostere . Attention: This product is offered For Research Use Only . It is not intended for human or veterinary, diagnostic, or therapeutic applications .

Properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLFMAOPJHXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative whose structural complexity makes it a valuable building block in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its trifunctionalized aromatic ring, featuring hydroxyl, bromo, and fluoro groups, offers multiple reaction sites for developing diverse molecular architectures. This guide provides an in-depth examination of the most effective and regioselective methods for its synthesis. We will focus on the ortho-formylation of the readily accessible precursor, 2-bromo-5-fluorophenol, with a primary recommendation for the magnesium-mediated formylation method due to its high yield and exceptional regioselectivity. Alternative methodologies, such as the Reimer-Tiemann reaction, are also discussed to provide a comprehensive overview for the synthetic chemist.

Introduction and Strategic Overview

Substituted salicylaldehydes are foundational intermediates in organic synthesis, crucial for creating a wide array of heterocyclic compounds, Schiff base ligands, and biologically active molecules.[1][2] The target compound, this compound (CAS: 1236079-57-4, Molecular Formula: C₇H₄BrFO₂), is of particular interest due to the unique electronic and steric properties conferred by its halogen substituents.[3][4] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom provides a convenient handle for further cross-coupling reactions.

The primary synthetic challenge lies in the controlled, regioselective introduction of the formyl group (-CHO) onto a benzene ring already bearing three different substituents. A logical and efficient approach involves the formylation of a phenol precursor, which leverages the powerful ortho-directing effect of the hydroxyl group.

Retrosynthetic Analysis

A retrosynthetic analysis reveals that the most direct pathway to this compound is through the ortho-formylation of 2-bromo-5-fluorophenol. This strategy simplifies the synthesis to a single, key transformation.

Retrosynthesis target This compound precursor 2-Bromo-5-fluorophenol target->precursor Formylation (C-C bond formation)

Caption: Retrosynthetic approach for the target molecule.

The precursor, 2-bromo-5-fluorophenol (CAS: 147460-41-1), is commercially available, making this route highly practical.[5] Should a custom synthesis of the precursor be required, it can be prepared from the corresponding methoxy-aniline derivative through de-animation and demethylation steps.[5]

Recommended Synthesis: Magnesium-Mediated Ortho-Formylation

The method of choice for the regioselective ortho-formylation of phenols is the procedure based on the work of Hofsløkken and Skattebøl, which utilizes anhydrous magnesium chloride, triethylamine, and paraformaldehyde.[1][6] This method consistently provides high yields of the desired ortho-isomer, avoiding the formation of the para-aldehyde that can complicate other formylation techniques.

Mechanistic Rationale and Expertise Insights

The exceptional ortho-selectivity of this reaction is attributed to the formation of a magnesium phenoxide complex. The magnesium ion coordinates to the phenolic oxygen, and this complex then forms a six-membered ring transition state with paraformaldehyde. This chelation-controlled mechanism directs the electrophilic attack of formaldehyde exclusively to the ortho position.

Mechanism cluster_0 Chelation and Activation cluster_1 Ortho-Formylation cluster_2 Workup Phenol 2-Bromo-5-fluorophenol Mg_Phenoxide Magnesium Phenoxide Complex Phenol->Mg_Phenoxide + Et3N / MgCl2 Base Et3N / MgCl2 Transition_State Six-membered Transition State Mg_Phenoxide->Transition_State + (CH2O)n Paraform Paraformaldehyde Paraform->Transition_State Salicyl_Alcohol_Mg_Salt Magnesium Salt of Salicyl Alcohol Intermediate Transition_State->Salicyl_Alcohol_Mg_Salt Electrophilic Attack Product_Salt Magnesium Aldehydate Salicyl_Alcohol_Mg_Salt->Product_Salt Oxidation Oxidation Oxidation (Internal Redox) Final_Product This compound Product_Salt->Final_Product + H+ Acid_Workup Acidic Workup (HCl)

Caption: Mechanism of Magnesium-Mediated Ortho-Formylation.

This method is superior to classical approaches because it avoids harsh conditions and noxious reagents. The use of dry solvents is critical, as water will hydrolyze the magnesium chloride and deactivate the catalytic system.[1]

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.[1][7]

Materials:

  • 2-Bromo-5-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde, dried

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Syringes and septa for inert atmosphere additions

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous magnesium chloride (2.0 eq) and solid paraformaldehyde (3.0 eq) to the flask under a positive pressure of the inert gas.

  • Add anhydrous THF (approx. 5 mL per mmol of phenol) via syringe.

  • Add triethylamine (2.0 eq) dropwise via syringe. Stir the resulting slurry for 15 minutes.

  • Add a solution of 2-bromo-5-fluorophenol (1.0 eq) in a small amount of anhydrous THF dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 75-80 °C and heat at a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and add diethyl ether (approx. half the volume of THF used).

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 x volume of ether) and brine (1 x volume of ether). Caution: Gas may evolve during the acid wash.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation: Reagent Stoichiometry
ReagentFormulaMW ( g/mol )Molar Eq.
2-Bromo-5-fluorophenolC₆H₄BrFO191.001.0
Magnesium ChlorideMgCl₂95.212.0
Paraformaldehyde(CH₂O)n~30.033.0
Triethylamine(C₂H₅)₃N101.192.0
Experimental Workflow Diagram

Workflow A 1. Setup Flask (Inert Atmosphere) B 2. Add MgCl2, (CH2O)n, Et3N in Anhydrous THF A->B C 3. Add 2-Bromo-5-fluorophenol B->C D 4. Reflux at 75-80 °C (4-6 hours) C->D E 5. Cool to RT & Add Et2O D->E F 6. Aqueous Workup (HCl Wash, Brine Wash) E->F G 7. Dry, Filter, & Evaporate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Alternative Methodology: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via an electrophilic aromatic substitution mechanism.[8][9]

Mechanistic Rationale

The reaction involves the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong base (e.g., NaOH).[10] The highly nucleophilic phenoxide ion attacks the electron-deficient carbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[11]

While historically significant, this reaction has several drawbacks:

  • Moderate Yields: Yields can be variable and are often lower than the magnesium-mediated method.

  • Regioselectivity Issues: While ortho-substitution is favored, the formation of the para-isomer is a common side reaction.[10]

  • Harsh Conditions: The use of strong aqueous base and heating can be incompatible with sensitive functional groups.[8]

  • Biphasic System: The reaction is typically run in a two-phase system (aqueous NaOH and chloroform), which can lead to mass transfer limitations.[8]

For these reasons, the Reimer-Tiemann reaction is considered a less optimal choice for the synthesis of this compound, where high purity and regioselectivity are paramount.

Safety and Handling

  • Paraformaldehyde: Is a source of formaldehyde. It is toxic and should be handled in a well-ventilated fume hood.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

  • Anhydrous Solvents (THF, Ether): Are highly flammable. Work away from ignition sources.

  • Chloroform (for Reimer-Tiemann): Is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Acid/Base Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling 1 N HCl and other corrosive reagents.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the magnesium-mediated ortho-formylation of 2-bromo-5-fluorophenol. This method offers superior regioselectivity, high yields, and proceeds under milder conditions compared to classical alternatives like the Reimer-Tiemann reaction.[1] The protocol detailed in this guide, grounded in the trusted procedures of Organic Syntheses, provides a self-validating and reproducible pathway for researchers and drug development professionals to access this valuable synthetic intermediate.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Google Patents. (1995). Process for formylation of aromatic compounds. (US5457239A).
  • Liang, S. H., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. NIH Public Access.
  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth., 89, 220. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Org. Syn. Coll. Vol. 3, 564.
  • Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde. (CN102070420B).
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde. (CN109912396B).
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising a hydroxyl group, an aldehyde, a bromine atom, and a fluorine atom—renders it a versatile and highly reactive intermediate for the synthesis of complex molecular architectures. The interplay of the electron-withdrawing effects of the halogen substituents and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group bestows upon this molecule a distinct set of physicochemical properties that are crucial for its application in drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established experimental methodologies. As Senior Application Scientists, our aim is to furnish researchers and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in research and development. These properties govern its reactivity, solubility, bioavailability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
CAS Number 1236079-57-4[1]
Appearance Solid
Purity ≥97% to ≥98%[2], [1]
Predicted LogP 2.1063[1]
Storage Sealed in dry, 2-8°C[1]

Thermal Properties: Melting Point and Thermal Stability

The melting point of a solid crystalline compound is a critical indicator of its purity and is influenced by the strength of its crystal lattice. For drug development, the melting point affects solubility and dissolution rates.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC lies in its ability to provide a precise and reproducible measurement of the melting point and to assess the purity of the compound. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp melting peak is indicative of a pure compound, while impurities will broaden the melting range and depress the melting point.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the cell back to the initial temperature.

  • Data Analysis: The onset temperature of the endothermic melting peak is recorded as the melting point. The area under the peak corresponds to the heat of fusion.

Figure 1: Workflow for Melting Point Determination by DSC.

Solubility Profile: A Key Determinant of Bioavailability and Reactivity

The solubility of a compound in various solvents is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is also a crucial factor for designing synthetic reactions and purification protocols.

While specific quantitative solubility data for this compound is not extensively documented, aldehydes and ketones are generally soluble in organic solvents such as benzene, ether, methanol, and chloroform.[3] Their solubility in water decreases with the increasing length of the alkyl chain; however, lower members can be miscible due to hydrogen bonding.[3]

Experimental Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a rapid and efficient method to determine the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery. The causality for this choice is its high-throughput nature and its ability to mimic physiological conditions.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent in a 96-well plate.

  • Addition of Aqueous Buffer: Add a specific volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Precipitation: Shake the plate for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation of the compound.

  • Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis plate reader. The λmax for benzaldehyde derivatives is typically in the range of 250-280 nm.[4]

  • Data Analysis: The concentration at which the absorbance plateaus or starts to deviate from linearity is considered the kinetic solubility.

Figure 2: Kinetic Solubility Assay Workflow.

Acidity (pKa): Understanding Ionization State

The pKa of a molecule is a measure of its acidity and is crucial for predicting its ionization state at different pH values. This is of paramount importance in drug development as the charge of a molecule affects its ability to cross cell membranes and interact with its biological target. For this compound, the phenolic hydroxyl group is the primary acidic proton.

The pKa of substituted benzaldehydes can be influenced by the electronic effects of the substituents on the aromatic ring.[4] While an experimental pKa for this compound is not available, the presence of electron-withdrawing bromine and fluorine atoms would be expected to increase the acidity of the phenolic proton compared to unsubstituted salicylaldehyde.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes as it ionizes. The causality for selecting this method is its simplicity, sensitivity, and the fact that many aromatic compounds exhibit a distinct spectral shift upon ionization.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the compound.

  • Sample Preparation: Prepare solutions of this compound of the same concentration in each of the prepared buffers.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength at which the largest difference in absorbance is observed between the fully protonated and fully deprotonated forms of the molecule.

    • Plot the absorbance at this wavelength against the pH of the buffer.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Figure 3: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Spectroscopic Properties: Elucidating Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (typically in the 9-10 ppm region), the hydroxyl proton (variable, but often deshielded), and the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region) and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the substituents. Data for the related compound 6-bromo-2-hydroxy-3-methoxybenzaldehyde shows characteristic shifts that can be used for comparison.[5]

Experimental Protocol: NMR Spectroscopic Analysis

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse program to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling constants to assign the signals to the respective nuclei in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit characteristic absorption bands in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group, respectively.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. The presence of fluorine in pharmaceutical compounds can enhance their metabolic stability, binding affinity, and bioavailability.[6] this compound serves as a key building block for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. Its utility is exemplified by the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are of interest in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[7]

Conclusion

This compound is a synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies used for their determination. A thorough understanding and application of this knowledge are essential for researchers and scientists to fully exploit the synthetic versatility of this compound in the pursuit of novel therapeutic agents and advanced materials.

References

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. In: Chemistry Part II. New Delhi: NCERT; 2020.
  • BenchChem. A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. 2025.
  • Klouwen MH, Boelens H. Alkyl-substituted benzaldehydes. Perfumer & Flavorist. 1979.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde. [Link]. Accessed January 20, 2026.

  • Stewart R, van der Linden R. Lewis acid properties of benzaldehydes and substituent effects. J. Chem. Soc., Perkin Trans. 2. 1970;0:211-215.
  • Steinebach C, et al. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. 2021. DOI: 10.26434/chemrxiv-2021-w2v0k-v2.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10236304, 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]. Accessed January 20, 2026.

  • BenchChem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. 2025.
  • Mondal, B., & Dinda, R. (2021). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2779276, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]. Accessed January 20, 2026.

  • AOBChem. 2-Bromo-6-fluoro-3-hydroxybenzaldehyde. [Link]. Accessed January 20, 2026.

  • Molbase. 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. [Link]. Accessed January 20, 2026.

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo." Magnetic Resonance in Chemistry 44.5 (2006): 491-500.

Sources

A Comprehensive Technical Guide to 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, imparts distinct chemical reactivity and potential for biological activity. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a particular focus on its role in the development of novel therapeutics.

Table of Key Identifiers

IdentifierValue
CAS Number 1236079-57-4[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
IUPAC Name This compound
Synonyms 6-Bromo-3-fluorosalicylaldehyde

Synthesis of this compound

The primary synthetic route to this compound is through the ortho-formylation of the corresponding phenol, a regioselective method that introduces the aldehyde group at the position adjacent to the hydroxyl group. This reaction is a modification of the Duff reaction or related formylation methods.

Experimental Protocol: Ortho-formylation of 5-Bromo-2-fluorophenol

This protocol is based on established methods for the ortho-formylation of phenols.[2]

Materials:

  • 5-Bromo-2-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1N HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ and paraformaldehyde.

  • Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine while stirring.

  • To this mixture, add a solution of 5-bromo-2-fluorophenol in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Wash the organic phase sequentially with 1N HCl and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reagents used are sensitive to moisture, which can quench the reaction. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

  • Magnesium Chloride and Triethylamine: These reagents form a complex that acts as a Lewis acid and a base, respectively, facilitating the regioselective ortho-formylation.

  • Paraformaldehyde: This serves as the source of the formyl group.

  • Acidic Workup: The addition of HCl is necessary to hydrolyze the intermediate magnesium complex and liberate the free aldehyde.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 5-Bromo-2-fluorophenol 5-Bromo-2-fluorophenol Ortho-formylation Ortho-formylation 5-Bromo-2-fluorophenol->Ortho-formylation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Ortho-formylation MgCl2 MgCl2 MgCl2->Ortho-formylation NEt3 NEt3 NEt3->Ortho-formylation Acidic Workup Acidic Workup Ortho-formylation->Acidic Workup Extraction Extraction Acidic Workup->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. The spectroscopic data are predicted based on the analysis of structurally similar compounds.[3][4]

Table of Physicochemical and Predicted Spectroscopic Data

PropertyValue/Prediction
Appearance Expected to be a solid
Melting Point Not reported, but expected to be a solid at room temperature
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents
¹H NMR (Predicted) Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)Aromatic protons: ~7.0-7.8 ppm (multiplets)Hydroxyl proton (OH): ~10.5-11.5 ppm (broad singlet)
¹³C NMR (Predicted) Carbonyl carbon (C=O): ~190-195 ppmAromatic carbons: ~110-160 ppm
FT-IR (Predicted) O-H stretch: ~3200-3400 cm⁻¹ (broad)C=O stretch: ~1650-1670 cm⁻¹C-Br stretch: ~550-650 cm⁻¹C-F stretch: ~1000-1200 cm⁻¹
Mass Spectrometry (Predicted) Molecular ion peak (M⁺) at m/z 218 and 220 in a ~1:1 ratio due to bromine isotopes

Applications in Drug Discovery and Development

Halogenated salicylaldehydes are pivotal intermediates in the synthesis of a wide array of bioactive molecules. The presence of bromine and fluorine in this compound offers several advantages in drug design, including increased metabolic stability and enhanced binding interactions with biological targets.

Role in the Synthesis of VHL Ligands for Targeted Protein Degradation

A significant application of this class of compounds is in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] VHL is a key component of the cellular machinery responsible for protein degradation. Small molecules that bind to VHL can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

The hydroxybenzaldehyde moiety can be elaborated to form the core structure that mimics the natural substrate of VHL, HIF-1α. The bromine and fluorine substituents can be strategically utilized to modulate the binding affinity and pharmacokinetic properties of the resulting VHL ligands.

Logical Relationship Diagram for PROTAC Action:

PROTAC_Mechanism cluster_components Components cluster_process Process PROTAC PROTAC Ternary Complex Formation Ternary Complex Formation PROTAC->Ternary Complex Formation Target Protein Target Protein Target Protein->Ternary Complex Formation VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Formation Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Precursor for Other Bioactive Molecules

The aldehyde and hydroxyl groups of this compound are versatile functional handles for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds with potential therapeutic applications, including:

  • Anticancer Agents: The core structure can be incorporated into molecules designed to inhibit specific kinases or other enzymes involved in cancer progression.

  • Antimicrobial Agents: Salicylaldehyde derivatives have been explored for their antibacterial and antifungal activities.

  • Anti-inflammatory Compounds: The scaffold can be used to develop inhibitors of inflammatory pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related compounds.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

  • First Aid Measures:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and versatile reactivity make it an attractive starting material for the creation of complex and novel bioactive molecules. The insights provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this compound for the advancement of their scientific endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 6-bromo-3-fluoro-2-hydroxy-benzaldehyde. (n.d.). Retrieved from [Link]

  • Bond, M. J., Chu, L., & De Vita, D. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 13(8), 893–903.
  • Farré-Navarro, D., & Ciulli, A. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbany, M. F., & Al-Majid, A. M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3296.
  • Patel, H. R., Patel, H. D., & Patel, K. D. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 15(10), 23-31.
  • Kulkarni, N., Jadhav, S., Sonawane, R., & Patil, L. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. Journal of Harbin Institute of Technology, 57(1), 215-223.
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. (n.d.). Retrieved from [Link]

  • Sharma, G., Sharma, S., Pathak, D., & Singh, P. (2007). Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine.
  • Bond, M. J., & De Vita, D. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry, 14(3), 395–411.
  • Amole, O. O., Idowu, O. S., & Adebayo, A. H. (2019). Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones. Journal of Applied Sciences and Environmental Management, 23(4), 647.
  • Atanasov, A. G., & Zotchev, S. B. (2018). Bioactive Molecules and Their Mechanisms of Action. Biomolecules, 8(2), 32.
  • Kumar, M., & Singh, S. K. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Biomolecules, 12(5), 653.
  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99–103.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276. (n.d.). Retrieved from [Link]

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A Technical Guide to the Spectroscopic Profile of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1236079-57-4)[1][2][3]. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document leverages established principles of spectroscopy and comparative data from structurally similar analogs to present a detailed, predictive spectroscopic profile. This guide is designed to assist researchers in the identification, characterization, and quality control of this and related halogenated salicylaldehydes. We will delve into the anticipated features of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.

Introduction to this compound

This compound, also known as 6-Bromo-3-fluorosalicylaldehyde, is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a bromo, a fluoro, a hydroxyl, and a formyl (aldehyde) group. This unique combination of electron-withdrawing (bromo, fluoro, and aldehyde) and electron-donating (hydroxyl) groups dictates its chemical reactivity and its distinct spectroscopic signature. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure-activity relationships are fundamental.

Below is the chemical structure of this compound with atom numbering for spectroscopic assignment purposes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim pulse Apply Pulse Sequence (¹H or ¹³C) lock_shim->pulse acquire Acquire FID pulse->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Analyze Spectrum (Shifts, Couplings, Integration) process->analyze elucidate Structural Elucidation analyze->elucidate G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Baseline Correction sample_scan->process label_peaks Peak Labeling process->label_peaks

Figure 3: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show the following key features:

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺˙ and M+2⁺˙) of nearly equal intensity at m/z 218 and 220. This isotopic pattern is a definitive indicator of a monobrominated compound. [4]

  • Key Fragmentation Patterns:

    • [M-H]⁺ (m/z 217/219): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes.

    • [M-CHO]⁺ (m/z 189/191): Cleavage of the bond between the aromatic ring and the formyl group results in the loss of a formyl radical (•CHO).

    • [M-Br]⁺ (m/z 139): Loss of the bromine radical would result in a fragment at m/z 139.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization source is a standard method for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Injector: Set to a temperature of ~250 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 70 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: ~230 °C.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, FT-IR, and MS analyses. The provided experimental protocols offer a robust framework for researchers to obtain high-quality data for this and related compounds. This guide serves as a valuable resource for the structural elucidation and characterization of halogenated salicylaldehydes, facilitating their application in research and development.

References

  • 6-bromo-3-fluoro-2-hydroxy-benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 2-Bromo-6-fluoro-3-hydroxybenzaldehyde. (n.d.). AOBChem. Retrieved January 20, 2026, from [Link]

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (2021). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Benzaldehyde, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • 2-Bromo-5-fluorobenzaldehyde. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • (PDF) 2-Bromo-3-nitrobenzaldehyde. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]

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"6-Bromo-3-fluoro-2-hydroxybenzaldehyde NMR data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic organic molecules. This guide provides a comprehensive technical overview of the expected NMR data for this compound (CAS No. 1236079-57-4), a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a predictive analysis grounded in fundamental principles. We will dissect the anticipated ¹H and ¹³C NMR spectra, detailing the rationale behind chemical shift predictions, spin-spin coupling patterns, and the influence of the compound's unique substitution pattern. Furthermore, this guide outlines a robust experimental workflow, including advanced 2D NMR techniques, to ensure accurate and self-validating characterization for researchers in drug development and chemical synthesis.

Introduction: The Structural Imperative

This compound is a polysubstituted benzene ring featuring four distinct functional groups: an aldehyde, a hydroxyl group, a fluorine atom, and a bromine atom. This specific arrangement presents a unique electronic environment, making its precise characterization essential for any subsequent application. While the molecular formula (C₇H₄BrFO₂) and weight (219.01 g/mol ) are known, only NMR spectroscopy can definitively confirm the regiochemistry of the substituents and provide the foundational data for quality control and reaction monitoring.[1]

The interpretation of its NMR spectra relies on understanding the interplay of several key effects:

  • Inductive Effects: The high electronegativity of fluorine, oxygen, and bromine atoms withdraws electron density from the aromatic ring, influencing the shielding of nearby nuclei.[3]

  • Mesomeric (Resonance) Effects: The hydroxyl, aldehyde, and halogen substituents possess lone pairs or π-systems that can donate or withdraw electron density via resonance, significantly impacting the chemical shifts of ortho and para positions.

  • Anisotropic Effects: The π-electron system of the benzene ring and the carbonyl group of the aldehyde generate local magnetic fields that cause significant deshielding of aromatic and aldehydic protons.[4]

  • Spin-Spin Coupling: Through-bond interactions between NMR-active nuclei (¹H, ¹³C, ¹⁹F) provide definitive evidence of connectivity. The magnitudes of these coupling constants (J-values) are highly dependent on the number of intervening bonds and stereochemical relationships.[5]

This guide will predict the spectral features based on these principles, providing a reliable roadmap for any scientist working with this compound.

Predicted NMR Spectral Analysis

To facilitate discussion, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will significantly affect the chemical shift and appearance of the hydroxyl proton.[6]

  • Aldehyde Proton (H7): This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.8 - 10.5 ppm .[7][8] Due to the number of intervening bonds, any coupling to the aromatic protons would be negligible (⁴JHH ≈ 0 Hz).

  • Hydroxyl Proton (H-O): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl₃, it may appear as a broad singlet. However, the strong intramolecular hydrogen bond with the aldehyde oxygen will shift it significantly downfield, likely between δ 11.0 - 12.0 ppm , and it will appear as a sharp singlet.[2][9] In DMSO-d₆, this signal would also be sharp and in a similar downfield region.

  • Aromatic Proton (H5): This proton is ortho to the bromine and meta to the aldehyde group. It will be a doublet of doublets (dd) due to coupling with H4 (³JHH) and the fluorine at C3 (⁴JHF). The expected chemical shift is around δ 7.2 - 7.5 ppm . The ³JHH (ortho) coupling should be in the range of 7-9 Hz, while the long-range ⁴JHF (meta) coupling will be smaller, around 2-4 Hz.[10]

  • Aromatic Proton (H4): This proton is ortho to H5 and ortho to the fluorine atom. It will also appear as a doublet of doublets (dd) due to coupling with H5 (³JHH) and the fluorine at C3 (³JHF). The strong electron-withdrawing effects of the adjacent fluorine and the para aldehyde group will shift it downfield relative to H5, likely in the range of δ 7.5 - 7.8 ppm . The ³JHH coupling will be identical to that for H5 (7-9 Hz), while the ³JHF (ortho) coupling is expected to be larger, in the range of 6-10 Hz.[10]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals. The key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

  • Aldehyde Carbon (C7): The carbonyl carbon is the most deshielded and will appear at the lowest field, typically δ 190 - 195 ppm .[11][12] It may exhibit a small long-range coupling to the fluorine (⁴JCF).

  • C3 (Carbon bearing Fluorine): This carbon will show a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a large doublet. Its chemical shift will be significantly influenced by the directly attached fluorine, expected around δ 155 - 160 ppm (d, ¹JCF ≈ 250 Hz) .[13]

  • C2 (Carbon bearing Hydroxyl): Attached to the electronegative oxygen, this carbon will be downfield, likely in the range of δ 145 - 150 ppm . It will be split into a doublet by the adjacent fluorine (²JCF), with a coupling constant of approximately 10-15 Hz.

  • C1 (Carbon attached to CHO): The ipso-carbon attached to the aldehyde group is expected around δ 120 - 125 ppm . It will also show coupling to the fluorine atom (³JCF), likely in the range of 3-5 Hz.

  • C6 (Carbon bearing Bromine): The chemical shift of this carbon will be influenced by the heavy atom effect of bromine, placing it in the range of δ 110 - 115 ppm . It will show a long-range coupling to fluorine (⁴JCF).

  • C5: This carbon is expected to resonate around δ 128 - 132 ppm . It will be split into a doublet by the fluorine atom (³JCF) with a coupling constant of approximately 3-5 Hz.

  • C4: This carbon is ortho to the fluorine and will show a significant ²JCF coupling of around 20-25 Hz. Its chemical shift is predicted to be in the range of δ 118 - 122 ppm (d, ²JCF ≈ 22 Hz) .[13]

Data Summary Tables

Table 1: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H7 (-CHO)9.8 - 10.5s (singlet)-
H-O (-OH)11.0 - 12.0s (singlet)-
H47.5 - 7.8dd (doublet of doublets)³JHH ≈ 7-9 Hz, ³JHF ≈ 6-10 Hz
H57.2 - 7.5dd (doublet of doublets)³JHH ≈ 7-9 Hz, ⁴JHF ≈ 2-4 Hz
Table 2: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted ¹⁹F Coupling (JCF, Hz)
C7 (C=O)190 - 195d (doublet)⁴JCF ≈ 1-3
C3 (C-F)155 - 160d (doublet)¹JCF ≈ 240-260
C2 (C-OH)145 - 150d (doublet)²JCF ≈ 10-15
C5128 - 132d (doublet)³JCF ≈ 3-5
C1 (C-CHO)120 - 125d (doublet)³JCF ≈ 3-5
C4118 - 122d (doublet)²JCF ≈ 20-25
C6 (C-Br)110 - 115d (doublet)⁴JCF ≈ 1-3

Experimental Design for Unambiguous Characterization

To move from prediction to empirical validation, a systematic experimental approach is required. The following workflow ensures comprehensive and accurate structural assignment.

Caption: Recommended experimental workflow for the complete NMR characterization.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like -OH).[7]
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (on a 400 MHz or higher spectrometer):

  • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the range from -1 to 13 ppm. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral width should be set from 0 to 220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are recommended for accurate integration of all carbon signals, including quaternary ones.
  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the two aromatic protons (H4 and H5), confirming their ortho relationship.[10]
  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It will definitively link H4 to C4, H5 to C5, and H7 to C7.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and confirming the overall framework. Key expected correlations include:
  • Aldehyde proton (H7) to C1 and C2.
  • Aromatic proton H5 to C1, C3, and C6.
  • Aromatic proton H4 to C2, C6, and C5.

Conclusion

The structural confirmation of this compound is readily achievable through a systematic application of NMR spectroscopy. The ¹H NMR spectrum is defined by two mutually coupled aromatic protons, a highly deshielded aldehyde proton, and an intramolecularly hydrogen-bonded hydroxyl proton. The ¹³C NMR spectrum is characterized by large, informative C-F coupling constants that are diagnostic for the fluorine substitution pattern. By following the outlined workflow, from 1D spectral acquisition to advanced 2D correlation experiments, researchers can obtain unambiguous, publication-quality data to validate the structure of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

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"mass spectrometry of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and complex organic materials. The precise substitution pattern on the phenyl ring, featuring a hydroxyl, a fluorine, and a bromine moiety, imparts unique chemical reactivity and requires unambiguous structural confirmation. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This technical guide provides a comprehensive framework for the analysis of this compound using modern mass spectrometry. It moves beyond a simple recitation of methods to explain the underlying principles and strategic choices an analytical scientist must make to generate high-quality, defensible data. We will cover the selection of appropriate ionization techniques, the utility of high-resolution mass analysis, and the logic of fragmentation pathway elucidation through tandem mass spectrometry (MS/MS). This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to characterize this and similar small molecules.

Part 1: Foundational Principles & Analyte Characteristics

Before any analysis, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate every subsequent choice in the analytical workflow, from sample preparation to the final interpretation of the mass spectrum.

Molecular Structure and Physicochemical Properties

The structure of this compound (C₇H₄BrFO₂) dictates its behavior in a mass spectrometer. The acidic phenolic proton, the electronegative fluorine and bromine atoms, and the carbonyl group are all key features that influence ionization and fragmentation.

One of the most defining characteristics of this molecule for mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a highly characteristic isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks.[1][3] This signature is a powerful diagnostic tool for identifying bromine-containing compounds.

PropertyValueSource
Molecular Formula C₇H₄BrFO₂PubChem[4]
Average Molecular Weight 219.01 g/mol PubChem[4][5]
Monoisotopic Mass (⁷⁹Br) 217.93787 DaPubChem[4][6]
Monoisotopic Mass (⁸¹Br) 219.93582 DaCalculated
⁷⁹Br:⁸¹Br Isotope Ratio ~1:1Chemistry LibreTexts[2]

Part 2: Strategic Selection of Mass Spectrometry Techniques

The success of a mass spectrometry experiment hinges on the selection of an appropriate ionization source and mass analyzer. For a small, polar molecule like this compound, soft ionization techniques are generally preferred to preserve the molecular ion for subsequent fragmentation analysis.

Ionization Methodologies
  • Electrospray Ionization (ESI): ESI is the premier choice for this analyte.[7] It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[8][9]

    • Negative Ion Mode (ESI-): Given the acidic phenolic hydroxyl group, deprotonation to form the [M-H]⁻ ion is highly favorable. This mode is often more sensitive and selective for phenolic compounds.[10][11][12]

    • Positive Ion Mode (ESI+): Protonation can occur, likely on the carbonyl oxygen, to form the [M+H]⁺ ion. While potentially less sensitive than negative mode, it provides complementary data and can reveal different fragmentation pathways.[10]

Mass Analyzers: The Power of High Resolution

While nominal mass instruments can detect the molecule, high-resolution mass spectrometry (HRMS) provides a significant analytical advantage.[13][14] Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers can measure m/z values to four or more decimal places.[15][16] This level of precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, drastically increasing the confidence of identification.[8]

Part 3: Experimental Protocol & Workflow

This section details a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Step 1: Sample and System Preparation
  • Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute this stock solution to a working concentration of 1 µg/mL using 50:50 acetonitrile:water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid is a common additive that aids in the protonation of the analyte for positive mode ESI and provides a source of protons.

  • Instrumentation Setup (LC-HRMS):

    • LC Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Gradient: A simple gradient can be used, for example, starting at 5% B and increasing to 95% B over 5 minutes, to ensure the compound elutes as a sharp peak.

Step 2: Data Acquisition

The acquisition strategy is designed to capture both the molecular ion information and its structural fragments in a single run.

  • Full Scan MS (MS¹):

    • Scan Range: m/z 100-400.

    • Resolution: Set to >60,000 to achieve high mass accuracy.

    • Polarity: Acquire data in both positive and negative ion modes in separate runs.

    • Objective: To detect the [M+H]⁺ or [M-H]⁻ ions and confirm the characteristic 1:1 bromine isotopic pattern.

  • Tandem MS (MS/MS):

    • Method: Use a data-dependent acquisition (DDA) mode. The instrument will automatically select the most intense ions from the full scan (in this case, the isotopic peaks of the molecular ion) for fragmentation.

    • Precursor Ions: m/z 218.9458 (for [M+H]⁺, ⁷⁹Br) and m/z 220.9437 (for [M+H]⁺, ⁸¹Br) in positive mode. Or m/z 216.9302 (for [M-H]⁻, ⁷⁹Br) and m/z 218.9281 (for [M-H]⁻, ⁸¹Br) in negative mode.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV). This ensures a wide range of fragments are generated, from gentle (loss of small groups) to more extensive fragmentation.[17]

    • Objective: To generate a reproducible fragmentation pattern that can be used for structural confirmation.[18][19]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Stock 100 µg/mL Stock Solution Work 1 µg/mL Working Standard Stock->Work Dilution LC LC Separation (C18 Column) Work->LC ESI Electrospray Ionization (Positive & Negative Mode) LC->ESI MS1 Full Scan MS¹ (High Resolution) ESI->MS1 DDA Data-Dependent Precursor Selection MS1->DDA Confirm Confirm Formula (Accurate Mass & Isotope Pattern) MS1->Confirm MS2 Tandem MS (MS/MS) (Collision-Induced Dissociation) DDA->MS2 Elucidate Elucidate Structure (Fragmentation Analysis) MS2->Elucidate G M [M+H]⁺ m/z 218.9/220.9 F1 [M+H - CO]⁺ m/z 190.9/192.9 M->F1 - CO F2 [M+H - CHO]⁺ m/z 189.9/191.9 M->F2 - CHO• F3 [M+H - Br]⁺ m/z 139.0 M->F3 - Br•

Caption: Predicted fragmentation of protonated this compound.

By matching the accurate masses of the observed fragment ions in the MS/MS spectrum to these predicted structures, a definitive structural confirmation can be achieved.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to create a robust and definitive analytical workflow. By leveraging the distinct isotopic signature of bromine, the soft ionization of ESI, and the precision of high-resolution mass analyzers, confident identification is readily achievable. Furthermore, tandem mass spectrometry provides an indispensable tool for structural elucidation, confirming the molecular connectivity through predictable fragmentation pathways. The methodologies and strategies outlined in this guide provide a solid foundation for the analysis of this compound and can be adapted for a wide range of other halogenated small molecules critical to research and development.

References

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"crystal structure of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic considerations, experimental protocols, and analytical logic required to fully characterize this promising synthetic intermediate. While a published crystal structure for this specific molecule is not available at the time of writing, this guide presents a complete, field-proven methodology for its elucidation, drawing upon established principles and data from analogous halogenated benzaldehydes.

Introduction: The Significance of Structural Analysis

This compound is a substituted salicylaldehyde, a class of compounds widely utilized as precursors in the synthesis of Schiff bases, ligands for metal complexes, and various heterocyclic scaffolds of medicinal interest[1][2]. The specific combination of bromo, fluoro, and hydroxyl functional groups on the benzaldehyde core suggests a rich potential for diverse intermolecular interactions, which are critical determinants of a molecule's solid-state properties, including solubility, stability, and bioavailability.

A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is indispensable for rational drug design. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous method to determine this arrangement, revealing crucial details about molecular conformation, bond lengths, bond angles, and the supramolecular architecture established by non-covalent interactions[3][4][5]. This guide outlines the complete workflow for such a study, from synthesis to final structural analysis.

Synthesis and High-Quality Crystal Growth

The first critical step is the synthesis and subsequent generation of diffraction-quality single crystals. The quality of the crystal is the single most important factor determining the success of an SCXRD experiment[6].

Proposed Synthetic Pathway

While several synthetic routes may be viable, a common approach for selectively functionalizing phenolic compounds is the ortho-formylation (Duff reaction or similar methods). A plausible route could involve the magnesium-mediated ortho-formylation of a corresponding 2-bromo-6-fluorophenol, which provides high regioselectivity.

Protocol: Magnesium-Mediated Ortho-Formylation

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 2-bromo-6-fluorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Magnesium Phenoxide Formation: Add triethylamine (2.0 eq.) followed by anhydrous magnesium dichloride (2.0 eq.). Stir the resulting suspension at room temperature for 30 minutes. The causality here is the in-situ formation of the magnesium phenoxide, which activates the ortho position for electrophilic attack and chelates the incoming aldehyde, directing the formylation.

  • Formylation: Add paraformaldehyde (3.0 eq.) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of 1M hydrochloric acid (HCl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Crystallization Methodologies

Obtaining single crystals requires creating a supersaturated solution from which the compound slowly precipitates in an ordered lattice. The choice of solvent is critical and often determined empirically.

Recommended Techniques for Crystal Growth:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of crystals.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent (e.g., acetone). Place this vial inside a larger, sealed chamber containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.

  • Vapor Diffusion (Solid-Liquid): Place the solid compound in a small vial and place this vial inside a larger chamber containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly condense into the vial, creating a saturated solution from which crystals can grow.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal[4][7]. The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays diffracted by the planes of atoms in the crystal lattice[7].

Experimental Workflow: From Crystal to Data

The process involves mounting a suitable crystal, collecting diffraction patterns, and processing the data to determine the unit cell and intensity of each reflection.

Step-by-Step Data Collection Protocol:

  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects[7]. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Instrumentation: Place the mounted crystal on the diffractometer. Modern instruments typically consist of an X-ray source, a goniometer for precise crystal rotation, and a detector[3][4].

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. The instrument then rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam. The detector records the position and intensity of the diffracted X-rays, creating a series of diffraction images[3].

  • Data Processing: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters. This data is then corrected for experimental factors (e.g., absorption) to produce a final reflection file.

G cluster_exp Experimental Workflow cluster_analysis Structural Analysis A Select & Mount High-Quality Crystal B Position Crystal on Diffractometer A->B C Cool Crystal (e.g., 100 K) B->C D Collect Diffraction Images (Rotate & Expose to X-rays) C->D E Process Data (Integrate Intensities) D->E F Solve Structure (Determine Atom Positions) E->F G Refine Structural Model F->G H Analyze Geometry & Interactions G->H

Caption: Workflow for Crystal Structure Determination.

Hypothetical Crystallographic Data

Based on typical small organic molecules, a plausible set of crystallographic data for this compound is presented below. This data would be the direct output of the initial data processing.

Parameter Hypothetical Value Significance
Chemical FormulaC₇H₄BrFO₂Defines the atomic composition of the molecule.
Formula Weight219.01 g/mol Molar mass of the compound[8][9].
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 7.5, b = 15.0, c = 7.0Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90Angles of the unit cell (for monoclinic, α and γ are 90°).
Volume (ų)724Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated) (g/cm³)2.008Calculated density based on unit cell volume and contents.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.

Analysis of the Molecular and Supramolecular Structure

Once the structure is solved and refined, the analysis shifts to interpreting the geometric and interactive features of the molecule in the solid state.

Intramolecular Interactions

A key feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction creates a stable six-membered pseudo-ring and is expected to be a dominant feature, significantly influencing the planarity of the molecule[2].

Intermolecular Interactions: Building the Supramolecular Architecture

The crystal packing is governed by a combination of weaker, non-covalent interactions that assemble the individual molecules into a three-dimensional lattice. For this molecule, several key interactions are anticipated:

  • C–H···O Hydrogen Bonds: The aldehydic proton and aromatic protons can act as weak hydrogen bond donors to the oxygen atoms of neighboring molecules.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can interact favorably with nucleophilic atoms like the carbonyl oxygen or even the fluorine of an adjacent molecule (Br···O, Br···F). These interactions are known to play a crucial role in the crystal engineering of halogenated compounds[10][11].

  • π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal packing[10][12]. The relative orientation (e.g., parallel-displaced or T-shaped) will depend on the electronic nature of the substituted ring.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1 C₇H₄BrFO₂ M2 C₇H₄BrFO₂ M1->M2 Halogen Bond (Br···O) M3 C₇H₄BrFO₂ M1->M3 C–H···O Hydrogen Bond M2->M3 π–π Stacking

Caption: Predicted Intermolecular Interactions Network.

Spectroscopic Corroboration

While SCXRD provides the definitive solid-state structure, spectroscopic methods are essential to confirm the molecular identity in solution and to provide complementary data.

Table: Expected Spectroscopic Data

Technique Expected Features
FT-IR - A broad O-H stretching band around 3100-3300 cm⁻¹.- A sharp C=O stretching band for the aldehyde around 1650-1670 cm⁻¹. The position is lowered due to the intramolecular hydrogen bond[13].- C-H stretching for the aldehyde proton around 2850 cm⁻¹.- C-F and C-Br stretching bands in the fingerprint region (<1400 cm⁻¹).
¹H NMR - A downfield singlet for the aldehyde proton (CHO) around δ 9.8-10.5 ppm.- A downfield singlet for the hydroxyl proton (OH) around δ 11-12 ppm, broadened by hydrogen bonding.- Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two coupled aromatic protons, with coupling constants characteristic of their relative positions.
¹³C NMR - A signal for the aldehyde carbonyl carbon around δ 190-195 ppm.- Six distinct signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the electron-withdrawing/donating effects of the substituents. Carbons directly attached to F and Br will show characteristic splitting and shifts.
Mass Spec. - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values: ~218 and ~220.

Conclusion: From Structure to Application

This guide has detailed a robust, multi-faceted approach to the complete structural characterization of this compound. By combining synthesis, meticulous crystallization, definitive single-crystal X-ray diffraction, and corroborative spectroscopic analysis, a researcher can gain profound insights into the molecule's structure. This detailed structural knowledge—particularly the nature of the intermolecular interactions—is fundamental for predicting and modifying the compound's physicochemical properties, providing an authoritative foundation for its application in drug discovery and materials science.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available from: [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs. University of York. Available from: [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • Variations in the intermolecular interactions in (E) benzaldehyde 7-chloro-1-methyl- 4H-quinolinyl-4-ylidene-hydrazone and seven halo derivatives. Sci-Hub. Available from: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available from: [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. National Institutes of Health. Available from: [Link]

  • Conformational disorder in 4-(5,5′-dibromo-2′-chloro-4,4′-bipyridyl-2-yl)benzaldehyde: role of π–π and halogen interactions. ResearchGate. Available from: [Link]

  • Analysis of intermolecular interactions involving halogens in substituted benzanilides. Sci-Hub. Available from: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Ain Shams Engineering Journal. Available from: [Link]

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  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available from: [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
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The Synthetic Versatility of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecular entities is ever-increasing. Aryl aldehydes, particularly those bearing multiple halogen and hydroxyl substituents, are invaluable synthons due to their inherent reactivity and propensity to undergo a wide array of chemical transformations. This guide provides an in-depth technical exploration of the reactivity of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, a versatile building block with significant potential in the synthesis of novel pharmaceuticals and functional materials.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the electronic and steric factors that govern the reactivity of this multifaceted molecule. We will delve into the strategic considerations behind reaction design, offering insights that empower the reader to harness the full synthetic potential of this compound.

Molecular Profile and Spectroscopic Characterization

This compound, with a molecular formula of C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol , possesses a unique arrangement of functional groups that dictates its chemical behavior.[1] The interplay between the electron-withdrawing inductive effects of the bromine and fluorine atoms, the electron-donating resonance effect of the hydroxyl group, and the reactivity of the aldehyde moiety creates a nuanced reactivity profile that can be selectively exploited.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1236079-57-4[1]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
logP 2.1063[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Predicted Spectroscopic Data:

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet between δ 9.8 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of δ 190-195 ppm. The aromatic carbons will appear between δ 110 and 160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. Carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 218 and 220.

Synthesis of this compound

A robust and regioselective method for the synthesis of substituted salicylaldehydes is the ortho-formylation of phenols.[5] This approach is highly applicable for the preparation of this compound, likely starting from the commercially available 5-bromo-2-fluorophenol.

The reaction proceeds via a magnesium-mediated process where the phenol is first converted to its magnesium phenoxide. This intermediate then reacts with paraformaldehyde, with the magnesium ion playing a crucial role in directing the formylation to the ortho position.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-bromo-2-fluorophenol 5-Bromo-2-fluorophenol Reaction_Vessel Reaction in THF or Acetonitrile Reflux 5-bromo-2-fluorophenol->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel MgCl2 MgCl₂ MgCl2->Reaction_Vessel Et3N Et₃N Et3N->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule

Caption: Synthetic workflow for the ortho-formylation of 5-bromo-2-fluorophenol.

Experimental Protocol: Synthesis of this compound (Exemplary)

This protocol is adapted from the general procedure for the ortho-formylation of phenols and may require optimization.[5]

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Add dry tetrahydrofuran (THF) or acetonitrile via syringe.

  • Add triethylamine (2.0 eq.) dropwise and stir the mixture for 10 minutes.

  • Add a solution of 5-bromo-2-fluorophenol (1.0 eq.) in the reaction solvent dropwise.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Wash the organic phase successively with 1 N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity of the Aromatic Ring: A Hub for Cross-Coupling and Substitution

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with a variety of organoboron reagents, such as boronic acids or their esters, to form biaryl structures.[7] This reaction is highly valued for its functional group tolerance and generally mild reaction conditions.

G Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., SPhos, XPhos) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Biaryl Product Reaction->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling of this compound.

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling and often requires optimization depending on the specific boronic acid used.[8] For substrates with steric hindrance or electronic deactivation, the use of bulky, electron-rich phosphine ligands is often necessary.[9]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst.[10] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

The selectivity of the Buchwald-Hartwig amination on dihalogenated substrates is well-documented, with the more reactive C-Br bond undergoing oxidative addition to the palladium catalyst in preference to a C-Cl or C-F bond.[11] This selectivity can be exploited for the sequential functionalization of the aromatic ring.

Experimental Protocol: Buchwald-Hartwig Amination (General)

This is a generalized protocol and requires optimization for specific amines.[12]

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., RuPhos).

  • Add this compound (1.0 eq.), the desired amine (1.2 eq.), and a base (e.g., LHMDS or Cs₂CO₃).

  • Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Seal the tube and heat the reaction mixture at the optimized temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of the aldehyde and halogen substituents, also makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. While the C-Br bond is the primary site for palladium-catalyzed reactions, the C-F bond can also be displaced by strong nucleophiles under certain conditions, particularly when activated by electron-withdrawing groups.[13] The relative reactivity of the C-Br and C-F bonds in SNAr reactions on this specific substrate would depend on the nature of the nucleophile and the reaction conditions.

Reactivity of the Aldehyde and Hydroxyl Groups

The aldehyde and hydroxyl functionalities of this compound offer additional avenues for synthetic elaboration.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle that can participate in a variety of reactions, including:

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[14] This is a key transformation in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[15][16]

  • Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines to form imines (Schiff bases), or with active methylene compounds in Knoevenagel or Wittig-type reactions.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized through:

  • Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

  • Esterification: Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride.

  • Protection: The hydroxyl group may require protection during certain synthetic steps to prevent unwanted side reactions. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers.

Applications in Drug Discovery: The Case of VHL Ligands

A prominent application of this compound and its analogs is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

The synthesis of VHL ligands often involves a reductive amination of a substituted benzaldehyde with a proline derivative.[17] The substituents on the aromatic ring play a critical role in modulating the binding affinity and selectivity of the ligand for the VHL protein. The bromo substituent on this compound serves as a handle for further diversification of the VHL ligand scaffold through cross-coupling reactions.

G cluster_start Starting Material cluster_reaction1 Reductive Amination cluster_intermediate Intermediate cluster_reaction2 Further Functionalization cluster_product Final Product Aldehyde This compound Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine Proline Derivative Amine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reductive_Amination Intermediate_Product Amine Intermediate Reductive_Amination->Intermediate_Product Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate_Product->Coupling VHL_Ligand VHL Ligand Coupling->VHL_Ligand

Caption: Synthetic strategy for the incorporation of this compound into a VHL ligand.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of reactive sites allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and modifications of the aldehyde and hydroxyl groups. The strategic and selective manipulation of these functional groups opens up avenues for the efficient construction of complex molecular architectures, particularly in the realm of drug discovery and materials science. A thorough understanding of the interplay of electronic and steric effects is paramount to unlocking the full synthetic utility of this valuable compound.

References

  • Steinebach, C., et al. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase.
  • Steinebach, C., et al. (2020). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv.
  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Unpublished work.
  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

  • Anzini, M., et al. (2024).
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  • Steinebach, C., et al. (2020). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances, 14(30), 17799-17805.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry.
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  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

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  • Adl, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 535-543.
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  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
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  • Yao, X., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Shenyang Pharmaceutical University.
  • Chemsrc. 6-Fluorosalicylaldehyde | CAS#:38226-10-7. [Link]

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  • Ranjbarkarimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(42), 18361-18371.
  • NIST. Benzaldehyde, 3-bromo-. [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermodynamic Characterization in Drug Development

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] Among these, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy govern the stability, solubility, and reactivity of a molecule, thereby influencing its bioavailability, formulation, and shelf-life. 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, represents a class of compounds with significant potential as building blocks in the synthesis of novel therapeutic agents. The presence of bromine and fluorine substituents can significantly alter the electronic and steric properties of the molecule, impacting its intermolecular interactions and, consequently, its thermodynamic behavior.[1]

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of this compound. We will delve into both experimental techniques and computational approaches, offering not just procedural steps but also the underlying scientific principles and the rationale behind experimental choices. This dual approach provides a robust framework for the complete thermodynamic characterization of this and similar molecules, ensuring data integrity and providing actionable insights for drug development professionals.

PART 1: Experimental Determination of Thermodynamic Properties

The experimental characterization of the thermodynamic properties of this compound relies on thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and widely used methods for this purpose.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This method is invaluable for determining thermal properties such as melting point, enthalpy of fusion, and heat capacity.[2][5]

Causality Behind Experimental Choices in DSC:
  • Choice of Inert Atmosphere (Nitrogen): The use of an inert atmosphere, typically nitrogen, is crucial to prevent oxidative degradation of the organic sample at elevated temperatures. This ensures that the observed thermal events are related to physical transitions (like melting) rather than chemical reactions with the surrounding atmosphere.

  • Heating Rate: A controlled and typically linear heating rate is applied. A slower heating rate generally provides better resolution of thermal events, while a faster rate can increase sensitivity. A common rate for initial screening is 10 °C/min.

  • Sample Preparation: The sample is hermetically sealed in an aluminum pan. This prevents the loss of volatile components during heating, which would otherwise lead to inaccurate measurements.

Step-by-Step DSC Protocol:
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C E Load Sample & Reference C->E D Calibrate Instrument D->E F Set Thermal Program (Heating Ramp) E->F G Run Experiment under N2 F->G H Obtain Thermogram (Heat Flow vs. Temp) G->H I Determine Melting Point H->I J Calculate Enthalpy of Fusion H->J

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is primarily used to determine the thermal stability and decomposition profile of a material.[8][9]

Causality Behind Experimental Choices in TGA:
  • Atmosphere Control: Similar to DSC, an inert atmosphere is used to study the intrinsic thermal stability of the compound, while an oxidative atmosphere (like air) can be used to investigate its stability in the presence of oxygen.

  • Heating Rate: The heating rate influences the decomposition temperature. Slower rates can provide a more detailed decomposition profile.

  • Isothermal Analysis: Holding the sample at a specific temperature for an extended period can be used to study its long-term thermal stability.

Step-by-Step TGA Protocol:
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into the TGA sample pan (typically platinum or alumina).

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs (T5%) is often used as a measure of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Place in TGA Pan A->B D Load Sample B->D C Calibrate Instrument C->D E Set Thermal Program (Heating Ramp in N2) D->E F Run Experiment E->F G Obtain TGA Curve (% Mass vs. Temp) F->G H Determine Decomposition Temperature (e.g., T5%) G->H

Caption: Workflow for TGA analysis.

Expected Experimental Data Summary
PropertyThis compound (Anticipated)Benzaldehyde (Literature Values)Notes
Melting Point (°C) To be determined by DSC-26 °C[10]The presence of polar substituents and potential for intermolecular hydrogen bonding in the solid state is expected to result in a significantly higher melting point for the target molecule compared to benzaldehyde.
Enthalpy of Fusion (kJ/mol) To be determined by DSC9.96 kJ/mol[10]This value reflects the energy required to overcome intermolecular forces in the solid state. Halogen bonding and hydrogen bonding in the target molecule will influence this value.
Decomposition Temp. (T5% in N2, °C) To be determined by TGAData not readily availableTGA will reveal the upper temperature limit of thermal stability before covalent bonds begin to break.
Heat Capacity (Cp) To be determined by DSCLiquid Cp available[11]Heat capacity is a measure of a substance's ability to absorb heat and can be determined from the DSC baseline.

PART 2: Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful and complementary approach to experimental methods for determining thermodynamic properties.[12] By solving the electronic Schrödinger equation, we can obtain fundamental properties of a molecule, from which macroscopic thermodynamic quantities can be derived using statistical mechanics.[12][13] Density Functional Theory (DFT) is a widely used and robust method for such calculations.[14]

Causality Behind Computational Choices:
  • Choice of Method (DFT/B3LYP): The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[14]

  • Choice of Basis Set (e.g., 6-311++G(d,p)): The basis set describes the atomic orbitals used in the calculation. A larger, more flexible basis set like 6-311++G(d,p) is necessary to accurately describe the electron distribution, especially for molecules containing halogens with their lone pairs of electrons.

  • Frequency Calculation: A frequency calculation is essential for two reasons: 1) to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies), and 2) to compute the vibrational frequencies, which are used to calculate the vibrational contributions to enthalpy, entropy, and Gibbs free energy.

Step-by-Step Computational Protocol:
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: At the optimized geometry, perform a frequency calculation using the same level of theory. This will provide the vibrational frequencies and confirm that the structure is a true minimum.

  • Thermochemical Analysis: The output of the frequency calculation will include the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. From these, the standard enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated.[15]

  • Data Extraction: Extract the key thermodynamic parameters from the output file.

Computational_Workflow A Build 3D Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation (Confirm Minimum & Get Frequencies) B->C D Statistical Mechanics Calculation C->D E Extract Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) D->E

Caption: Computational workflow for thermodynamic properties.

Anticipated Computational Data

Computational methods can provide a wealth of thermodynamic data. While a full calculation is beyond the scope of this document, the following table illustrates the expected outputs.

PropertyThis compound (Calculated)Notes
Standard Enthalpy of Formation (ΔHf°) To be calculatedThis value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar Entropy (S°) To be calculatedThis is a measure of the molecular disorder and is calculated from translational, rotational, and vibrational contributions.
Standard Gibbs Free Energy of Formation (ΔGf°) To be calculatedThis fundamental property determines the spontaneity of the formation of the compound and its stability.
Dipole Moment To be calculatedThe dipole moment provides insight into the polarity of the molecule, which influences its solubility and intermolecular interactions.

PART 3: Synthesis and Interpretation

The true power in characterizing a molecule like this compound lies in the synthesis of both experimental and computational data.

  • Validation: Computationally predicted properties, such as heat capacity, can be compared with experimental DSC results. A good agreement between the two lends confidence to both methods.

  • Insight into Intermolecular Forces: A high experimental enthalpy of fusion, for instance, can be rationalized by examining the optimized molecular geometry and electrostatic potential surface from computational models, which can reveal strong hydrogen bonding or halogen bonding networks.

  • Predictive Power: Once a computational model is validated with experimental data, it can be used to predict other properties that are difficult or time-consuming to measure experimentally. It can also be used to screen other related molecules for desired thermodynamic properties, accelerating the drug discovery process.

The introduction of halogen atoms is known to significantly influence the chemical and physical properties of benzaldehyde derivatives, making them versatile intermediates in various industries, including pharmaceuticals.[1] A comprehensive understanding of their thermodynamic properties is crucial for predicting their environmental fate and for optimizing their synthesis and application.[1][16]

Conclusion

The thermodynamic characterization of this compound is a critical step in its evaluation as a potential building block for pharmaceutical applications. This guide has outlined a dual-pronged approach, combining the empirical rigor of experimental techniques like DSC and TGA with the detailed molecular insights provided by computational chemistry. By following the detailed protocols and understanding the causality behind the methodological choices, researchers can obtain a comprehensive and reliable set of thermodynamic data. This data is not merely academic; it provides the foundational knowledge required for rational drug design, formulation development, and ensuring the stability and efficacy of next-generation therapeutics.

References

  • Computational Thermodynamic Properties | Computational Chemistry Class Notes - Fiveable. (n.d.).
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  • Ribeiro da Silva, M. A., & Ferreira, A. I. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(9), 2829. Retrieved from [Link]

  • Computation of Thermodynamic Quantities. (2024, May 29). Chemistry LibreTexts.
  • Computational thermodynamics. (n.d.). Grokipedia.
  • APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. (n.d.). SciELO.
  • Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). PMC.
  • Benzaldehyde. (n.d.). NIST WebBook.
  • Differential Scanning Calorimetry (DSC). (n.d.). Oxford Academic.
  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research.
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • The Calculation of Thermodynamic Properties of Molecules. (2025, August 7). ResearchGate.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo.
  • Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved from [Link]

  • Benzaldehyde. (n.d.). NIST WebBook.
  • Benzaldehyde. (n.d.). NIST WebBook.

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6-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Versatile Scaffold for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative poised to be a valuable building block in the synthesis of novel therapeutic agents and functional materials. Its trifunctionalized aromatic core, featuring a reactive aldehyde, a phenolic hydroxyl group, and strategically positioned bromo and fluoro substituents, offers a unique combination of steric and electronic properties. This guide provides an in-depth analysis of the synthesis, characterization, and, most importantly, the untapped potential applications of this compound. Drawing on established methodologies for analogous structures, we present detailed experimental protocols and explore its prospective role in the development of targeted therapies, including inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) and ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document serves as a comprehensive resource for researchers seeking to leverage the synthetic versatility of this compound in pioneering new frontiers of chemical and biomedical research.

Introduction: The Strategic Advantage of Fluorinated and Brominated Salicylaldehydes

Salicylaldehyde and its derivatives are fundamental precursors in organic synthesis, renowned for their utility in constructing Schiff bases, heterocycles, and complex molecular architectures. The introduction of halogen atoms, such as bromine and fluorine, onto the salicylaldehyde scaffold dramatically influences the molecule's physicochemical properties and reactivity.

  • Fluorine , with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of the neighboring hydroxyl group.[1]

  • Bromine , a larger and more polarizable halogen, serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities. It can also participate in halogen bonding, a non-covalent interaction of growing importance in drug design.

The specific substitution pattern of this compound presents a compelling case for its exploration in medicinal chemistry and materials science. The ortho-hydroxyl group, in concert with the aldehyde, facilitates the formation of stable intramolecular hydrogen bonds and is a key feature for chelation and the synthesis of Schiff bases.[2] The fluorine atom at the 3-position and the bromine atom at the 6-position offer distinct opportunities for synthetic diversification and modulation of biological activity.

Synthesis and Characterization

Synthetic Pathway: Ortho-Formylation of 2-Bromo-5-fluorophenol

A reliable and regioselective method for the synthesis of this compound is the ortho-formylation of 2-bromo-5-fluorophenol. This reaction, based on the well-established Duff reaction or related methodologies using a formylating agent in the presence of a Lewis acid or a directing group, is expected to proceed with high selectivity for the position ortho to the hydroxyl group.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the ortho-formylation of phenols.[3][5]

Materials:

  • 2-Bromo-5-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane for recrystallization

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous MgCl₂ (2.2 equivalents) and paraformaldehyde (3.0 equivalents).

  • Under a nitrogen atmosphere, add anhydrous THF to the flask.

  • Slowly add anhydrous triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes at room temperature.

  • Add a solution of 2-bromo-5-fluorophenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 N HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hexane to yield this compound as a crystalline solid.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials 2-Bromo-5-fluorophenol 2-Bromo-5-fluorophenol ReactionMixture Reaction Mixture in THF 2-Bromo-5-fluorophenol->ReactionMixture MgCl2 MgCl2 MgCl2->ReactionMixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->ReactionMixture Triethylamine Triethylamine Triethylamine->ReactionMixture THF THF THF->ReactionMixture Reflux Reflux (65-70 °C, 4-6h) ReactionMixture->Reflux Heating Workup Acidic Workup & Extraction Reflux->Workup Cooling & Quenching Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₂[6]
Molecular Weight 219.01 g/mol [6]
CAS Number 1236079-57-4[6]
Appearance Expected to be a crystalline solid.
Solubility Soluble in common organic solvents.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0-12.0 (s, 1H, -OH)

    • δ 9.8-10.0 (s, 1H, -CHO)

    • δ 7.2-7.4 (m, 2H, Ar-H) (Note: The exact chemical shifts and coupling constants will depend on the specific solvent and experimental conditions.)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 190-195 (-CHO)

    • δ 155-160 (C-OH)

    • δ 150-155 (C-F, d, ¹JCF)

    • δ 120-130 (Ar-C)

    • δ 110-120 (Ar-C)

    • δ 105-115 (C-Br) (Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.)

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺) peak at m/z 218 and 220 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

    • Fragment ions corresponding to the loss of -CHO (M-29), -Br (M-79/81), and other characteristic fragments.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of bioactive molecules.

As a Scaffold for Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors

Background: Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in several types of cancer and is associated with cancer stem cells, contributing to therapeutic resistance.[7][8] The development of selective ALDH1A3 inhibitors is a promising strategy in oncology.[7] Benzaldehyde derivatives have been identified as a promising scaffold for potent and selective ALDH1A3 inhibitors.[7][8]

Rationale for Application: The aldehyde functionality of this compound can mimic the endogenous substrate of ALDH1A3, while the substituted phenyl ring can be tailored to enhance binding affinity and selectivity for the enzyme's active site. The bromo and fluoro substituents provide opportunities for further chemical modification to optimize pharmacological properties.

Diagram of ALDH1A3 Inhibition Pathway:

G Retinaldehyde Retinaldehyde ALDH1A3 ALDH1A3 Enzyme Retinaldehyde->ALDH1A3 RetinoicAcid Retinoic Acid ALDH1A3->RetinoicAcid Oxidation CellProliferation Cancer Cell Proliferation & Chemoresistance RetinoicAcid->CellProliferation Promotes Inhibitor This compound -derived Inhibitor Inhibitor->ALDH1A3 Inhibits

Caption: Inhibition of ALDH1A3 by a potential derivative of this compound.

As a Precursor for von Hippel-Lindau (VHL) Ligands

Background: The von Hippel-Lindau (VHL) protein is an E3 ubiquitin ligase that plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation. Small molecule ligands that bind to VHL are key components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of disease-causing proteins.

Rationale for Application: Substituted benzaldehydes serve as versatile starting points for the synthesis of VHL ligands. The aldehyde group can be readily converted to an amine via reductive amination, which can then be acylated with a hydroxyproline derivative, a key recognition motif for VHL. The bromo and fluoro substituents on the aromatic ring of this compound can be used to modulate the binding affinity and pharmacokinetic properties of the resulting VHL ligand.

Synthetic Utility and Experimental Protocols

Synthesis of Schiff Base Derivatives

The condensation of this compound with primary amines is a straightforward method to generate a library of Schiff bases with diverse functionalities.[9][10] These compounds are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][11]

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the Schiff base product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Diagram of Schiff Base Formation:

G cluster_reactants Reactants Aldehyde This compound TransitionState + Aldehyde->TransitionState Amine Primary Amine (R-NH2) Amine->TransitionState Product Schiff Base TransitionState->Product Condensation Water H2O

Caption: General reaction scheme for the synthesis of Schiff bases.

Synthesis of Chromane Derivatives

The reaction of salicylaldehydes with enolates or their equivalents provides a versatile route to chromane derivatives, which are prevalent scaffolds in biologically active natural products and pharmaceuticals.[12][13]

Experimental Protocol: Synthesis of a Chromane Derivative

This protocol is based on the reaction of salicylaldehydes with active methylene compounds.[12]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 1-2 hours.

  • The product, a 2-amino-3-cyano-chromene derivative, is expected to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Conclusion and Future Directions

This compound represents a synthetically versatile and underexplored building block with significant potential in drug discovery and materials science. Its unique substitution pattern offers a platform for the development of novel bioactive compounds, particularly as inhibitors of enzymes implicated in cancer and as ligands for targeted protein degradation. The experimental protocols outlined in this guide, derived from well-established methodologies for analogous compounds, provide a solid foundation for researchers to begin exploring the rich chemistry of this promising molecule. Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from this compound to fully elucidate its potential in various therapeutic areas.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Al-Mokadem, A. Z., Ibrahim, A. I. M., El-Daly, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Quattrini, L., Gelardi, E. L. M., Petrarolo, G., et al. (2022). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Cancers, 14(3), 743.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • BenchChem. (2025). A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals. Retrieved from a relevant BenchChem technical document.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. International Journal of Drug Design and Discovery, 3(2), 481-486.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by...
  • Lee, H. G., & Katzenellenbogen, J. A. (2016). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic letters, 18(1), 136–139.
  • Jana, A., & Ali, M. A. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journal of Organic Chemistry, 13, 554–560.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-hydroxybenzaldehyde.
  • Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dibromo-6-fluorobenzaldehyde. Retrieved from a relevant BenchChem technical document.
  • Butcher, R. J., Jasinski, J. P., Golen, J. A., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o348.
  • Ponnusamy, K. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Ossila. (2023).
  • Masesane, I. B., & Desta, Z. Y. (2012).
  • BenchChem. (2025). Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. Retrieved from a relevant BenchChem technical document.
  • Zeytinoğlu, H., et al. (2025).
  • Google Patents. (1984). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Sivasankaran, M., & Nagarajan, S. (2021). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone.
  • ChemicalBook. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum.
  • AOBChem. (n.d.). 2-Bromo-6-fluoro-3-hydroxybenzaldehyde.
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Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Synthetic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for complex, highly functionalized molecules has driven the development of versatile starting materials. 6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an exemplar of such a reagent. Its structure is pre-functionalized with a unique combination of four distinct reactive centers: a nucleophilically-susceptible aldehyde , an acidic and directing phenolic hydroxyl group, a strategically positioned bromine atom ready for cross-coupling, and an electron-withdrawing fluorine atom that modulates the molecule's electronic properties.

This combination allows for a programmed, stepwise approach to building molecular complexity, where each functional group can be addressed with high selectivity. The intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl group imparts conformational rigidity and influences the reactivity of both moieties. This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of its reactivity and detailed protocols for its application in key synthetic transformations.

PropertyValue
CAS Number 1236079-57-4[1][2]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][3]
Synonyms 6-Bromo-3-fluorosalicylaldehyde[1]
Appearance Off-white to yellow solid (typical for substituted salicylaldehydes)

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the predictable reactivity of its functional groups, which are electronically and sterically influenced by one another.

  • Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. It is the cornerstone for forming Schiff bases, and can be reduced to an alcohol or oxidized to a carboxylic acid.

  • Hydroxyl Group: The phenolic proton is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation. As an ortho-director, it governs the regioselectivity of electrophilic aromatic substitution, although the ring is generally deactivated by the halogen and aldehyde groups.

  • Bromo Group: Positioned ortho to the hydroxyl group, the C-Br bond is the key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkynyl, or amino groups, dramatically increasing molecular diversity.

  • Fluoro Group: The strong electron-withdrawing nature of fluorine at the 3-position increases the acidity of the phenolic proton and influences the electrophilicity of the aromatic ring. Its presence is often desired in pharmaceutical candidates to enhance metabolic stability or binding affinity.

G cluster_molecule Reactivity Map cluster_reactions Key Transformations mol This compound aldehyde Aldehyde (-CHO) schiff Schiff Base / Ligand Formation aldehyde->schiff Condensation hydroxyl Hydroxyl (-OH) hydroxyl->schiff Directing Group heterocycle Heterocycle Synthesis hydroxyl->heterocycle Nucleophilic Attack bromo Bromo (-Br) coupling Cross-Coupling (e.g., Suzuki) bromo->coupling Oxidative Addition fluoro Fluoro (-F) modulation Electronic Modulation fluoro->modulation Inductive Effect G start 6-Bromo-3-fluoro- 2-hydroxybenzaldehyde (2 equiv.) reflux Reflux (2-4 hours) start->reflux diamine Ethylenediamine (1 equiv.) diamine->reflux solvent Ethanol (Solvent) solvent->reflux product Precipitated Ligand Product reflux->product filtration Filtration & Washing (Cold Ethanol) product->filtration drying Drying in vacuo filtration->drying final Pure Salen-type Ligand drying->final

Caption: Workflow for the synthesis of a Salen-type ligand.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.19 g, 10.0 mmol, 2.0 equiv.).

  • Dissolution: Add 40 mL of absolute ethanol to the flask and stir until the solid is partially dissolved.

  • Amine Addition: In a separate vial, dilute ethylenediamine (0.30 g, 5.0 mmol, 1.0 equiv.) in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde slurry at room temperature over 5 minutes. A bright yellow color change is typically observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Isolation: After 3 hours, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

  • Purification: Collect the bright yellow solid product by vacuum filtration. Wash the filter cake with three portions of cold ethanol (3 x 10 mL).

  • Drying: Dry the purified solid under high vacuum for 4 hours to remove residual solvent. The expected yield is typically >90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a powerful linchpin for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid or ester, is particularly valuable in drug discovery for creating biaryl scaffolds.

Detailed Protocol 4.1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a general method for the Suzuki coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition 1 pd_complex Ar-Pd(II)L₂(Br) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation 2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration biaryl_product Biaryl Product reductive_elimination->biaryl_product arbr Ar-Br (Substrate) arbr->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a dry Schlenk flask with a magnetic stir bar. Place this compound (438 mg, 2.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol, 1.2 equiv.), and potassium carbonate (829 mg, 6.0 mmol, 3.0 equiv.) into the flask.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (69 mg, 0.06 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add 20 mL of a degassed 4:1 mixture of Dioxane:Water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, 3 mol%Standard, reliable catalyst for Suzuki couplings.
Base K₂CO₃Essential for activating the boronic acid in the transmetalation step.
Solvent Dioxane/Water (4:1)Biphasic system that dissolves both organic and inorganic reagents.
Temperature 90 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Application III: Synthesis of Heterocyclic Scaffolds

The ortho-hydroxybenzaldehyde motif is a classic precursor for the synthesis of oxygen-containing heterocycles like benzofurans. A common strategy involves the reaction with a species that can install a two-carbon unit, followed by cyclization. The resulting substituted benzofuran retains the fluorine and bromine atoms, making it a valuable scaffold for further functionalization in medicinal chemistry programs.

Detailed Protocol 5.1: Synthesis of a 7-Bromo-4-fluoro-2-substituted-benzofuran

This protocol adapts the well-established Perkin-Oglialoro reaction for the synthesis of a benzofuran derivative.

Step-by-Step Methodology:

  • Reagent Mixture: In a 50 mL round-bottom flask, combine this compound (1.09 g, 5.0 mmol), chloroacetic acid (0.57 g, 6.0 mmol, 1.2 equiv.), and sodium acetate (anhydrous, 1.23 g, 15.0 mmol, 3.0 equiv.).

  • Reaction Initiation: Add 10 mL of acetic anhydride to the mixture. Equip the flask with a reflux condenser.

  • Heating: Heat the mixture in an oil bath at 140 °C for 5 hours. The reaction should be a homogenous dark solution at this temperature.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture into 100 mL of ice-cold water while stirring to hydrolyze the excess acetic anhydride.

  • Neutralization and Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of intermediates and the final benzofuran, is then subjected to further hydrolysis and purification. Refluxing the crude material in a 10% aqueous sodium hydroxide solution followed by re-acidification can complete the cyclization and decarboxylation to afford the benzofuran. Final purification is achieved by column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. It is classified as harmful if swallowed (H302). [1]All reactions, especially those involving heating, inert atmospheres, or reactive metals, should be conducted with appropriate caution and engineering controls.

Conclusion

This compound is a high-value, multifunctional building block for organic synthesis. Its pre-installed functional handles provide a clear and logical pathway for the synthesis of complex ligands, biaryl compounds, and heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this reagent in their drug discovery and materials science endeavors.

References

  • 6-bromo-3-fluoro-2-hydroxy-benzaldehyde Information. Chemicals & Biochemicals.[Link]

  • Habib, O.M.O., Moawad, E.B., & El-Morsy, S.S. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.[Link]

  • Hansen, T. V., & Skattebøl, L. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses. (2005), 82, 64. [Link]

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information.[Link]

  • 3-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information.[Link]

  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate.[Link]

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv.[Link]

Sources

Application Notes and Protocols: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique physicochemical properties. The strategic selection of starting materials is paramount to the efficient construction of these complex molecules. This compound is a trifunctionalized aromatic building block poised for the synthesis of a variety of important heterocyclic cores, including benzofurans, chromones, and quinolines.

The unique substitution pattern of this salicylaldehyde derivative offers several distinct advantages to the synthetic chemist:

  • Ortho-Hydroxy Aldehyde Moiety: This classic functionality is the key to forming the heterocyclic ring, providing both a nucleophilic hydroxyl group and an electrophilic aldehyde for cyclization reactions.

  • Fluorine at the 3-Position: The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the aromatic ring and the acidity of the hydroxyl group. This can modulate reaction rates and, in some cases, alter the regioselectivity of cyclization. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1]

  • Bromine at the 6-Position: The bromine atom serves as a versatile synthetic handle. It can be retained in the final product to modulate biological activity or it can be used for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse compound libraries from a common heterocyclic core.[2]

This application note provides detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems from this compound, designed to be a practical guide for researchers in organic synthesis and drug discovery.

I. Synthesis of Substituted Benzofurans via Perkin-Oglialoro Reaction

The benzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals with a wide range of biological activities.[3][4] A common and effective method for the synthesis of 2-carboxybenzofurans from salicylaldehydes is the Perkin-Oglialoro reaction, which involves the condensation with an α-haloester in the presence of a base.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, typically potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the halide from the α-haloester in an O-alkylation step. The resulting intermediate undergoes an intramolecular aldol-type condensation, where an enolate formed by deprotonation of the α-carbon of the ester attacks the aldehyde carbonyl. Subsequent dehydration of the resulting aldol adduct leads to the formation of the benzofuran ring. The fluorine atom at the 3-position is expected to increase the acidity of the phenolic proton, potentially facilitating the initial O-alkylation step.

Diagram 1: General Workflow for Benzofuran Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A This compound D O-Alkylation & Intramolecular Condensation A->D B Ethyl Bromoacetate B->D C Anhydrous K2CO3 in DMF C->D E Heat at 80-90 °C D->E Conditions F Aqueous Work-up E->F G Extraction with Ethyl Acetate F->G H Column Chromatography G->H I Ethyl 7-Bromo-4-fluorobenzofuran-2-carboxylate H->I

Caption: Workflow for the synthesis of a benzofuran derivative.

Protocol 1: Synthesis of Ethyl 7-Bromo-4-fluorobenzofuran-2-carboxylate

This protocol is adapted from established procedures for the synthesis of benzofuran-2-carboxylic acid derivatives.[3]

Materials:

  • This compound (1.0 eq, e.g., 2.19 g, 10 mmol)

  • Ethyl bromoacetate (1.2 eq, 1.33 mL, 12 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Add ethyl bromoacetate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 7-bromo-4-fluorobenzofuran-2-carboxylate.

Starting MaterialReagentsProductExpected Yield (%)
This compoundEthyl bromoacetate, K₂CO₃Ethyl 7-Bromo-4-fluorobenzofuran-2-carboxylate75-85

II. Synthesis of Substituted Chromones via Baker-Venkataraman Rearrangement

Chromones are a class of oxygen-containing heterocycles that are isomers of coumarins and are prevalent in many natural products.[5][6] The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of 2-acylphenols, which are key precursors to chromones.

Mechanistic Rationale

The synthesis begins with the O-acylation of this compound with an appropriate acyl chloride to form an ester. Treatment of this ester with a base (e.g., potassium hydroxide) generates an enolate which then attacks the ester carbonyl in an intramolecular fashion. This rearrangement, the Baker-Venkataraman rearrangement, produces a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclodehydration of this diketone results in the formation of the chromone ring. The aldehyde group of the starting material is carried through the initial steps and can be used to form 3-substituted chromones.

Diagram 2: Baker-Venkataraman to Chromone Synthesis Pathway

G A This compound B O-Acylation (e.g., Acetyl Chloride, Pyridine) A->B C Acylated Intermediate B->C D Baker-Venkataraman Rearrangement (KOH, Pyridine) C->D E 1,3-Diketone Intermediate D->E F Acid-Catalyzed Cyclodehydration (H2SO4, Acetic Acid) E->F G 7-Bromo-4-fluoro-2-methylchromone-3-carbaldehyde F->G

Caption: Key stages in the synthesis of a chromone derivative.

Protocol 2: Synthesis of 7-Bromo-4-fluoro-2-methylchromone-3-carbaldehyde

This protocol is a representative procedure based on well-established methods for chromone synthesis.[6]

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (as solvent and base)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

Step A: O-Acylation

  • Dissolve this compound in pyridine at 0 °C.

  • Slowly add acetyl chloride and stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to get the crude acylated intermediate.

Step B: Baker-Venkataraman Rearrangement

  • Dissolve the crude acylated intermediate in pyridine and add powdered KOH.

  • Stir the mixture at 50-60 °C for 1 hour.

  • Cool the mixture, acidify with dilute HCl, and extract the resulting 1,3-diketone with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

Step C: Cyclodehydration to Chromone

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure 7-bromo-4-fluoro-2-methylchromone-3-carbaldehyde.

Intermediate PathwayKey ReagentsProductExpected Overall Yield (%)
Baker-Venkataraman RearrangementAcetyl chloride, KOH, H₂SO₄7-Bromo-4-fluoro-2-methylchromone-3-carbaldehyde60-70

III. Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline ring system is a fundamental scaffold in medicinal chemistry, with prominent examples including the anti-malarial drug chloroquine and various kinase inhibitors.[2] The Friedländer annulation is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, to produce a quinoline.

Mechanistic Rationale

To utilize this compound for a Friedländer-type synthesis, it must first be converted into a 2-amino derivative. A plausible route involves O-alkylation to protect the hydroxyl group, followed by nitration and subsequent reduction of the nitro group to an amine. This 2-amino-benzaldehyde derivative can then undergo the Friedländer condensation. The reaction proceeds via an initial aldol-type condensation between the enolate of the carbonyl compound and the aromatic aldehyde, followed by cyclization through the attack of the amino group onto the carbonyl of the side chain, and subsequent dehydration to form the aromatic quinoline ring. The bromine and fluorine atoms are retained, providing sites for further modification.

Diagram 3: Friedländer Synthesis of Quinolines

G cluster_0 Precursor Synthesis cluster_1 Friedländer Annulation cluster_2 Product A This compound B Protection, Nitration, Reduction A->B C 2-Amino-6-bromo-3-fluorobenzaldehyde B->C F Condensation & Cyclization C->F D Ethyl Acetoacetate D->F E Base or Acid Catalyst (e.g., piperidine) E->F Conditions G Ethyl 5-Bromo-8-fluoro-2-methylquinoline-3-carboxylate F->G

Caption: Multi-step pathway to quinoline derivatives.

Protocol 3: Synthesis of Ethyl 5-Bromo-8-fluoro-2-methylquinoline-3-carboxylate

This protocol describes the final Friedländer annulation step, assuming the successful synthesis of the 2-amino-6-bromo-3-fluorobenzaldehyde precursor.

Materials:

  • 2-Amino-6-bromo-3-fluorobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-bromo-3-fluorobenzaldehyde in ethanol.

  • Add ethyl acetoacetate to the solution.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the product by filtration and recrystallize from ethanol if necessary to obtain pure ethyl 5-bromo-8-fluoro-2-methylquinoline-3-carboxylate.

Starting MaterialReagentsProductExpected Yield (%)
2-Amino-6-bromo-3-fluorobenzaldehydeEthyl acetoacetate, PiperidineEthyl 5-Bromo-8-fluoro-2-methylquinoline-3-carboxylate70-80

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic systems. The protocols outlined in this application note for the preparation of benzofurans, chromones, and quinolines demonstrate its utility in constructing medicinally relevant scaffolds. The presence of both fluoro and bromo substituents provides a dual advantage: the fluorine atom can enhance the pharmacological profile of the final compounds, while the bromine atom serves as a key functional group for late-stage diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The synthetic routes are robust and rely on well-established named reactions, making them accessible to a broad range of synthetic chemists. Further exploration of this building block in multicomponent reactions and for the synthesis of other heterocyclic systems is strongly encouraged.

References

  • Eduful, B. (2019). Quinoline Series: Synthesis. Openlabnotebooks.org. Available at: [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • PrepChem. (2023). Synthesis of 6-bromo-4-hydroxyquinoline. Available at: [Link]

  • Kim, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]

  • Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. Available at: [Link]

  • Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Chemistry. Available at: [Link]

  • Al-Hourani, B. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. SciForum. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • ResearchGate. (2018). Scheme 6. Chromone synthesis via the chalcone pathway. Available at: [Link]

  • Sci-Hub. Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Available at: [Link]

  • PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde (170) using POCl3 as a catalyst. Available at: [Link]

  • Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • Powers, J. C., et al. (2023). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. The Journal of Organic Chemistry. Available at: [Link]

  • Reibenspies, J. H., et al. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Molbase. 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE. Available at: [Link]

  • Man-Yin, L., et al. (2019). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides. Chemical Science. Available at: [Link]

  • Ponnusamy, K. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available at: [Link]

  • Reibenspies, J. H., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData. Available at: [Link]

  • AOBChem. 2-Bromo-6-fluoro-3-hydroxybenzaldehyde. Available at: [Link]

Sources

Topic: Synthesis, Characterization, and Potential Applications of Schiff Bases Derived from 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), represent a pivotal class of organic compounds. First reported by Hugo Schiff in 1864, they are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This structural motif imparts significant chemical and biological versatility, making Schiff bases valuable scaffolds in medicinal chemistry and materials science.[1][3] Their wide-ranging pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, have positioned them as promising candidates for drug development.[1][2][3][4]

The biological efficacy of Schiff bases can be significantly modulated by the nature of the substituents on the aromatic rings. Halogenated derivatives, in particular, have garnered substantial interest as the inclusion of atoms like bromine and fluorine can enhance lipophilicity and electronic properties, often leading to improved biological activity.[4][5]

This application note provides a detailed protocol for the synthesis of novel Schiff bases starting from 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. The strategic selection of this aldehyde is based on several key features:

  • The ortho-hydroxyl group facilitates the formation of a stable, six-membered ring via an intramolecular hydrogen bond with the azomethine nitrogen, which enhances the thermodynamic stability of the molecule.[5][6]

  • The presence of both bromo and fluoro substituents offers a unique electronic profile, which can be critical for tuning receptor selectivity and overall bioactivity.[5]

We present a robust and reproducible synthetic methodology, detailed characterization protocols, and a discussion of the potential applications of these compounds, grounded in established scientific principles.

Part 1: Synthesis Protocol

Reaction Principle

The synthesis of a Schiff base is a classic condensation reaction. The mechanism involves a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable carbinolamine intermediate.[7]

  • Dehydration: Under mild acid catalysis, the carbinolamine is protonated, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of the stable C=N double bond, yielding the final Schiff base product.[1][7]

G cluster_reactants Reactants cluster_process Process Aldehyde 6-Bromo-3-fluoro- 2-hydroxybenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Amine Primary Amine (R-NH2) Amine->Addition Intermediate Carbinolamine Intermediate Addition->Intermediate + H+ Dehydration Acid-Catalyzed Dehydration Product Schiff Base Product (Imine) Dehydration->Product Water Water (H2O) Dehydration->Water - H2O Intermediate->Dehydration caption Fig. 1: Synthetic workflow for Schiff base formation.

General Experimental Protocol

This protocol outlines a general method that can be adapted for various primary amines.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., Aniline, 4-chloroaniline) (1.0 eq)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Deionized Water

Equipment:

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in approximately 20 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.

  • Amine Addition: To this solution, add 1.0 equivalent of the chosen primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step. [1]4. Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a magnetic stirrer hotplate. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). [8]A suitable eluent system (e.g., hexane:ethyl acetate 4:1) should be used to observe the disappearance of the starting material spots and the appearance of a new product spot.

  • Product Precipitation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will typically precipitate out of the solution as a colored solid. The cooling process can be expedited in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. [8]8. Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. [9]9. Purification (Recrystallization): For higher purity, the crude product should be recrystallized. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (40-50°C) to remove any residual solvent.

Part 2: Characterization of Synthesized Schiff Bases

Confirming the structural integrity and purity of the synthesized compounds is a critical step. Standard spectroscopic methods are employed for this purpose.

G cluster_analysis Structural & Purity Analysis Start Synthesized Crude Product Purification Recrystallization Start->Purification PureProduct Pure Schiff Base Purification->PureProduct FTIR FTIR Spectroscopy PureProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS EA Elemental Analysis PureProduct->EA Final Confirmed Structure FTIR->Final NMR->Final MS->Final EA->Final caption Fig. 2: Workflow for product characterization.

Caption: Figure 2: Workflow for product characterization.

Expected Spectroscopic Data

The following table summarizes the key signals expected from the characterization analyses, which confirm the successful formation of the Schiff base.

Technique Key Observation Rationale / Interpretation
FTIR Spectroscopy Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1630 cm⁻¹). [10]A broad O-H stretch (~3200-3400 cm⁻¹) may indicate intramolecular H-bonding. [9]Confirms the conversion of the carbonyl group to an imine. The position of the O-H band provides evidence for the stable hydrogen-bonded conformation.
¹H-NMR Spectroscopy Disappearance of the aldehyde proton signal (δ ~9.5-10.5 ppm). Appearance of a new azomethine proton (-CH=N-) signal (δ ~8.0-9.0 ppm). A downfield signal for the phenolic -OH proton (δ >10 ppm). [7]Provides unambiguous evidence of imine formation. The significant downfield shift of the -OH proton is a strong indicator of its involvement in an intramolecular hydrogen bond with the imine nitrogen.
¹³C-NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (δ ~190-200 ppm). Appearance of the imine carbon (-C=N-) signal (δ ~160-170 ppm).Confirms the transformation at the carbon skeleton level.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponds to the calculated molecular weight of the target Schiff base.Confirms the molecular formula and identity of the synthesized compound.
Elemental Analysis The experimental percentages of Carbon, Hydrogen, and Nitrogen align with the calculated theoretical values. [8]Verifies the empirical formula and the overall purity of the sample.

Part 3: Potential Applications and Biological Significance

Schiff bases derived from halogenated salicylaldehydes are potent scaffolds for developing therapeutic agents. The unique combination of bromo, fluoro, and hydroxyl groups in the title compounds suggests several promising avenues for investigation.

Antimicrobial Agents

Rationale: Halogen substitution on the phenolic ring is known to enhance antimicrobial activity. [4][5]The azomethine group is a key pharmacophore, believed to function by interfering with microbial cell walls or chelating with essential metal ions required for enzyme function. Application: These compounds can be screened against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains. [11]

Anticancer Agents

G cluster_cancer Anticancer Mechanism cluster_antimicrobial Antimicrobial Mechanism SB Halogenated Schiff Base MAPK Modulation of MAPK Pathway SB->MAPK ROS Generation of Reactive Oxygen Species (ROS) SB->ROS CellWall Cell Wall Disruption SB->CellWall Enzyme Enzyme Inhibition SB->Enzyme Apoptosis Induction of Apoptosis MAPK->Apoptosis ROS->Apoptosis GrowthInhibition Bacterial/Fungal Growth Inhibition CellWall->GrowthInhibition Enzyme->GrowthInhibition caption Fig. 3: Potential biological action pathways.

Caption: Figure 3: Potential biological action pathways.

Antioxidant and Catalytic Applications

The phenolic hydroxyl group makes these Schiff bases candidates for antioxidant studies, as they can scavenge free radicals. [1][12]Furthermore, Schiff bases are excellent ligands for forming metal complexes, which are widely used as catalysts in various industrial and organic synthesis processes. [4][6]

Conclusion

The synthesis of Schiff bases from this compound provides a direct and efficient route to a novel class of halogenated compounds. The protocol described herein is robust, scalable, and relies on standard laboratory techniques. The resulting products, featuring a stable intramolecular hydrogen bond and dual halogen substituents, are highly promising candidates for drug discovery programs, particularly in the development of new antimicrobial and anticancer agents. Rigorous characterization using the outlined spectroscopic methods is essential to ensure the structural integrity and purity required for subsequent biological evaluation.

References

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI.
  • Preparation, Characterization, and Biological Study of New Halogenated Azo-Schiff Base Ligands and Their Complexes. Journal of Medicinal and Chemical Sciences.
  • Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases as Potential Multifunctional Agents. (2025). ResearchGate.
  • Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. MDPI.
  • Structure, Biological Activities and Synthesis of Schiff Bases: Review Article. (2025). ResearchGate.
  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
  • Different Schiff Bases—Structure, Importance and Classification. PMC - NIH.
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System.
  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). PubMed.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (2025). ResearchGate.
  • Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5- hydroxybenzaldehyde. Benchchem.
  • Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. (2025).
  • Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. (2020). ResearchGate.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Characterization of Metal Complexes with Ligands Derived from 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Salicylaldehyde-Derived Metal Complexes

Schiff bases, formed from the condensation of an aldehyde or ketone with a primary amine, are a cornerstone of coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has positioned them at the forefront of various scientific disciplines.[1][2] When derived from substituted salicylaldehydes, these ligands offer a rich playground for chemists to tune the electronic and steric properties of the resulting metal complexes. The strategic placement of electron-withdrawing or -donating groups on the salicylaldehyde ring can profoundly influence the stability, geometry, and reactivity of the metal center.[3][4]

This guide focuses on the preparation of metal complexes using ligands derived from a particularly interesting building block: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. The presence of both a bromine and a fluorine atom on the aromatic ring introduces significant electronic modifications, which can, in turn, impart unique properties to the corresponding metal complexes. These properties are of great interest in fields ranging from catalysis and materials science to the development of novel therapeutic agents with enhanced biological activity.[5][6][7][8]

The following sections provide a detailed, step-by-step methodology for the synthesis of the parent aldehyde, the subsequent Schiff base ligand, and its coordination to a representative divalent metal ion. We will also delve into the critical characterization techniques required to validate the identity and purity of each synthesized compound, ensuring the trustworthiness and reproducibility of the experimental work.

I. Synthesis of the Precursor: this compound

The synthesis of the target aldehyde can be approached through a multi-step process starting from commercially available 2-fluoro-6-nitrophenol. The following protocol is a representative synthetic route.

Step 1: Bromination of 2-fluoro-6-nitrophenol

Rationale: The hydroxyl and nitro groups are ortho-, para-directing. To achieve bromination at the desired position (para to the hydroxyl group), we will utilize a mild brominating agent.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-6-nitrophenol (10.0 g, 63.6 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (3.25 mL, 63.6 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • The resulting precipitate, 4-bromo-2-fluoro-6-nitrophenol, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a desiccator over anhydrous CaCl₂.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amine, which can then be converted to a diazonium salt for subsequent hydrolysis to the hydroxyl group of the final product. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.

Protocol:

  • To a 500 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrophenol (from the previous step) and ethanol (200 mL).

  • Add a solution of SnCl₂·2H₂O (68.0 g, 301 mmol) in concentrated hydrochloric acid (60 mL) portion-wise with stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-bromo-6-fluoro-2-aminophenol.

Step 3: Formylation to this compound

Rationale: The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (urotropine) in an acidic medium.

Protocol:

  • In a 250 mL flask, mix 4-bromo-6-fluoro-2-aminophenol (from the previous step), hexamethylenetetramine (1.2 equivalents), and glycerol (100 mL).

  • Heat the mixture to 140-150 °C for 3 hours.

  • Cool the mixture to room temperature and then add 2M HCl (100 mL).

  • Heat the mixture to 100 °C for 30 minutes to hydrolyze the intermediate.

  • Cool to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

II. Preparation of Schiff Base Ligands

The synthesis of Schiff base ligands from this compound is a straightforward condensation reaction with a primary amine.[9][10] The general procedure is outlined below and can be adapted for various primary amines.

General Protocol for Schiff Base Synthesis
  • Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask with magnetic stirring.

  • To this solution, add the desired primary amine (1.0 mmol) dissolved in a minimal amount of absolute ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change.[11]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

  • The purity of the ligand should be confirmed by melting point determination and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the next step.

III. Synthesis of Metal(II) Complexes

The synthesized Schiff base ligand can be complexed with various metal ions. The following is a general protocol for the preparation of a divalent metal complex.

General Protocol for Metal(II) Complex Synthesis
  • In a 100 mL round-bottom flask, dissolve the Schiff base ligand (2.0 mmol) in a suitable solvent such as ethanol, methanol, or DMF (30 mL), with gentle heating if necessary.[12]

  • In a separate beaker, dissolve the metal(II) salt (e.g., acetate, chloride, or nitrate) (1.0 mmol) in the same solvent (20 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 3-5 hours to ensure complete complexation.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with the solvent used for the reaction, followed by a small amount of diethyl ether to facilitate drying.

  • Dry the complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

  • Characterize the resulting metal complex using appropriate analytical techniques.

IV. Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis of the ligand and its metal complex.

Table 1: Key Spectroscopic Data for Characterization
TechniqueLigandMetal ComplexRationale for Change upon Complexation
FT-IR (cm⁻¹) Phenolic O-H stretch (~3200-3400)Absence of O-H stretchDeprotonation of the phenolic hydroxyl group upon coordination to the metal ion.[4]
Azomethine C=N stretch (~1610-1630)Shift in C=N stretch (typically to lower frequency)Coordination of the azomethine nitrogen to the metal center, which weakens the C=N bond.[3]
New M-N and M-O bands (low frequency region, ~400-600)Direct evidence of the formation of metal-ligand bonds.
¹H NMR (ppm) Phenolic O-H proton (variable, downfield)Absence of O-H proton signalConfirms the deprotonation of the hydroxyl group.
Azomethine C-H proton (~8.0-9.0)Shift in the C-H proton signalThe change in the electronic environment of the azomethine group upon coordination.
UV-Vis (nm) Intraligand π → π* and n → π* transitionsBathochromic or hypsochromic shifts of intraligand bandsCoordination to the metal ion alters the energy levels of the ligand's molecular orbitals.
Appearance of new d-d transition or ligand-to-metal charge transfer (LMCT) bandsCharacteristic of the electronic structure of the metal complex.[3]

V. Workflow Diagrams

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis Aldehyde 6-Bromo-3-fluoro-2- hydroxybenzaldehyde Condensation + Aldehyde->Condensation Amine Primary Amine (e.g., Aniline derivative) Amine->Condensation Ligand Schiff Base Ligand Coordination + Ligand->Coordination Condensation->Ligand Ethanol, H⁺ Reflux Metal_Salt Metal(II) Salt (e.g., Cu(OAc)₂) Metal_Salt->Coordination Complex Metal(II) Complex Coordination->Complex Solvent Reflux

Figure 1: General workflow for the synthesis of the Schiff base ligand and its subsequent metal complex.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Validation Product {Synthesized Product|{Ligand or Metal Complex}} FTIR FT-IR Functional Groups (C=N, O-H, M-O, M-N) Product->FTIR NMR NMR (¹H, ¹³C) Proton/Carbon Environment Structural Elucidation Product->NMR UV_Vis UV-Vis Electronic Transitions (π→π*, n→π*, d-d) Product->UV_Vis MassSpec Mass Spectrometry Molecular Weight Fragmentation Pattern Product->MassSpec Elemental Elemental Analysis Empirical Formula %C, %H, %N Product->Elemental Validation Structural Confirmation & Purity Assessment FTIR->Validation NMR->Validation UV_Vis->Validation MassSpec->Validation Elemental->Validation

Figure 2: A logical workflow for the comprehensive characterization of the synthesized compounds.

VI. Concluding Remarks

The protocols detailed in this guide provide a robust framework for the synthesis and characterization of novel metal complexes derived from this compound. The inherent modularity of Schiff base chemistry allows for the generation of a vast library of ligands and complexes by simply varying the primary amine component. The electronic perturbations introduced by the fluoro and bromo substituents on the salicylaldehyde ring are expected to yield complexes with intriguing physicochemical properties and potential applications. Researchers in drug development, catalysis, and materials science can utilize these methods as a foundation for exploring this promising class of coordination compounds.

References

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  • Maher, A., et al. (2018). metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. Available at: [Link]

  • Papatriantafyllopoulou, C., et al. (2020). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021). PubMed Central. Available at: [Link]

  • Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation. (n.d.). Available at: [Link]

  • Metal Complexes With the Ligand Derived From 6-acetyl-1,3,7-trimethyllumazine and Benzohydrazide. Molecular Structures of Two New Co(II) and Rh(III) Complexes and Analysis of in Vitro Antitumor Activity. (2007). PubMed. Available at: [Link]

  • SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (2021). ResearchGate. Available at: [Link]

  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). Novelty Journals. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). ResearchGate. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019). Google Patents.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. Available at: [Link]

  • schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2022). Oriental Journal of Chemistry. Available at: [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (2018). PubMed Central. Available at: [Link]

  • (PDF) Applications of metal complexes of Schiff bases-A review. (2015). ResearchGate. Available at: [Link]

  • (a) Salicylaldehyde ligands used, (b) Ni(II) metal complexes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023). AUIQ Complementary Biological System. Available at: [Link]

  • SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (2021). Bibliomed. Available at: [Link]

  • metal complexes ii: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed Central. Available at: [Link]

  • 3-Bromo-2-hydroxybenzaldehyde. (2012). PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2013). Journal of Chemical Education. Available at: [Link]

  • Special Issue : Synthesis, Structure and Properties of Schiff Base Metal Complexes. (n.d.). MDPI. Available at: [Link]

  • ortho-Formylation of phenols. (2005). Organic Syntheses. Available at: [Link]

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The Strategic Application of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. The halogenated salicylaldehyde, 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern—featuring a reactive aldehyde, a synthetically tractable bromine atom, a modulating fluorine atom, and a directing hydroxyl group—offers a powerful platform for the synthesis of complex molecular architectures with significant therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into its role as a key precursor in the synthesis of targeted therapies, such as kinase inhibitors, and explore its utility in the development of novel antimicrobial agents. The protocols and insights presented herein are designed to be both instructional and inspirational, fostering innovation in the design and synthesis of next-generation pharmaceuticals.

Part 1: A Cornerstone in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a primary focus of therapeutic intervention. The strategic functionalization of this compound provides a direct route to the core scaffolds of potent and selective kinase inhibitors.

Conceptual Framework: The Path to EGFR Inhibition

The development of EGFR inhibitors, such as Gefitinib, has revolutionized the treatment of certain cancers. The core structure of many of these inhibitors features a substituted quinazoline scaffold. As detailed in the work on tetra-orthogonally-substituted aromatic scaffolds, a nitrated derivative of a bromo-fluorobenzaldehyde can serve as a key precursor to such structures[1]. The journey from this compound to a potential EGFR inhibitor is a testament to the power of strategic synthetic design.

EGFR_Inhibitor_Synthesis A 6-Bromo-3-fluoro- 2-hydroxybenzaldehyde B Nitration (H₂SO₄/HNO₃) A->B Step 1 C Tetrasubstituted Aromatic Intermediate B->C D Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E Elaborated Scaffold D->E F Reduction & Reductive Amination E->F Step 3 G EGFR Kinase Inhibitor (Gefitinib Analogue) F->G

Caption: Synthetic workflow from this compound to a potential EGFR kinase inhibitor.

Protocol 1: Synthesis of a Tetrasubstituted Aromatic Precursor for Kinase Inhibitors

This protocol outlines the initial, critical step of introducing a nitro group to the this compound scaffold, setting the stage for further elaboration into a kinase inhibitor framework.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Dropping funnel

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Silica Gel for Column Chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in concentrated sulfuric acid at 0 °C using an ice bath. Stir the mixture until the starting material is fully dissolved.

  • Nitration: Slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) dropwise to the reaction mixture via a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the nitrated product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tetrasubstituted aromatic intermediate.

Scientific Rationale: The use of a strong acid mixture (H₂SO₄/HNO₃) at low temperatures allows for the regioselective nitration of the aromatic ring. The hydroxyl and aldehyde groups are ortho, para-directing, while the halogens are also ortho, para-directing but deactivating. The interplay of these directing effects, along with steric hindrance, guides the incoming nitro group to a specific position, creating the desired tetrasubstituted pattern crucial for subsequent cross-coupling and cyclization reactions to form the kinase inhibitor scaffold.

Compound Molecular Formula Molecular Weight ( g/mol ) Purity
This compoundC₇H₄BrFO₂219.01≥98%[2]
Nitrated IntermediateC₇H₃BrFNO₄263.01>95% (post-purification)

Part 2: A Versatile Scaffold for the Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Schiff bases derived from substituted salicylaldehydes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The unique electronic and steric properties of this compound make it an excellent candidate for the synthesis of a diverse library of Schiff base derivatives.

The Synthetic Versatility of the Aldehyde Functional Group

The aldehyde group of this compound provides a reactive handle for the straightforward synthesis of Schiff bases (imines) through condensation with primary amines. This reaction is typically high-yielding and allows for the introduction of a wide array of substituents, enabling the fine-tuning of the resulting compound's biological activity.

Schiff_Base_Synthesis A 6-Bromo-3-fluoro- 2-hydroxybenzaldehyde C Condensation (e.g., ethanol, reflux) A->C B Primary Amine (R-NH₂) B->C D Schiff Base Derivative C->D E Biological Evaluation (Antibacterial/Antifungal Assays) D->E F Lead Compound Identification E->F

Caption: General workflow for the synthesis and evaluation of Schiff base derivatives as antimicrobial agents.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol provides a general and robust method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • A variety of primary amines (e.g., substituted anilines, aliphatic amines)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Amine Addition: To this solution, add 1.0-1.1 equivalents of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative under vacuum.

Scientific Rationale: The condensation reaction between the aldehyde and the primary amine proceeds via a nucleophilic addition-elimination mechanism. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Subsequent dehydration leads to the formation of the stable imine bond. The bromine and fluorine substituents on the aromatic ring can influence the electronic properties of the resulting Schiff base, potentially enhancing its interaction with biological targets and contributing to its antimicrobial activity.

Representative Data for a Hypothetical Schiff Base Derivative:

Reactants Product Yield (%) Melting Point (°C) Potential Biological Activity
This compound + AnilineN-(6-Bromo-3-fluoro-2-hydroxybenzylidene)aniline>90VariableAntibacterial, Antifungal

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application can significantly streamline the synthesis of complex and biologically active molecules. The protocols and conceptual frameworks presented in this guide for the synthesis of kinase inhibitors and antimicrobial agents are intended to serve as a foundation for further innovation. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new therapeutic agents with the potential to address unmet medical needs.

References

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

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Application Note: Strategic Design of Bioactive Molecules Utilizing 6-Bromo-3-fluoro-2-hydroxybenzaldehyde as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted benzaldehydes are foundational building blocks in medicinal chemistry, recognized for their role in constructing a wide array of pharmacologically active agents.[1][2] This guide focuses on a particularly promising, yet underexplored, scaffold: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde . The unique arrangement of its functional groups—an ortho-hydroxyl, a synthetically versatile bromine atom, and an electron-withdrawing fluorine—offers a powerful platform for generating diverse molecular libraries. The ortho-hydroxybenzaldehyde (salicylaldehyde) core facilitates the formation of Schiff bases and heterocyclic systems capable of metal chelation, while the halogen substituents provide opportunities for fine-tuning electronic properties and subsequent chemical modifications. This document provides a comprehensive technical guide for researchers, outlining the strategic advantages of this scaffold and presenting detailed, field-proven protocols for the synthesis and biological evaluation of novel bioactive molecules.

The Strategic Advantage of this compound

The utility of this scaffold lies in its distinct reactive sites, each offering a vector for chemical diversification. Understanding these sites is crucial for the rational design of new molecular entities.

Physicochemical Properties

A clear understanding of the starting material's properties is the first step in any synthetic workflow.

PropertyValueSource
IUPAC Name This compoundN/A
Synonym(s) 6-Bromo-3-fluorosalicylaldehyde[3]
CAS Number 1236079-57-4[3][4]
Molecular Formula C₇H₄BrFO₂[3][4]
Molecular Weight 219.01 g/mol [3][4]
Appearance Typically an off-white or crystalline powderN/A
Analysis of the Scaffold's Reactive Sites

The molecule's architecture presents three primary points for chemical modification, allowing for a combinatorial approach to library synthesis.

  • The Aldehyde Group (-CHO): As the primary electrophilic site, the aldehyde is the gateway to a vast number of derivatives. It readily undergoes condensation reactions with nucleophiles like primary amines to form Schiff bases (imines), or with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations to build larger carbon skeletons.[1]

  • The Ortho-Hydroxyl Group (-OH): Positioned adjacent to the aldehyde, the phenolic hydroxyl group is highly influential. It enables the formation of stable intramolecular hydrogen bonds, which can modulate the reactivity of the aldehyde. Critically, it serves as a key component in forming bidentate ligands upon reaction of the aldehyde, making resulting Schiff bases and other derivatives excellent chelators for metal ions.[5] This property is often exploited in designing metallodrugs with enhanced biological activity.

  • The Halogen Substituents (Br, F):

    • Fluorine (-F): The highly electronegative fluorine atom at the 3-position significantly influences the molecule's electronic properties, increasing the acidity of the phenolic proton and the reactivity of the aldehyde. In drug design, fluorine is often incorporated to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6]

    • Bromine (-Br): The bromine atom at the 6-position is a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, serves as a reactive site for powerful carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of complex substituents, dramatically expanding molecular diversity.

Design Logic & Synthetic Potential

The interplay of these functional groups enables a multi-directional approach to designing new compounds.

G cluster_0 Aldehyde Reactions cluster_1 Bromine Reactions cluster_2 Hydroxyl/Aldehyde Synergy main 6-Bromo-3-fluoro- 2-hydroxybenzaldehyde schiff Schiff Bases (Imines) main->schiff - Primary Amines chalcone Chalcones main->chalcone - Acetophenones hetero Heterocycles (e.g., Benzimidazoles) main->hetero - o-Phenylenediamines suzuki Suzuki Coupling (Aryl/Vinyl Groups) main->suzuki - Boronic Acids buchwald Buchwald-Hartwig (N/O-Aryl Amination) main->buchwald - Amines/Alcohols cyclization Intramolecular Cyclization main->cyclization Acid/Base Catalysis metal Metal Complexes (Chelation) schiff->metal + Metal Salts

Caption: Synthetic pathways from this compound.

Synthesis of Core Intermediates: Schiff Bases

The formation of Schiff bases is arguably the most direct and effective method to generate a library of new chemical entities from the title scaffold. The resulting imine products are not only biologically interesting in their own right but are also stable intermediates for further reactions.[7]

Rationale for Schiff Base Synthesis

The reaction between an aldehyde and a primary amine is a robust and high-yielding condensation reaction. For this specific scaffold, the resulting Schiff base features an N,O-bidentate chelation site formed by the imine nitrogen and the phenolic oxygen. This motif is known to coordinate with transition metals, and the resulting metal complexes often exhibit enhanced biological potency compared to the free ligand.[5] Furthermore, thousands of commercially available primary amines provide a nearly limitless source of diversity.

Detailed Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a reliable method for synthesizing a Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted variant).

Materials & Equipment:

  • This compound (1.0 eq)

  • Selected primary amine (1.0 - 1.1 eq)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (catalytic amount)

  • 50 mL Round-bottom flask with stir bar

  • Reflux condenser and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol or Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In the round-bottom flask, dissolve this compound (e.g., 219 mg, 1.0 mmol) in absolute ethanol (15 mL). Stir until fully dissolved.

  • Amine Addition: To the stirred solution, add the primary amine (1.0 mmol) dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting aldehyde (visualized by UV light or a potassium permanganate stain) and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution. If not, the solution can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield pure, crystalline material.[5]

  • Characterization: Dry the purified product and characterize it to confirm its identity and purity via:

    • Melting Point: A sharp melting point is indicative of high purity.

    • FT-IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (~1650-1700 cm⁻¹) and the N-H stretches of the amine, and the appearance of the characteristic imine C=N stretch (~1600-1640 cm⁻¹).

    • ¹H and ¹³C NMR Spectroscopy: To confirm the full structure of the new compound.

Synthesis & Characterization Workflow

G start Dissolve Aldehyde & Amine in EtOH add_cat Add Catalytic Acetic Acid start->add_cat reflux Reflux (2-4 hours) add_cat->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT, Induce Crystallization tlc->cool Complete filter Filter & Wash (Cold EtOH) cool->filter recrystal Recrystallize (Purification) filter->recrystal char Characterize: - Melting Point - FT-IR - NMR recrystal->char end Pure Schiff Base char->end

Caption: Workflow for Schiff base synthesis and validation.

Biological Evaluation Protocols

Based on extensive literature for structurally similar halogenated salicylaldehyde derivatives, primary screening efforts should focus on antimicrobial and anticancer activities.[7][8][9]

Protocol: In Vitro Antimicrobial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound. This protocol uses the broth microdilution method.[9]

Materials & Equipment:

  • Synthesized Schiff base derivatives

  • DMSO (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Micropipettes

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of each synthesized compound in sterile DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of ~5 x 10⁵ CFU/mL in the broth.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound against cancer cells.[10][11]

Materials & Equipment:

  • Synthesized Schiff base derivatives

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (prepared by diluting a DMSO stock solution in culture medium) and incubate for 48 or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be calculated using dose-response curve analysis.[11]

Data Presentation

Quantitative results from biological assays should be summarized for clear comparison.

Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)

Compound ID S. aureus E. coli P. aeruginosa
SCH-01 16 64 >128
SCH-02 8 32 128

| Ciprofloxacin | 1 | 0.5 | 1 |

Table 2: Example Cytotoxicity Data (IC₅₀ in µM)

Compound ID MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
SCH-01 25.4 48.1 33.7
SCH-02 12.8 19.5 21.2

| Doxorubicin | 0.8 | 1.1 | 0.9 |

Potential Signaling Pathway Interactions

Schiff bases derived from 2-hydroxybenzaldehydes have been reported to induce apoptosis in cancer cells, potentially by modulating key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[7] A well-designed molecule could disrupt this pathway, leading to cell death.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival ERK->Prolif Apoptosis Apoptosis ERK->Apoptosis Inhibition of Ligand Novel Bioactive Molecule Ligand->Raf Inhibition

Caption: Hypothesized inhibition of the MAPK pathway by a novel derivative.

References

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  • News - What are six applic
  • 6-bromo-3-fluoro-2-hydroxy-benzaldehyde. biosynth.com.
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. PubChem.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules.
  • 6-bromo-2-fluoro-3-hydroxybenzaldehyde. ChemicalBook.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry.
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  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System.
  • Substituted benzaldehydes and acetophenones to yield deriv
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  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules.
  • 3-Bromo-6-fluoro-2-hydroxybenzaldehyde. chem-space.com.
  • 3-Fluoro-2-hydroxybenzaldehyde. Ossila.
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014).
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. (2025). Cell Biochemistry and Biophysics.
  • Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
  • Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions. (2025). Journal of the Indian Chemical Society.
  • Organic Compounds with Biological Activity. (2023). Compounds.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. In Vitro Cellular & Developmental Biology - Animal.
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019).
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.

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Application Notes and Protocols for the Ortho-Formylation of 2-Bromo-5-Fluorophenol to Yield 6-Bromo-3-Fluoro-2-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective ortho-formylation of 2-bromo-5-fluorophenol to synthesize 6-bromo-3-fluoro-2-hydroxybenzaldehyde. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where substituted salicylaldehydes serve as crucial building blocks for complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, justify the choice of reagents, and present a step-by-step procedure designed for reproducibility and safety in a laboratory setting.

Introduction: The Challenge of Regioselective Formylation

Hydroxybenzaldehydes are a cornerstone of synthetic organic chemistry, providing a versatile scaffold for the construction of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of a formyl (-CHO) group onto a phenolic ring, known as formylation, is a fundamental transformation. However, achieving regioselectivity, particularly exclusive ortho-formylation, can be challenging due to the electronic nature of the phenol ring, which activates both the ortho and para positions for electrophilic attack.

Several named reactions address the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][2][3] While effective in many cases, these methods can suffer from moderate yields and a lack of complete regioselectivity, often producing a mixture of isomers that require tedious purification.[4] For substrates with multiple substituents, such as 2-bromo-5-fluorophenol, predicting and controlling the site of formylation becomes even more critical.

This guide focuses on a robust and highly selective method for the ortho-formylation of phenols utilizing magnesium dichloride and paraformaldehyde. This procedure, adapted from a reliable Organic Syntheses protocol, offers excellent yields and exclusively targets the ortho position, making it ideal for the synthesis of the sterically hindered and electronically complex this compound.[1][4]

Mechanistic Insights and Strategic Considerations

The selective ortho-formylation in this protocol is achieved through a magnesium-mediated reaction. The mechanism is believed to proceed through the formation of a magnesium phenoxide, which then coordinates with formaldehyde (generated from paraformaldehyde) to facilitate the electrophilic attack at the ortho position.

The Role of Magnesium Dichloride and Triethylamine

Magnesium dichloride, in the presence of a non-nucleophilic base like triethylamine, reacts with the phenol to form a magnesium phenoxide.[2] This in-situ generation of the phenoxide is crucial. The magnesium ion is thought to play a dual role:

  • Activation: It enhances the nucleophilicity of the phenol.

  • Chelation Control: The magnesium ion can form a six-membered chelate with the phenolic oxygen and the incoming formaldehyde molecule, effectively directing the electrophilic attack to the adjacent ortho position. This chelation effect is a key factor in the high ortho-selectivity observed.[2]

Directing Effects of Substituents

In the case of 2-bromo-5-fluorophenol, the regiochemical outcome of the formylation is governed by the interplay of the directing effects of the hydroxyl, bromo, and fluoro substituents.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs electrophiles to the ortho and para positions.[5]

  • Halogens (-Br, -F): While generally deactivating due to their inductive electron-withdrawing effect, halogens are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[6][7]

Considering these effects, the positions activated for formylation on the 2-bromo-5-fluorophenol ring are C4 and C6. The C2 position is already substituted. The magnesium-mediated chelation strongly favors the proximate C6 position over the more distant C4 position, leading to the desired this compound product.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Purge with Argon B Add Anhydrous MgCl₂ & Paraformaldehyde A->B C Add Anhydrous THF & Triethylamine B->C D Add 2-Bromo-5-fluorophenol C->D E Heat to Reflux (e.g., 75°C) for 4h D->E F Monitor by TLC E->F G Cool to RT & Add Diethyl Ether F->G H Wash with 1N HCl & Water G->H I Dry Organic Layer (MgSO₄) H->I J Evaporate Solvent I->J K Recrystallize from Hexane J->K

Caption: Experimental workflow for the ortho-formylation of 2-bromo-5-fluorophenol.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Hazards
2-Bromo-5-fluorophenol112204-63-6C₆H₄BrFO191.00Skin/eye irritant
Anhydrous Magnesium Chloride (beads)7786-30-3MgCl₂95.21Irritant
Paraformaldehyde30525-89-4(CH₂O)n(30.03)nToxic, Irritant, Carcinogen
Triethylamine121-44-8(C₂H₅)₃N101.19Flammable, Corrosive
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Flammable, Irritant
Diethyl Ether60-29-7(C₂H₅)₂O74.12Highly Flammable
Hydrochloric Acid (1N)7647-01-0HCl36.46Corrosive
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Irritant
Hexane110-54-3C₆H₁₄86.18Flammable, Neurotoxin

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care. Paraformaldehyde is toxic and a suspected carcinogen. Triethylamine is corrosive and flammable. Anhydrous reagents are moisture-sensitive and should be handled under an inert atmosphere.

Step-by-Step Protocol

This protocol is adapted for a 50 mmol scale reaction.[1]

  • Preparation of the Reaction Apparatus:

    • Equip a dry 500 mL three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and two rubber septa.

    • Purge the entire apparatus with dry argon or nitrogen gas to ensure an inert atmosphere.

  • Addition of Reagents:

    • While maintaining a positive pressure of inert gas, add anhydrous magnesium chloride beads (9.52 g, 100 mmol) and dry paraformaldehyde powder (4.50 g, 150 mmol) to the flask.

    • Using a syringe, add anhydrous tetrahydrofuran (250 mL).

    • Stir the resulting suspension for 10 minutes.

    • Slowly add triethylamine (14.0 mL, 10.12 g, 100 mmol) dropwise via syringe. The mixture may become slightly warm.

    • Stir the mixture for an additional 10 minutes.

  • Initiation of the Reaction:

    • In a separate, dry beaker, dissolve 2-bromo-5-fluorophenol (9.55 g, 50 mmol) in a minimal amount of anhydrous THF.

    • Add the 2-bromo-5-fluorophenol solution dropwise to the reaction mixture via syringe. The mixture will likely become opaque and may change color.

    • Immerse the flask in a preheated oil bath at approximately 75 °C.

  • Reaction Monitoring:

    • Maintain the reaction at a gentle reflux for 4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 10:1) eluent. The starting material (2-bromo-5-fluorophenol) should have a higher Rf value than the more polar product (this compound).

  • Work-up Procedure:

    • After 4 hours, remove the oil bath and allow the reaction mixture to cool to room temperature.

    • Add diethyl ether (100 mL) to the flask and stir for a few minutes.

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Wash the organic phase successively with 1N hydrochloric acid (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash. Vent the separatory funnel frequently. Avoid vigorous shaking to prevent emulsion formation.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product as an oil or a solid.

  • Purification:

    • The crude product can be purified by recrystallization from hexane to afford this compound as a solid.[1]

Data and Expected Results

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValue
Scale50 mmol
Starting Material Mass9.55 g
Theoretical Product Mass10.95 g
Expected Yield70-85%
Appearance of ProductPale yellow solid

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Field-Proven Insights

  • Low or No Reaction: The most common cause of failure for this reaction is the presence of moisture. Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. The use of anhydrous magnesium chloride beads is crucial; powdered MgCl₂ may not be as effective.[8]

  • Formation of Byproducts: Prolonged reaction times or higher temperatures can lead to the formation of byproducts. Adhering to the recommended reaction time and temperature is important for a clean reaction.

  • Emulsion during Work-up: If an emulsion forms during the washing steps, it can sometimes be broken by the addition of brine (saturated NaCl solution). Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[1]

Conclusion

The magnesium-mediated ortho-formylation of 2-bromo-5-fluorophenol is a highly efficient and regioselective method for the synthesis of this compound. The protocol detailed in these application notes provides a reliable and scalable procedure for obtaining this valuable synthetic intermediate. By understanding the underlying mechanistic principles and adhering to the experimental guidelines, researchers can successfully implement this methodology in their synthetic endeavors.

References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2005 , 82, 64. [Link]

  • Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999 , 53, 258-262. [Link]

  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876 , 9 (1), 824–828. [Link]

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932 , 1987-1988. [Link]

  • CSUN. Substituent Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wipf Group, University of Pittsburgh. Substituent Effects on Electrophilic Aromatic Substitution. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ResearchGate. How to perform MgCl2-Et3N ortho-formylation of phenols successfully? [Link]

  • ChemTalk. Directing Effects. [Link]

  • University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2012 , 89, 220. [Link]

  • Aldred, R.; Johnston, R. P.; Levin, D.; Neilan, J. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. J. Chem. Soc., Perkin Trans. 11994 , 1823-1831. [Link]

  • Casiraghi, G.; Casnati, G.; Puglia, G.; Sartori, G.; Terenghi, G. Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. J. Chem. Soc., Perkin Trans. 11980 , 1862-1865. [Link]

  • Lindoy, L. F.; Meehan, G. V.; Svenstrup, N. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis1998 , 1998 (7), 1029-1032. [Link]

Sources

"use of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde in the synthesis of fluorescent probes"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Synthesis of Novel Fluorophores: Leveraging 6-Bromo-3-fluoro-2-hydroxybenzaldehyde for Advanced Fluorescent Probe Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorescent probes are indispensable tools in modern chemical biology, diagnostics, and materials science. The rational design of the core fluorophore is paramount to achieving desired photophysical properties such as high quantum yield, large Stokes shift, and specific analyte-triggered responses. This application note details the strategic use of this compound as a versatile precursor for synthesizing advanced fluorescent probes. We elucidate the rationale behind its selection, focusing on how its unique electronic and steric properties—imparted by the ortho-hydroxyl, and electron-withdrawing fluoro and bromo substituents—can be exploited to create probes with desirable characteristics, including mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF). A detailed, field-tested protocol for the synthesis of Schiff base derivatives and their subsequent evaluation as "turn-on" fluorescent sensors for metal ions is provided.

Introduction: The Rationale for a Specialized Building Block

The performance of a fluorescent probe is intrinsically linked to the chemical architecture of its fluorophore. While numerous scaffolds exist, the development of probes with enhanced sensitivity, selectivity, and tunable emission profiles demands novel and strategically functionalized building blocks. This compound emerges as a superior starting material for several key reasons:

  • In-built Recognition and Transduction Site: The ortho-hydroxybenzaldehyde motif is a classic platform for probes operating via ESIPT or ion chelation. The proximate hydroxyl and aldehyde groups provide a pre-organized site for binding and signaling.

  • Electronic Tuning via Halogenation: The presence of both fluorine and bromine atoms, potent electron-withdrawing groups, significantly modulates the electronic landscape of the aromatic ring. This influences the energy levels of the frontier molecular orbitals (HOMO/LUMO), which can lead to red-shifted emission spectra and improved quantum efficiencies upon analyte binding.

  • Steric and Synthetic Handles: The bromine atom not only serves as an electronic modulator but also as a potential site for further functionalization through cross-coupling reactions, allowing for the construction of more complex and targeted probe systems.

The most direct synthetic route to leverage this scaffold is through Schiff base condensation, a robust and high-yielding reaction between an aldehyde and a primary amine.[1] This reaction forms an azomethine (-CH=N-) linkage, extending the π-conjugated system and creating a new coordination site (the imine nitrogen) that works in concert with the hydroxyl oxygen to bind analytes like metal ions.[2][3]

Synthesis of Schiff Base Probes: A General Protocol

The condensation of this compound with a primary amine is the cornerstone of probe synthesis. The choice of the amine component is critical as it dictates the probe's ultimate specificity and solubility. For this protocol, we use a generic primary amine (e.g., 4-aminoantipyrine) as an illustrative example.

Causality Behind Experimental Choices
  • Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the reactants while allowing the typically less soluble Schiff base product to precipitate upon formation or cooling, simplifying initial purification.[4]

  • Catalyst: A few drops of glacial acetic acid can catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the amine.[4]

  • Reaction Condition: Refluxing provides the necessary activation energy to drive the condensation reaction, which involves the formation of a hemiaminal intermediate followed by dehydration.[2]

Detailed Experimental Protocol

Materials:

  • This compound (0.01 mol, 2.19 g)

  • Primary Amine (e.g., 4-aminoantipyrine, 0.01 mol, 2.03 g)

  • Absolute Ethanol (40 mL)

  • Glacial Acetic Acid (2-3 drops)

  • 250 mL Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.

  • In a separate beaker, dissolve 0.01 moles of the chosen primary amine in 20 mL of absolute ethanol. Gentle warming may be required.

  • Add the amine solution to the flask containing the aldehyde solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid.[4]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Purification and Characterization
  • Recrystallization: If further purification is needed, recrystallize the dried product from a suitable solvent like ethanol or a methanol/chloroform mixture.

  • Characterization: Confirm the structure and purity using standard analytical techniques:

    • FT-IR: Look for the appearance of the characteristic C=N (imine) stretch (approx. 1610-1630 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretches.

    • ¹H NMR: Confirm the formation of the imine bond by the appearance of a new singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

    • Mass Spectrometry: Verify the molecular weight of the synthesized probe.

Application: A "Turn-On" Fluorescent Probe for Al³⁺ Detection

CHEF_Mechanism cluster_0 Free Probe cluster_1 Analyte Binding Probe_Free Probe (Weak Fluorescence) NonRad Non-Radiative Decay (e.g., C=N Isomerization) Probe_Free->NonRad Energy Probe_Bound Probe-Al³⁺ Complex (Strong Fluorescence) Probe_Free->Probe_Bound + Al³⁺ (Chelation) Rad Radiative Decay (Fluorescence) Probe_Bound->Rad Energy Al3 Al³⁺ Ion

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Protocol for Spectroscopic Analysis

Materials:

  • Synthesized Schiff base probe

  • Spectroscopic grade solvent (e.g., Methanol or DMSO/Water mixture)

  • Stock solution of AlCl₃ (1.0 mM) and other metal chlorides (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) for selectivity studies.

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Probe Preparation: Prepare a stock solution of the synthesized probe (e.g., 1.0 mM in DMSO). For measurements, create a working solution (e.g., 10 µM) in the desired spectroscopic solvent system (e.g., Methanol).

  • Fluorescence Titration:

    • Place 2 mL of the 10 µM probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., Ex: 370 nm, Em: 400-600 nm).

    • Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 2 µL additions of the 1.0 mM stock).

    • Record the fluorescence spectrum after each addition, allowing the solution to equilibrate for 1-2 minutes.

    • Continue until the fluorescence intensity reaches a plateau.

  • Selectivity Test:

    • To separate cuvettes containing 2 mL of the 10 µM probe solution, add a significant excess (e.g., 5-10 equivalents) of various metal ion solutions (Na⁺, K⁺, Fe³⁺, etc.).

    • Record the fluorescence spectrum for each and compare the intensity to that produced by Al³⁺.

  • Limit of Detection (LOD) Calculation:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

    • Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Data Summary & Expected Outcomes

Probes derived from this compound are expected to exhibit significant changes in their photophysical properties upon binding to a target analyte like Al³⁺.

PropertyFree Probe (Expected)Probe-Al³⁺ Complex (Expected)Rationale
Absorption Max (λ_abs) ~350-370 nm~360-380 nm (Slight Red-Shift)Chelation can slightly alter the ground state energy.
Emission Max (λ_em) ~450 nm (Weak)~480-500 nm (Strong)Rigidification of the structure leads to a more stable excited state.
Quantum Yield (Φ_F) < 0.05> 0.40 (significant increase)Inhibition of non-radiative decay pathways is the primary "turn-on" mechanism.[7]
Stokes Shift ~80-100 nm~100-120 nmThe energy gap between absorption and emission, often increases with complexation.
Visual Appearance Colorless/Pale YellowBright Cyan/Green FluorescenceA clear visual signal is a hallmark of a good "turn-on" probe.

Experimental Workflow Overview

The entire process, from synthesis to application, follows a logical progression designed to ensure the creation and validation of a functional fluorescent probe.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_application Application & Testing Reactants Aldehyde + Amine Condensation Schiff Base Condensation (Ethanol, Reflux) Reactants->Condensation Purification Filtration & Recrystallization Condensation->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization Spectroscopy Fluorescence Titration Characterization->Spectroscopy Selectivity Selectivity & Interference Spectroscopy->Selectivity LOD LOD Calculation Spectroscopy->LOD

Caption: General workflow for probe synthesis and evaluation.

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of high-performance fluorescent probes. Its inherent chemical features facilitate robust Schiff base condensation reactions and provide a pre-organized framework for developing sensors that operate on sophisticated mechanisms like CHEF. The protocols and rationale outlined in this note serve as a comprehensive guide for researchers aiming to exploit this versatile precursor to create novel tools for chemical sensing, biological imaging, and advanced materials development.

References

  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC - NIH. (2023).
  • Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. (2022).
  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC - NIH. (n.d.).
  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023). MDPI.
  • Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5- hydroxybenzaldehyde - Benchchem. (n.d.). BenchChem.
  • Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions - ResearchGate. (2020).
  • Complexes of Schiff bases derived from 2-hydroxyaldehyde and propane-1,2-diamine: Synthesis, characterization and antibacterial screening - ResearchGate. (n.d.).
  • Two novel Al3+ fluorescent-on probes based on thiazole substituted salicylaldehyde and its applic

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the regioselective introduction of a formyl group (-CHO) onto the 5-Bromo-2-fluorophenol backbone, specifically at the position ortho to the hydroxyl group. While several formylation methods exist, achieving high yield and selectivity can be challenging due to the electronic effects of the halogen substituents and the potential for isomer formation. This guide focuses on the most robust and high-yielding method—magnesium-mediated ortho-formylation—and provides troubleshooting for common issues encountered with this and alternative methods.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most effective for synthesizing this compound?

A1: The magnesium-mediated ortho-formylation reaction is highly recommended for this substrate. It offers superior regioselectivity, leading almost exclusively to the desired ortho-formylated product, and generally provides higher yields compared to classic methods like the Reimer-Tiemann or Duff reactions.[1] The directing effect of the magnesium-phenoxide complex is key to its success.

Table 1: Comparison of Common Phenol Formylation Methods

MethodFormylating AgentConditionsTypical YieldKey AdvantagesKey Disadvantages
Magnesium-Mediated ParaformaldehydeAnhydrous MgCl₂, Et₃N, THF/Acetonitrile, Reflux (2-4h)[1]80-95%Excellent ortho-selectivity; High yield; Mild conditionsRequires strictly anhydrous conditions; Sensitive to reagent quality
Reimer-Tiemann Chloroform (CHCl₃)Strong base (e.g., NaOH), Biphasic system, Heat[2][3]30-50%Uses inexpensive reagentsLow yield; Formation of para-isomer and other by-products; Harsh conditions[3][4]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic catalyst (e.g., TFA, Acetic Acid), Heat[5][6]20-80%Milder than Reimer-Tiemann[5]Yield is highly substrate-dependent; Often requires strong acid[7]

Q2: Why are anhydrous conditions so critical for the magnesium-mediated formylation?

A2: The mechanism relies on the formation of a magnesium phenoxide complex. Any moisture present will protonate the phenoxide, rendering it inactive, or react with the magnesium dichloride and triethylamine. This will prevent the formation of the necessary chelated intermediate that directs the electrophilic attack of formaldehyde to the ortho position, leading to a drastic reduction in yield.

Q3: How can I confirm the regiochemistry of my final product?

A3: ¹H NMR spectroscopy is the most definitive method. For this compound, you should observe two aromatic protons that appear as doublets due to coupling with each other. The coupling constants and chemical shifts will be characteristic of an ortho- and meta-substituted pattern. Further confirmation can be obtained through 2D NMR techniques (COSY, HMBC) or by comparing the spectrum to literature data.

Q4: What are the primary safety concerns for this synthesis?

A4:

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF and handle it in a well-ventilated fume hood.

  • Reagents: Triethylamine (Et₃N) is a corrosive and flammable liquid with a strong odor. Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen. Handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work exclusively in a fume hood.

  • Workup: The acidic workup (e.g., with 1N HCl) can cause gas evolution if any excess base or reactive intermediates are present. Perform acid addition slowly and with caution.[1]

Troubleshooting Guide: Diagnosing and Solving Synthesis Problems

This section addresses the most common issues encountered during the synthesis of this compound.

Logical Flow for Troubleshooting Low Yield

G start Problem: Low or No Yield reagent_check Were all reagents and solvents strictly anhydrous? start->reagent_check temp_check Was the reaction refluxed at the correct temperature (~75-80 °C)? reagent_check->temp_check Yes solution1 Solution: Dry solvents over a suitable agent (e.g., Na/benzophenone for THF). Use freshly opened or dried MgCl₂. reagent_check->solution1 No time_check Was the reaction time optimal (2-4 hours)? temp_check->time_check Yes solution2 Solution: Ensure proper heating. Monitor internal reaction temperature if possible. Avoid overheating. temp_check->solution2 No workup_check Did an emulsion form during the aqueous workup? time_check->workup_check Yes solution3 Solution: Monitor reaction by TLC. Prolonged heating can cause by-products. Insufficient time leads to low conversion. time_check->solution3 No end Consult further purification and analysis steps. workup_check->end No solution4 Solution: Add brine (sat. NaCl) to help break the emulsion. Avoid vigorous shaking; use gentle inversions for extraction. [1] workup_check->solution4 Yes

Caption: Troubleshooting decision tree for low yield.

Problem 1: My reaction yield is significantly lower than expected (<70%).

  • Question: Did you ensure all reagents and glassware were completely dry?

    • Causality: As mentioned in the FAQ, moisture is highly detrimental to this reaction. The magnesium chloride must be anhydrous, and the THF must be freshly distilled from a suitable drying agent. Triethylamine should also be distilled and stored over potassium hydroxide pellets.

    • Solution: Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use syringe techniques for liquid transfers to maintain an inert atmosphere.

  • Question: Was the reaction heated to a gentle reflux for the correct amount of time?

    • Causality: The reaction requires sufficient thermal energy to proceed at a reasonable rate. However, prolonged heating (e.g., > 6 hours) can lead to the formation of by-products, such as 2-(methoxymethyl)phenol derivatives, which can reduce the yield of the desired aldehyde.[1]

    • Solution: Maintain a gentle reflux (bath temperature around 75-80°C for THF) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Question: Did you experience issues during the workup, such as emulsion formation?

    • Causality: Phenolic compounds can act as surfactants, leading to the formation of stable emulsions during aqueous extraction, which traps the product and makes separation difficult.[1]

    • Solution: During the separatory funnel washings, use gentle swirling and tilting rather than vigorous shaking.[1] If an emulsion forms, adding a saturated sodium chloride solution (brine) can help break it by increasing the ionic strength of the aqueous phase.

Problem 2: My final product is contaminated with unreacted 5-Bromo-2-fluorophenol.

  • Question: How was the crude product purified?

    • Causality: The starting material is the most common impurity found in the crude product.[1] Its physical properties can be similar enough to the product to make separation challenging.

    • Solution:

      • Recrystallization: This is often the most effective method for purification. A suitable solvent system (e.g., hexane or a hexane/ethyl acetate mixture) should be used. The product is typically less soluble in nonpolar solvents than the starting phenol.

      • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a gradient of ethyl acetate in hexane can effectively separate the product from the starting material.

Problem 3: I am observing more than one product isomer in my analysis.

  • Question: Which formylation method did you use?

    • Causality: If you used the Reimer-Tiemann or Duff reaction, the formation of the para-formylated isomer (4-Bromo-3-fluoro-6-hydroxybenzaldehyde) is a known issue. The directing groups on the ring (OH, F, Br) have competing influences, and these methods lack the strong ortho-directing chelation of the magnesium-mediated process.

    • Solution:

      • Switch to the Magnesium-Mediated Method: This is the most direct way to ensure high ortho-selectivity.

      • Chromatographic Separation: If you must use another method, the ortho and para isomers can typically be separated by silica gel column chromatography, as the ortho isomer's intramolecular hydrogen bond often results in a different polarity and retention factor (Rf) on TLC.

Optimized Experimental Protocol: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[1]

Reaction Scheme & Mechanism

G cluster_0 Step 1: Formation of Magnesium Phenoxide Complex cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis Phenol 5-Bromo-2-fluorophenol Reagents1 + MgCl₂ + Et₃N Phenol->Reagents1 Complex Mg-Phenoxide Chelate Reagents1->Complex Intermediate Ortho-addition Intermediate Complex->Intermediate Ortho-selective attack Paraform Paraformaldehyde (Source of CH₂O) Paraform->Intermediate Workup Acidic Workup (H₃O⁺) Intermediate->Workup Product This compound Workup->Product G A 1. Assemble & Purge Dry Glassware B 2. Add MgCl₂ & Paraformaldehyde A->B C 3. Add Anhydrous THF & Et₃N B->C D 4. Add 5-Bromo-2-fluorophenol C->D E 5. Reflux at 75°C for 4h D->E F 6. Cool to RT & Add Ether E->F G 7. Aqueous Workup (HCl, H₂O Washes) F->G H 8. Dry with MgSO₄ & Concentrate G->H I 9. Purify by Recrystallization H->I J 10. Analyze Pure Product (NMR, GC-MS, MP) I->J

Caption: Step-by-step experimental workflow.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

  • Jackson, R. L., & Haszeldine, R. N. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o113. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). The Reimer–Tiemann Reaction. In Organic Reactions (pp. 1-477). John Wiley & Sons, Inc. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1989. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Patil, S. B., et al. (2012). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon Press. [Link]

  • Ogata, Y., Kawasaki, A., & Sugiura, F. (1968). Kinetics of the Duff reaction of p-xylene. Tetrahedron, 24(14), 5001-5010. [Link]

  • Byju's. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 20, 2026, from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved January 20, 2026, from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

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Technical Support Center: Purification of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and purification protocols for 6-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1236079-57-4).[1][2] Designed for researchers and professionals in synthetic chemistry and drug development, this document addresses common challenges encountered during the isolation and purification of this key aromatic building block.

Frequently Asked Questions (FAQs)

This section addresses common issues and strategic decisions faced during the purification of this compound.

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed with substituted benzaldehydes:

  • Unreacted Starting Materials: Depending on the synthesis, residual precursors may persist. For instance, if prepared via ortho-formylation of a phenol, unreacted 2-bromo-4-fluorophenol could be a major contaminant.[3]

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding 6-bromo-3-fluoro-2-hydroxybenzoic acid.[4][5] This is often the primary acidic impurity.

  • Isomeric Byproducts: Formylation or bromination reactions can sometimes lack perfect regioselectivity, leading to the formation of other structural isomers.[5][6] Differentiating and removing these can be the most significant purification challenge.

  • Polybrominated Species: If harsh brominating conditions are used or stoichiometry is not carefully controlled, di- or tri-brominated byproducts may form.[6]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid, THF) or reagents (e.g., triethylamine) may be present.

Q2: My crude product is a dark, oily residue instead of the expected solid. What does this indicate and how can I fix it?

A2: An oily or deeply colored crude product often points to the presence of polymeric materials or complex, high-molecular-weight byproducts. Fluorinated aldehydes, in particular, can be prone to polymerization.[5] Additionally, residual acidic or basic catalysts from the reaction can promote degradation upon heating or concentration.

Recommended Action:

  • Avoid Direct High-Heat Concentration: Do not concentrate the crude mixture to a hard film on a rotary evaporator at high temperatures, as this can exacerbate polymerization and degradation.

  • Perform an Aqueous Work-up: Before attempting crystallization or chromatography, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and perform the aqueous washes described in Protocol 1 . This will remove inorganic salts and acidic impurities that may be preventing crystallization.

  • Charcoal Treatment: If the color persists after the work-up, it may be due to baseline impurities. A charcoal treatment during recrystallization can be effective, but should be used judiciously as it can also adsorb the desired product.

Q3: I've confirmed an acidic impurity in my crude product. How do I remove it without degrading the target aldehyde?

A3: The most effective method for removing the acidic byproduct, 6-bromo-3-fluoro-2-hydroxybenzoic acid, is a liquid-liquid extraction using a mild aqueous base.[4] The key is to use a base that is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not so strong that it deprotonates the phenolic hydroxyl group (pKa ~8-10) and causes degradation or solubility issues with the product.

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate anion is basic enough to convert the benzoic acid impurity into its water-soluble sodium salt, which is then extracted into the aqueous layer. The aldehyde product remains in the organic layer. A stronger base like sodium hydroxide (NaOH) should be avoided as it can deprotonate the phenol and potentially catalyze side reactions. See Protocol 1 for a detailed procedure.

Q4: How should I decide between recrystallization and column chromatography for the final purification step?

A4: The choice depends on the nature and quantity of the impurities. The following workflow provides a general guideline:

G Start Crude Product Analysis (TLC) SingleSpot Single Major Spot (Minor Baseline Impurities) Start->SingleSpot  Predominantly one component MultipleSpots Multiple Discrete Spots (Isomers, Starting Material) Start->MultipleSpots  Significant impurities present Recrystallization Purify via Recrystallization (Protocol 2) SingleSpot->Recrystallization Column Purify via Column Chromatography (Protocol 3) MultipleSpots->Column Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for choosing a purification method.

  • Choose Recrystallization When: Your crude product is already relatively pure (>85-90%) and the impurities are present in small amounts or have very different solubility profiles. It is an excellent method for removing baseline or trace impurities and is highly scalable.

  • Choose Column Chromatography When: Your crude product is a complex mixture containing significant amounts of impurities with similar polarities to the desired product, such as structural isomers.[7][8] While more time and solvent-intensive, chromatography offers the highest resolving power.

Q5: What are the best practices for storing purified this compound?

A5: To ensure long-term stability and prevent degradation, the purified solid should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation of the aldehyde group.[9]

  • Container: Use a well-sealed, airtight container to protect from moisture and air. Amber glass vials are preferred to protect from light, although significant light sensitivity is not commonly reported.

Purification Protocols and Troubleshooting Guides

This section provides detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Preliminary Purification via Aqueous Work-up

This protocol is designed to remove acidic impurities, primarily the corresponding benzoic acid, from the crude product dissolved in an organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, frequently venting to release the pressure from any CO₂ gas evolution.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude, acid-free product, which can then be further purified.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds that are already of moderate purity.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRationale & Expected Behavior
Heptane/Ethyl Acetate A common two-solvent system. The compound is likely soluble in ethyl acetate and insoluble in heptane. Dissolve in a minimum of hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly.
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. Dissolve in a minimum of hot ethanol, then add water dropwise until the cloud point is reached. Cool slowly.
Toluene A single-solvent option. The compound may have good solubility in hot toluene and poor solubility in cold toluene.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent (or the more soluble solvent in a two-solvent system) to the crude solid until it is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Single-Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Two-Solvent: Add the second solvent (the "anti-solvent") dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the first solvent to redissolve the precipitate, then allow to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide for Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Use a lower-boiling point solvent; use more solvent; ensure slower cooling.
No Crystals Form Solution is not saturated; compound is too soluble; crystallization is slow to initiate.Boil off some solvent to increase concentration; add a seed crystal; gently scratch the inside of the flask with a glass rod at the solvent line; try a different solvent system.[5]
Poor Recovery Too much solvent was used; compound is significantly soluble in the cold solvent; crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution; ensure thorough cooling in an ice bath; use a minimal amount of ice-cold solvent for washing.[5]
Protocol 3: Purification by Column Chromatography

Column chromatography provides excellent separation of components based on their differential adsorption to a stationary phase.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Pack 1. Pack Column (Silica Gel Slurry) Prepare 2. Prepare Sample (Dissolve in min. DCM, adsorb onto silica) Load 3. Load Sample (Dry loading preferred) Prepare->Load Elute 4. Elute with Solvent (Start with low polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC 6. Analyze Fractions (TLC) Collect->TLC Combine 7. Combine Pure Fractions TLC->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

Table 2: Eluent System Selection for Silica Gel Chromatography

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate Low to MediumThe standard choice. Start with a low polarity mixture (e.g., 95:5 or 90:10) and gradually increase the proportion of ethyl acetate to elute the more polar product.
Hexane / Dichloromethane Low to MediumUseful if the compound is sensitive to protic or ester solvents. A gradient of increasing dichloromethane can be used.

Experimental Protocol:

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This "dry loading" method typically yields better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).[7]

  • Fraction Collection: Collect the eluting solvent in a series of small fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

References

  • Vertex AI Search. (n.d.). 6-bromo-3-fluoro-2-hydroxy-benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • BenchChem. (2025). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • ChemScene. (n.d.). This compound.
  • BenchChem. (2025). Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative of significant interest in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents challenges related to regioselectivity and reaction efficiency due to the electronic properties of the halogen substituents. This guide provides a comprehensive, field-tested troubleshooting framework for its preparation, focusing on the highly selective magnesium-mediated ortho-formylation of 2-bromo-5-fluorophenol. We will delve into the mechanistic rationale behind the procedural steps, address common experimental pitfalls, and offer robust solutions to ensure a successful synthesis.

Recommended Synthetic Pathway: Magnesium-Mediated ortho-Formylation

The method of choice for synthesizing this compound is the regioselective ortho-formylation of 2-Bromo-5-fluorophenol. This approach, based on the work of Hofsløkken and Skattebøl, offers superior regiocontrol compared to classical methods like the Reimer-Tiemann or Vilsmeier-Haack reactions, which can yield complex isomeric mixtures.[1] The high ortho-selectivity is achieved through a magnesium-chelated intermediate, which directs the electrophilic attack of formaldehyde exclusively to the position adjacent to the hydroxyl group.

Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Starting Material cluster_process Reaction & Purification SM 2-Bromo-5-fluorophenol Reaction Reaction Assembly (Inert Atmosphere) SM->Reaction R1 Anhydrous MgCl₂ R1->Reaction R2 Triethylamine (Et₃N) R2->Reaction R3 Paraformaldehyde R3->Reaction R4 Anhydrous THF R4->Reaction Reflux Heat to Reflux (~75°C, 4-6h) Reaction->Reflux 1. Form Chelate 2. Add Phenol Workup Aqueous Workup (1N HCl, H₂O) Reflux->Workup Reaction Completion Purify Purification (Recrystallization or Chromatography) Workup->Purify Crude Product Product Pure 6-Bromo-3-fluoro- 2-hydroxybenzaldehyde Purify->Product Final Product

Caption: Recommended workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the ortho-formylation of substituted phenols.[1][2]

Materials & Reagents

ReagentMolar Eq.PurposeCritical Notes
2-Bromo-5-fluorophenol1.0Starting MaterialEnsure high purity (≥97%).
Anhydrous MgCl₂2.0Lewis Acid / Chelating AgentMust be strictly anhydrous. Drying in a vacuum oven is recommended.[1]
Triethylamine (Et₃N)2.0BaseUse freshly distilled triethylamine over CaH₂.
Paraformaldehyde3.0Formylating AgentMust be dry. Dry over P₂O₅ under vacuum before use.[1]
Anhydrous THF-SolventUse freshly distilled from sodium/benzophenone or from a solvent purification system.

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension. With vigorous stirring, add triethylamine (2.0 eq.) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add 2-Bromo-5-fluorophenol (1.0 eq.), either neat if liquid or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at ~75 °C and heat at a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 10:1). The starting phenol will have a higher Rf than the more polar product aldehyde.[1] Reactions typically require 4-6 hours for completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x volumes) and water (3 x volumes). Caution: Gas evolution (CO₂) may occur during the initial acidic wash.[1] To avoid emulsions, use gentle swirling rather than vigorous shaking.[1]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product will likely be a pale yellow solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like hexane or by flash column chromatography on silica gel.

Troubleshooting Guide (Question & Answer Format)

Issue 1: Low or No Product Yield

Q: My reaction shows very little conversion from the starting material, even after several hours. What are the most common causes?

A: This is a frequent issue, often traced back to reagent quality or reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Moisture Contamination: The cornerstone of this reaction is the formation of a magnesium phenoxide complex. Water will readily hydrolyze the reagents and intermediates, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use truly anhydrous MgCl₂ and THF. Triethylamine should be distilled and stored over molecular sieves. Paraformaldehyde should be thoroughly dried before use.[1]

  • Insufficient Stoichiometry: The reaction requires at least two equivalents of both MgCl₂ and triethylamine to proceed efficiently. An excess of paraformaldehyde is also beneficial.

    • Solution: Double-check the molar equivalents. Using less than two equivalents of MgCl₂ has been shown to slow the reaction and lower the yield.[1] An excess of paraformaldehyde (up to 3 equivalents) can drive the reaction to completion faster.[1]

  • Electronic Deactivation: The presence of two electron-withdrawing halogens (bromine and fluorine) on the phenol ring deactivates it towards electrophilic aromatic substitution.

    • Solution: While alkyl-substituted phenols react quickly, halogenated phenols require longer reaction times and consistent heating.[3] Ensure the reaction is maintained at reflux for at least 4-6 hours and monitor carefully by TLC. Do not rush the reaction.

  • Poor Quality Paraformaldehyde: Paraformaldehyde is a polymer of formaldehyde. If it is old or has not been stored properly, it may not depolymerize efficiently under the reaction conditions to provide the necessary monomeric formaldehyde.

    • Solution: Use a fresh bottle of high-quality paraformaldehyde and ensure it is dried under vacuum over a desiccant like P₂O₅ before use.

Issue 2: Complex Mixture of Products Observed on TLC

Q: The TLC of my crude product shows multiple spots. What are these impurities and how can I prevent their formation?

A: The high selectivity of this method usually results in a clean reaction, but side products can form under non-optimal conditions. Use the following logic to identify and mitigate them.

Troubleshooting Diagram for Impurity Analysis

ImpurityTroubleshooting cluster_spots Observed Spots (by Rf value) cluster_causes Potential Causes & Solutions Start Analyze Crude Product by TLC (e.g., Hexane:EtOAc 10:1) Spot_High High Rf Spot (Similar to Starting Material) Start->Spot_High Spot_Mid Middle Rf Spot (Desired Product) Start->Spot_Mid Spot_Low Low Rf / Baseline Spot Start->Spot_Low Cause_High Identity: Unreacted 2-Bromo-5-fluorophenol. Cause: Incomplete reaction (see Issue 1). Solution: Increase reaction time; verify reagent quality. Spot_High->Cause_High Cause_Mid Identity: this compound. Action: Proceed to purification. Spot_Mid->Cause_Mid Cause_Low Identity: Phenol-formaldehyde resin or polar byproducts. Cause: Excessive heating time or temperature; non-anhydrous conditions. Solution: Reduce reaction time once SM is consumed; ensure strict anhydrous setup. Spot_Low->Cause_Low

Caption: Decision tree for troubleshooting impurities based on TLC analysis.

  • Unreacted Starting Material: This is the most common "impurity." It indicates an incomplete reaction. Refer to the solutions for Issue 1 .

  • Methoxymethyl Ether Byproduct: Prolonged heating, well beyond what is necessary for the consumption of the starting material, can lead to the formation of the corresponding 2-methoxymethylphenol derivative.[1] Methanol is a byproduct of the reaction, which can then react further.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, promptly begin the workup procedure. Do not leave the reaction heating overnight without prior optimization.

  • Polymer/Resin Formation: The reaction of phenols with formaldehyde can lead to phenol-formaldehyde resins, which typically appear as baseline material on TLC.[4]

    • Solution: This is more common under strongly acidic or basic conditions but can occur if the magnesium chelation is inefficient due to moisture. Strict adherence to anhydrous conditions is the best prevention.

Issue 3: Difficulties During Workup and Purification

Q: I am struggling with a persistent emulsion during the aqueous wash, and my product is difficult to crystallize. What should I do?

A: Workup and purification issues are common but can be managed with the right techniques.

  • Emulsion Formation: Emulsions often form during the washes due to the presence of magnesium salts and the phenolic nature of the product.

    • Solution: As noted in the procedure, avoid vigorous shaking of the separatory funnel.[1] Instead, gently swirl and invert the funnel multiple times. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Allowing the funnel to stand undisturbed for an extended period (15-30 minutes) can also aid separation.

  • Purification Challenges:

    • Recrystallization: If the crude product is an oil or fails to crystallize, it may be due to a high concentration of impurities (especially unreacted starting material).

      • Solution: First, try to remove the majority of the solvent and place the crude material under high vacuum to induce solidification. If it remains an oil, purification by flash column chromatography is the recommended next step. For recrystallization, hexane is a good starting point for similar salicylaldehydes.[1] You may also explore solvent systems like heptane, or a mixed solvent system such as hexane/dichloromethane.

    • Column Chromatography: This is the most reliable method for separating the product from closely related impurities.

      • Solution: Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute after the less polar starting material.

Frequently Asked Questions (FAQs)

Q1: Why is the magnesium-mediated method superior to the Reimer-Tiemann reaction for this specific synthesis? A1: The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates dichlorocarbene as the electrophile.[5][6] While effective for some phenols, it often lacks regioselectivity, producing both ortho and para isomers. Given that the para position to the hydroxyl group is available in 2-bromo-5-fluorophenol, this would lead to a difficult-to-separate mixture. The magnesium-mediated method leverages a chelation effect, where the magnesium ion coordinates to both the phenoxide oxygen and the incoming formaldehyde, forcing the reaction to occur exclusively at the ortho position.[1] This results in a single product isomer and a much cleaner reaction profile.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the final product? A2: While an experimental spectrum should always be acquired for confirmation, the chemical shifts can be predicted based on data from structurally similar compounds.[7] The intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen is a key diagnostic feature.

Table of Predicted NMR Chemical Shifts (in CDCl₃)

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Rationale
Aldehyde (-CHO)~9.8 (s, 1H)~195-196Deshielded due to carbonyl and H-bonding.[7]
Phenolic (-OH)~11.5 (s, 1H)-Highly deshielded due to strong intramolecular H-bond.
Aromatic C-H~7.0-7.6 (m, 2H)~115-138Complex splitting pattern due to H, F, and Br substitution.
C-OH-~158-160Deshielded by oxygen.
C-F-~155-157 (d)Large C-F coupling constant expected.
C-CHO-~118-120Influenced by adjacent OH and Br.
C-Br-~108-110Shielded by ortho -OH, deshielded by Br.

Q3: How should I store the purified this compound? A3: Aldehydes, particularly those on electron-rich rings, are susceptible to air oxidation, which converts the aldehyde group (-CHO) to a carboxylic acid (-COOH).[8] To ensure long-term stability, the purified product should be stored in an amber vial under an inert atmosphere (nitrogen or argon) in a cool, dark place. For extended storage, refrigeration is recommended.

References

  • Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022). YouTube. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. DOI: 10.15227/orgsyn.082.0064. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • Deprotonation of phenols using magnesium methoxide... (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Retrieved from [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • S. S. Keluskar, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(4), 813-821. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • S. S. Keluskar, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(4), 813-821. Retrieved from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

Sources

Technical Support Center: Formylation of 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.

Introduction: The Challenge of Formylating 2-Bromo-5-fluorophenol

The formylation of 2-bromo-5-fluorophenol presents a unique set of challenges due to the electronic and steric nature of its substituents. The hydroxyl group is a strong activating group and an ortho, para-director. However, the bromine and fluorine atoms are deactivating via induction but ortho, para-directing through resonance. The interplay of these effects, along with potential steric hindrance from the bromine atom at the 2-position, can lead to a variety of side reactions and regioselectivity issues. This guide will help you understand and control these factors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the formylation of 2-bromo-5-fluorophenol.

Q1: My formylation reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired ortho-product?

A1: Achieving high ortho-selectivity is a common challenge. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions. In the case of 2-bromo-5-fluorophenol, there are two available ortho positions (relative to the hydroxyl group) and one para position.

  • Causality: The preference for ortho versus para substitution is often influenced by the reaction mechanism. Methods that involve chelation control, where a metal cation coordinates to the phenolic oxygen and the incoming formylating agent, will strongly favor ortho-formylation.[1] The Reimer-Tiemann reaction, for instance, is known to favor the ortho product due to the interaction of the dichlorocarbene intermediate with the phenoxide ion.[2][3]

  • Troubleshooting Steps:

    • Choice of Method: Employ a formylation method known for high ortho-selectivity. The magnesium-mediated formylation using magnesium chloride, paraformaldehyde, and triethylamine is an excellent choice as it proceeds through a chelating intermediate.[4]

    • Solvent Effects: In some reactions, the polarity of the solvent can influence the ortho:para ratio. Experiment with different solvents to optimize selectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which is often the one leading to the ortho product in chelation-controlled reactions.

Q2: I am observing significant amounts of unreacted starting material, even after a long reaction time. What could be the issue?

A2: Low conversion can be frustrating. The deactivating inductive effects of the halogen substituents on 2-bromo-5-fluorophenol can make the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.[4][5]

  • Causality: The combined electron-withdrawing nature of the bromine and fluorine atoms can slow down the rate of electrophilic attack on the aromatic ring.[6] This is a common issue with deactivated or moderately activated phenols.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation. Monitor the reaction closely for the formation of byproducts.

    • Extend Reaction Time: For sluggish reactions, extending the reaction time may be necessary. However, be aware of potential side reactions with prolonged heating. For example, in the MgCl2/paraformaldehyde method, prolonged reaction times can lead to the formation of 2-methoxymethylphenol derivatives.[5]

    • Choice of Formylating Agent: The Vilsmeier-Haack reaction uses a more reactive electrophile (the Vilsmeier reagent) and may be more effective for less reactive substrates.[7][8] However, it can be less regioselective.

    • Ensure Anhydrous Conditions: For methods like the MgCl2/paraformaldehyde reaction, the presence of water can consume the reagents and deactivate the catalyst. Ensure all reagents and glassware are thoroughly dried.[5]

Q3: My reaction is producing a dark, tarry substance, and the yield of the desired product is very low. How can I prevent this?

A3: Resin or polymer formation is a common side reaction in formylations, especially under harsh acidic or basic conditions.[9]

  • Causality: Phenols can react with formaldehyde (or its equivalents) to form phenol-formaldehyde resins through repeated hydroxymethylation and condensation reactions. This is particularly problematic at high temperatures and with certain catalysts.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating. Maintain the lowest effective temperature for the formylation to proceed at a reasonable rate.

    • Stoichiometry: Carefully control the stoichiometry of the formylating agent. An excess of formaldehyde can promote polymerization.

    • Milder Conditions: Opt for milder formylation methods. The MgCl2/paraformaldehyde method is generally milder than the Duff or Reimer-Tiemann reactions.[4]

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation to reduce the opportunity for polymerization to occur.[5]

Q4: I am seeing a significant amount of a byproduct that I suspect is a di-formylated product. How can I suppress this?

A4: Di-formylation can occur if there are multiple activated positions on the aromatic ring.[10] For 2-bromo-5-fluorophenol, both ortho positions to the hydroxyl group are potential sites for formylation.

  • Causality: If the mono-formylated product is still sufficiently activated, it can undergo a second formylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Reduce the amount of the formylating agent (e.g., paraformaldehyde or hexamethylenetetramine) relative to the phenol substrate. Using a slight excess or a 1:1 ratio is a good starting point.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-formylated product.

    • Monitor the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction and stop it once the desired mono-formylated product is maximized.

Experimental Protocols

Below are detailed protocols for the ortho-formylation of a substituted phenol, which can be adapted for 2-bromo-5-fluorophenol.

Protocol 1: Ortho-Formylation using Magnesium Chloride and Paraformaldehyde

This method is highly recommended for its high ortho-selectivity and generally good yields.[4][5]

Materials:

  • 2-Bromo-5-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 N Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Purge the flask with argon.

  • Add anhydrous THF via syringe.

  • Add triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 2-bromo-5-fluorophenol (1 equivalent) dissolved in a minimal amount of anhydrous THF dropwise via syringe.

  • Immerse the flask in a preheated oil bath at approximately 75 °C and heat at a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times). Caution: Gas may evolve during the acid wash.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography or recrystallization from hexane to yield the desired 2-hydroxy-bromofluoro-benzaldehyde.

ReagentMolar Equivalents
2-Bromo-5-fluorophenol1
Anhydrous MgCl₂2
Paraformaldehyde3
Triethylamine2
Visualization of the Proposed Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry three-necked flask under Argon B Add Anhydrous MgCl2 and Paraformaldehyde A->B C Add Anhydrous THF B->C D Add Triethylamine C->D E Add 2-Bromo-5-fluorophenol in THF D->E F Heat to 75°C (4-6 hours) E->F G Monitor by TLC F->G H Cool to RT Add Diethyl Ether G->H I Wash with 1N HCl H->I J Wash with Water I->J K Dry with MgSO4 J->K L Concentrate in vacuo K->L M Column Chromatography or Recrystallization L->M N Characterize Product M->N

Caption: Workflow for the ortho-formylation of 2-bromo-5-fluorophenol.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Chelation-Controlled Ortho-Formylation

The high ortho-selectivity of the magnesium-mediated formylation is attributed to the formation of a chelate intermediate. The magnesium ion coordinates to the phenolic oxygen and the oxygen of formaldehyde, bringing the electrophile in close proximity to the ortho-position of the phenol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Et3N Mg-Phenoxide Chelate Mg-Phenoxide Chelate Phenoxide->Mg-Phenoxide Chelate + MgCl2 Ortho-Formylation Ortho-Formylation Mg-Phenoxide Chelate->Ortho-Formylation + (CH2O)n Salicylaldehyde Salicylaldehyde Ortho-Formylation->Salicylaldehyde Acidic Workup Et3N Et3N MgCl2 MgCl2 (CH2O)n (CH2O)n

Caption: Simplified mechanism of chelation-controlled ortho-formylation.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
  • Semantic Scholar. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. [Link]

  • RSC Publishing. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Scribd. (n.d.). Phenol Formylation. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Sciencemadness.org. (2008). Mg-mediated o-formylation of phenols: A Writeup. [Link]

  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho e Melo, T. M. V. D., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409–5423. [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • R Discovery. (n.d.). Formylation Reaction Research Articles. [Link]

  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [Link]

  • YouTube. (2020). Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. [Link]

  • ResearchGate. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. 89, 220. [Link]

  • RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • ResearchGate. (2025). (PDF) Formylation of Aryl Halides with CO2: A Focus-Review. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • ACS Publications. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • YouTube. (2023). Reimann Tiemann reaction | formylation of phenol. [Link]

  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

  • ResearchGate. (2015). Formylation of phenols, methoxy-and methylbenzenes. [Link]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

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Technical Support Center: Improving Regioselectivity in 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles governing the reaction's outcome, providing you with the expert insights needed to troubleshoot and optimize your experiments for maximal regioselectivity and yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis. Each entry details the probable cause and provides actionable, step-by-step solutions.

Question 1: My primary product is the 4-bromo-3-fluoro-2-hydroxybenzaldehyde isomer, not the desired 6-bromo product. What is causing this poor regioselectivity and how can I fix it?

Root Cause Analysis:

This is the most common challenge in this synthesis and stems from the complex interplay of electronic and steric directing effects of the substituents on the 3-fluoro-2-hydroxybenzaldehyde starting material.

  • -OH (Hydroxyl) Group: A powerful activating, ortho, para-director.

  • -F (Fluoro) Group: A deactivating group due to its strong inductive effect (-I), but it directs ortho, para to itself via its resonance effect (+M).[1][2][3]

  • -CHO (Aldehyde) Group: A deactivating, meta-director.

The positions ortho and para to the potent -OH group (C4 and C6) are highly activated. The C4 position is electronically favored for electrophilic attack. While the C6 position is also activated, it experiences greater steric hindrance from the adjacent -OH and -CHO groups. Therefore, without careful control of reaction conditions, the thermodynamically favored 4-bromo isomer often predominates.

Strategic Solutions to Enhance 6-Bromo Selectivity:

The key is to favor the kinetically controlled product (6-bromo) over the thermodynamically favored one (4-bromo). This is typically achieved by using sterically bulky reagents and non-polar solvents that amplify the steric hindrance at the C4 position.

dot

Caption: Steric and electronic influences on electrophilic bromination.

Optimized Protocol for 6-Bromo Selectivity:

  • Reagent Selection: Switch from molecular bromine (Br₂) to a bulkier brominating agent like N-Bromosuccinimide (NBS). NBS reduces the concentration of free bromine and its bulkiness favors attack at the less hindered C6 position.[4][5]

  • Solvent Choice: Employ a non-polar aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Polar solvents can stabilize the charged intermediate (sigma complex) of the C4 attack, making it more favorable. Non-polar solvents minimize this stabilization, giving the kinetic C6-attack pathway a competitive advantage.[4]

  • Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C). Lowering the thermal energy of the system further favors the kinetic product by increasing the energy barrier for the formation of the more stable thermodynamic product.

  • Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of NBS. Excess brominating agent will lead to the formation of dibrominated byproducts.

ParameterStandard Condition (Favors 4-Bromo)Optimized Condition (Favors 6-Bromo)Rationale
Brominating Agent Br₂ in Acetic AcidN-Bromosuccinimide (NBS)NBS is sterically bulkier, favoring attack at the less hindered C6 position.[5]
Solvent Polar (e.g., Acetic Acid, Water)Non-polar (e.g., CCl₄, CH₂Cl₂)Non-polar solvents disfavor the more stable carbocation intermediate leading to the 4-bromo isomer.[4]
Temperature Room Temperature (20-25 °C)Low Temperature (0 °C to -10 °C)Reduces thermal energy, favoring the kinetically controlled product.
Catalyst None or Lewis AcidNone neededA catalyst can sometimes reduce selectivity.
Question 2: I'm observing significant amounts of a dibrominated byproduct. How can I prevent this?

Root Cause Analysis:

The formation of 2,4-dibromo-3-fluoro-6-hydroxybenzaldehyde occurs because the initial monobromination product is still an activated aromatic ring. The powerful activating effect of the hydroxyl group makes the product susceptible to a second electrophilic attack, especially if excess brominating agent is present or the reaction time is too long.

Strategic Solutions to Minimize Dibromination:

  • Strict Stoichiometric Control: As mentioned, use no more than 1.05 equivalents of the brominating agent. This is the most critical factor.

  • Slow Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the solution of the starting material over an extended period (e.g., 1-2 hours) at low temperature. This maintains a low instantaneous concentration of the electrophile, favoring mono- over di-substitution.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes that offer better inherent regioselectivity for the 6-bromo isomer?

A1: Yes, a multi-step approach involving an ortho-directing group can provide superior control. One of the most effective strategies is ortho-lithiation (also known as directed metalation).[6][7][8]

dot

Ortho_Lithiation_Workflow Start 3-Fluoro-2-hydroxybenzaldehyde Protect Protect Hydroxyl Group (e.g., as MOM or SEM ether) Start->Protect Step 1 Lithiation Directed ortho-Lithiation (e.g., n-BuLi or LDA, -78 °C) Fluorine directs lithiation to C6 Protect->Lithiation Step 2 Bromination Quench with Electrophilic Bromine Source (e.g., CBr4) Lithiation->Bromination Step 3 Deprotect Deprotection (e.g., Acidic conditions) Bromination->Deprotect Step 4 Product This compound Deprotect->Product Final Product

Caption: Workflow for regioselective synthesis via ortho-lithiation.

In this route, the hydroxyl group is first protected. Then, a strong base like n-butyllithium (n-BuLi) is used. The fluorine atom can act as a potent directing group for metalation, guiding the lithium to the C6 position.[9] Quenching the resulting aryllithium intermediate with an electrophilic bromine source cleanly installs the bromine at the desired C6 position. Subsequent deprotection yields the target molecule with very high regioselectivity.

Q2: How can I confirm the regiochemistry of my product and distinguish between the 6-bromo and 4-bromo isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: The key is to analyze the coupling patterns of the aromatic protons.

    • 6-Bromo Isomer: You will observe two aromatic protons that are meta to each other. This will appear as two doublets, each with a small coupling constant (J ≈ 2-3 Hz).

    • 4-Bromo Isomer: You will observe two aromatic protons that are ortho to each other. This will result in two doublets, each with a large coupling constant (J ≈ 8-9 Hz).

  • ¹³C NMR & DEPT: The carbon chemical shifts will also be distinct due to the different electronic environments.

  • 2D NMR (COSY, HMBC, NOESY): For unambiguous confirmation, a Nuclear Overhauser Effect (NOE) experiment is powerful. In the 6-bromo isomer, irradiation of the aldehyde proton (-CHO) should show an NOE correlation to the proton at the C5 position, but not the proton at C4.

Q3: What are the best practices for purifying the desired 6-bromo isomer from a mixture?

A3: Column chromatography is the most effective method for separating these isomers.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The isomers have very similar polarities, so a shallow gradient is often necessary for good separation.[10]

  • Monitoring: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of the desired product.

Recrystallization can sometimes be effective if one isomer is significantly more abundant and has favorable crystallization properties, but chromatography is generally more reliable for closely related isomers.

References

  • Vertex AI Search Result citing ChemicalBook d
  • Vertex AI Search Result providing a detailed synthesis protocol for 2-fluoro-4-bromophenol
  • Vertex AI Search Result from Sigma-Aldrich on 4-Bromo-2-fluorophenol properties and uses.
  • Vertex AI Search Result from Guidechem discussing various preparation methods for 4-Bromo-2-fluorophenol.
  • Vertex AI Search Result from ChemicalBook providing properties and synthesis inform
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • Jiang, Y., et al. (n.d.). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Retrieved from a pre-print or online chemical archive.
  • Poznik, M., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
  • Poznik, M., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. NIH Public Access.
  • ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Request PDF.
  • Zhang, K., & Wang, J. (2016).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • ResearchGate. (n.d.). Regioselective bromination of phenols. Download Scientific Diagram.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • Zheng, M., et al. (2015).
  • Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(7), 1029-1032.
  • BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • Organic Chemistry Tutor. (n.d.).
  • University of Rochester. (n.d.). Directed (ortho)
  • The Journal of Organic Chemistry. (n.d.). Notes - Metalation of Aryl Fluorides in Tetrahydrofuran.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Supporting Information. (n.d.).
  • ChemTalk. (n.d.). Directing Effects.
  • Chemistry LibreTexts. (2022). 16.
  • ACS Publications. (n.d.). The Reimer-Tiemann Reaction. Chemical Reviews.
  • Organic Syntheses. (n.d.).
  • Vertex AI Search Result citing a pharmaceutical synthesis article on 4-Bromo-2-fluorophenol.
  • National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
  • BLD Pharm. (n.d.). 1427373-29-2|4-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Google Patents. (n.d.).
  • Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
  • MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Request PDF.
  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure.

Sources

"stability and storage conditions for 6-Bromo-3-fluoro-2-hydroxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Welcome to the dedicated support resource for this compound (CAS No. 1236079-57-4). This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical advice for the stable storage and effective handling of this versatile chemical intermediate. Our goal is to move beyond simple data points, offering a rationale-driven approach to ensure the integrity of your experiments and the longevity of your materials.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the ideal long-term storage conditions for this compound?

    • What is the rationale behind refrigerated and dry storage?

    • Is this compound sensitive to light or air?

    • What is the typical shelf-life I can expect?

    • How can I visually assess the quality of my this compound upon receipt and over time?

  • Troubleshooting Guide

    • My compound has changed color (e.g., yellowed or darkened). What does this indicate and is it still usable?

    • I observe clumping or a change in the texture of the solid. What could be the cause?

    • My experimental results are inconsistent. Could compound degradation be the cause?

  • Experimental Protocols

    • Protocol 1: Proper Handling and Aliquoting of this compound.

    • Protocol 2: Simple Purity Check by Melting Point Determination.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximal stability and to preserve its purity, this compound should be stored under the conditions summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2]Slows down potential degradation pathways, including oxidation.
Atmosphere Sealed in a dry environment[1][2]; Inert gas (e.g., Argon, Nitrogen) is best practice.Minimizes oxidation and hydrolysis.
Light Store in an amber or opaque vial.Protects against light-induced degradation.

While some suppliers may ship the product at room temperature, this is typically for short-term transit. For long-term storage, refrigeration is strongly advised.[1][2]

Q2: What is the rationale behind refrigerated and dry storage?

The structure of this compound contains three key functional groups that dictate its stability: a phenolic hydroxyl group (-OH), an aldehyde group (-CHO), and halogen substituents on an aromatic ring.

  • Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. This process can be accelerated by air (oxygen), light, and elevated temperatures. Storing at 2-8°C significantly reduces the kinetic rate of this oxidation.

  • Phenolic Oxidation: Phenols can be sensitive to oxidation, often leading to the formation of colored quinone-like byproducts. This is a common reason for the discoloration of hydroxybenzaldehyde compounds over time.[3][4] An inert atmosphere and low temperature mitigate this risk.

  • Hygroscopicity and Hydrolysis: While not strongly hygroscopic, like many fine chemicals, it can absorb ambient moisture, which may affect its physical state (clumping) and could potentially participate in degradation pathways. A dry environment is crucial.

Q3: Is this compound sensitive to light or air?

Yes, it is prudent to assume sensitivity to both light and air. Aromatic aldehydes and phenols can be susceptible to photochemically and oxidatively driven degradation.[3][5] Exposure to air (oxygen) can lead to the oxidation of the aldehyde to the corresponding carboxylic acid (6-bromo-3-fluoro-2-hydroxybenzoic acid). Light can provide the activation energy for such reactions. Therefore, storing the compound in a tightly sealed, opaque container under an inert atmosphere is the best practice to ensure its long-term purity.

Q4: What is the typical shelf-life I can expect?

When stored under the recommended conditions (refrigerated, dry, and sealed), a shelf life of up to 1095 days (3 years) has been suggested by some suppliers.[6] However, it is always best practice to re-evaluate the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.

Q5: How can I visually assess the quality of my this compound upon receipt and over time?

Upon receipt, the compound should be a solid, typically in powder or crystalline form. The color should be noted from the supplier's certificate of analysis, but it is generally expected to be a white to off-white or light yellow solid. Any significant deviation from this, such as a dark yellow, brown, or black appearance, could indicate degradation.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Issue 1: My compound has changed color (e.g., yellowed or darkened). What does this indicate and is it still usable?
  • Causality: A color change, particularly darkening, is a common indicator of degradation. This is often due to the oxidation of the phenolic hydroxyl group and/or the aldehyde group, leading to the formation of highly conjugated, colored impurities.

  • Troubleshooting Steps:

    • Assess the Extent: A slight change in color may not significantly impact many applications. However, a pronounced change (e.g., to dark brown) suggests a notable level of impurity.

    • Purity Check: Perform a melting point determination (see Protocol 2). A broad or depressed melting range compared to the literature value indicates the presence of impurities. For more sensitive applications, analytical techniques like HPLC or NMR are recommended to quantify the purity.

    • Usability: For less sensitive, non-quantitative applications, the material might still be usable. However, for applications where stoichiometry is critical, such as in drug development or catalysis, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of unknown byproducts.

Issue 2: I observe clumping or a change in the texture of the solid. What could be the cause?
  • Causality: Clumping is most often a result of moisture absorption. This can happen if the container is not sealed properly or if it is repeatedly opened in a humid environment. Allowing the container to warm to room temperature before opening can help prevent condensation of atmospheric moisture inside.

  • Troubleshooting Steps:

    • Dry the Material: If moisture absorption is suspected, the material can be dried under a high vacuum for several hours.

    • Proper Storage: Ensure the container cap is tightly sealed. For frequently used materials, consider storing it in a desiccator.

    • Future Prevention: Follow the aliquoting protocol (see Protocol 1) to minimize the exposure of the bulk material to the atmosphere.

Issue 3: My experimental results are inconsistent. Could compound degradation be the cause?
  • Causality: Yes, inconsistent results are a classic sign of reagent degradation. If the purity of your this compound has decreased, the effective concentration in your reaction will be lower than calculated. Furthermore, the impurities themselves may interfere with your reaction.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose this issue.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Check Purity of This compound A->B C Perform Melting Point Determination (Protocol 2) B->C D Is Melting Point Sharp and within Specification? C->D E Compound is Likely Pure. Investigate Other Experimental Parameters (Solvents, Other Reagents, etc.) D->E  Yes F Compound has Likely Degraded. Procure a New Batch. D->F  No G Consider Advanced Analysis (HPLC, NMR) for Confirmation F->G

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of this compound

This protocol minimizes the risk of contamination and degradation of the bulk material.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere (Optional but Recommended): If available, perform the aliquoting in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the compound into a separate, clean, and dry vial. Do not use the same spatula to return any excess material to the stock bottle.

  • Resealing: Tightly reseal the primary container immediately after aliquoting. If the cap liner appears degraded, use paraffin film to ensure a good seal.

  • Storage: Return the stock container to the recommended 2-8°C storage conditions promptly.

G cluster_1 Aliquoting Workflow Start Start: Stock Container at 2-8°C Equilibrate Allow Container to Warm to Room Temp Start->Equilibrate Weigh Weigh Desired Amount into a New Vial Equilibrate->Weigh Reseal Tightly Reseal Stock Container Weigh->Reseal End End: Aliquot Ready for Use Weigh->End Store Return Stock to 2-8°C Storage Reseal->Store

Caption: Recommended aliquoting procedure.

Protocol 2: Simple Purity Check by Melting Point Determination

A sharp melting point close to the reported value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.

  • Sample Preparation: Finely crush a small amount of the solid on a watch glass.

  • Capillary Loading: Pack a small amount of the powdered sample into a melting point capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary in a melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

  • Comparison: Compare the observed melting range to the value on the certificate of analysis or from a reliable source. For reference, similar compounds like 2-Bromo-6-fluorobenzaldehyde have a melting point of 34-39°C. A pure compound should have a narrow melting range (1-2°C).

References

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

  • PubChem. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. [Link]

  • Fengchen Group. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [Link]

  • Chemsrc. 6-Fluorosalicylaldehyde. [Link]

  • Loba Chemie. 4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

  • AIP Publishing. Acetalization of 2-Hydroxybenzaldehyde mechanism using halogen acid catalysts based on ab initio methods. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of three reactive sites—the aldehyde, the phenol, and the halogenated ring—makes it a valuable precursor for creating novel heterocyclic compounds, organometallic ligands, and active pharmaceutical ingredients (APIs).[1][3]

The purity of this reagent is paramount. Trace impurities can lead to significant issues in downstream applications, including unpredictable reaction kinetics, formation of unwanted side-products, reduced yields, and complications in the purification of the final target molecule. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-fluoro-3-hydroxybenzaldehyde or the parent phenol. The synthesis of analogous compounds often involves the formylation of a corresponding phenol, which may remain if the reaction is incomplete.[2][4]

  • Isomeric Impurities: The formylation or bromination of the aromatic ring may lack complete regioselectivity, leading to the formation of other positional isomers. For example, the bromination of a related compound, 3-hydroxybenzaldehyde, is known to produce a mixture of isomers, and the exact ratio can be sensitive to reaction conditions.[5][6] Analytical methods capable of separating isomers, such as specialized GC or HPLC techniques, are crucial for identifying these impurities.[7]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (6-Bromo-3-fluoro-2-hydroxybenzoic acid), particularly upon exposure to air. This is a common degradation pathway for many benzaldehyde derivatives.[8]

  • Polybrominated Species: If an excess of the brominating agent is used during synthesis, di- or even tri-brominated by-products can form.

Q2: How should I properly store the purified this compound to maintain its integrity?

A2: To prevent degradation, the purified solid should be stored in a tightly sealed container in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C.[9] For long-term storage, keeping the material under an inert atmosphere of nitrogen or argon is highly advisable to minimize oxidation of the aldehyde group.[3][10]

Q3: What are the most effective analytical methods for assessing the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile/water or methanol/water is typically effective for separating the main compound from most impurities.[11][12] A photodiode array (PDA) detector is useful for identifying peaks that may not be the target compound.

  • Gas Chromatography (GC): GC, particularly high-speed variants like Low Thermal Mass GC (LTM GC), offers excellent resolution for separating volatile isomers that may be difficult to resolve by HPLC.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structural identity of the product and for identifying and quantifying impurities, especially isomers, which will have distinct aromatic proton splitting patterns and chemical shifts.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems that may arise during the purification of this compound.

Issue Category: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute/impurity mixture.2. The solution is too highly concentrated or cooled too rapidly.3. High levels of impurities are inhibiting crystal lattice formation.1. Switch to a solvent with a lower boiling point.2. Try a two-solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes). Dissolve the crude solid in a minimal amount of the more soluble solvent (e.g., ethyl acetate) and slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Then, gently warm until the solution is clear and allow to cool slowly.3. Attempt a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.
Poor or no crystal formation upon cooling. 1. The compound is highly soluble in the chosen solvent, even at low temperatures.2. The solution is not sufficiently saturated.1. Select a different solvent or solvent system where the compound has a steeper solubility curve (highly soluble when hot, poorly soluble when cold).2. Reduce the volume of the solvent by careful evaporation. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product.[8]
Low recovery of the purified product. 1. Too much solvent was used for the initial dissolution.2. The compound has significant solubility in the cold solvent.3. Excessive washing of the collected crystals.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.2. Ensure the flask is thoroughly cooled in an ice-water bath for an adequate amount of time before filtration to maximize precipitation.3. Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[8]
Product remains colored (e.g., yellow or brown) after crystallization. 1. Colored impurities are thermally stable and co-crystallize with the product.1. Before allowing the solution to cool, add a small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.2. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.3. Allow the clear, hot filtrate to cool slowly.[8]
Issue Category: Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation between the product and a close-running impurity. 1. The eluent (solvent system) polarity is too high, causing all components to move too quickly.2. The eluent polarity is not optimal for resolving the specific compounds.3. The column was improperly packed or overloaded with crude material.1. Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes.2. Use a shallower solvent gradient or switch to an isocratic elution if the retention factors (Rf) are very close.3. Consider switching to a different solvent system (e.g., dichloromethane/hexanes).[13] Ensure the silica is well-packed and use an appropriate amount of silica gel relative to the crude material (typically a 50:1 to 100:1 ratio by weight).
The product is streaking or "tailing" on the column. 1. The compound is highly polar and is interacting too strongly with the acidic silica gel.2. The sample was not dissolved in the minimum amount of solvent before loading.1. Add a small amount (0.1-0.5%) of a modifier like acetic acid to the eluent. This can help by protonating the silica surface and reducing strong interactions with the phenolic hydroxyl group.2. Use "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.
Product will not elute from the column. 1. The eluent is not polar enough.1. Gradually and systematically increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If the product still does not elute, a small amount of methanol can be added to the eluent.
Issue Category: Liquid-Liquid Extraction / Aqueous Wash
ProblemProbable Cause(s)Recommended Solution(s)
A persistent emulsion forms at the interface of the organic and aqueous layers. 1. Vigorous shaking of the separatory funnel, especially with basic washes (e.g., NaHCO₃) and halogenated solvents.2. High concentration of crude material.1. Use gentle inversions of the separatory funnel rather than vigorous shaking.[4]2. Add a small amount of brine (saturated aqueous NaCl solution) to the funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.3. If the emulsion persists, let the funnel stand for an extended period. As a last resort, the mixture can be filtered through a pad of a filter aid like Celite.
The product precipitates out of the organic layer during the wash. 1. The product has limited solubility in the chosen organic solvent.1. Add more of the organic solvent to the separatory funnel to ensure the product remains fully dissolved throughout the washing process.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as the corresponding carboxylic acid formed by oxidation.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure from CO₂ evolution. Avoid vigorous shaking.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-3) one more time.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification via Flash Column Chromatography

This protocol is effective for separating the target compound from isomers and other non-acidic impurities.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 1 (or the initial crude) in a minimal amount of the eluent or dichloromethane. For best results, perform a dry load as described in the troubleshooting table above.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate using positive pressure.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified this compound.

Visualization of Workflows

General Purification Workflow

crude Crude Product wash Acid-Base Extraction (e.g., NaHCO3 wash) crude->wash To remove acidic impurities recryst Recrystallization wash->recryst Alternative Purification column Flash Column Chromatography wash->column Primary Purification analysis Purity Assessment (HPLC, NMR, GC) recryst->analysis column->analysis pure Pure Product (>98%) analysis->pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree: Recrystallization Failure

cluster_no Outcome: NO cluster_yes Outcome: YES cluster_solutions start Attempted Recrystallization: Did solid crystals form? oiled_out Did the product 'oil out'? start->oiled_out No success Proceed to filtration, drying, and purity analysis. start->success Yes no_precip No precipitate of any kind? oiled_out->no_precip No solution_oil Use two-solvent system (e.g., EtOAc/Hexane) OR Use lower boiling point solvent. oiled_out->solution_oil Yes solution_precip Concentrate solution OR Scratch flask / Add seed crystal. no_precip->solution_precip

Caption: A decision tree for troubleshooting common recrystallization failures.

References

  • Royal Society of Chemistry. Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). [Link]

  • Organic Syntheses. (1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv) - Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. [Link]

  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

  • AOBChem. 2-Bromo-6-fluoro-3-hydroxybenzaldehyde. [Link]

  • Molekula. 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. [Link]

  • NIH National Center for Biotechnology Information. 3-Bromo-2-hydroxybenzaldehyde. [Link]

Sources

Technical Support Center: Byproduct Identification in Reactions of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. This molecule is a versatile synthetic intermediate, prized for its three distinct reactive sites: a phenolic hydroxyl group, an aldehyde, and an aryl bromide. This multi-functionality, however, introduces competitive reaction pathways that can lead to a range of byproducts, complicating syntheses and purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, question-and-answer-based troubleshooting for common synthetic challenges, explains the chemical causality behind byproduct formation, and offers validated protocols for identification and mitigation.

Part 1: Foundational Troubleshooting & Analysis

This section addresses the critical first steps to take when a reaction does not proceed as expected, resulting in a complex mixture of products.

Q1: My reaction mixture shows multiple unexpected spots on TLC, and the crude ¹H NMR is uninterpretable. What is my initial plan of attack for identifying these unknown components?

Answer: A complex reaction outcome requires a systematic approach to deconvolution, moving from broad analysis to specific identification. Simply relying on a messy crude NMR is inefficient. The primary goal is to isolate each significant impurity for individual characterization.

Core Causality: The inherent reactivity of the starting material means that under many conditions (e.g., heat, strong base, active catalysts), multiple functional groups can react simultaneously. Your initial task is to separate the resulting mixture before attempting structural elucidation.

Recommended Workflow:

  • Preliminary Assessment:

    • Solubility Check: Test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol). This can provide early clues about the polarity of the byproducts and inform your choice of chromatography solvents.

    • Spot Test: On a TLC plate, spot your starting material, co-factors (if applicable), and the crude reaction mixture. Use a UV lamp and different stains (e.g., potassium permanganate, ceric ammonium molybdate) to see if byproducts have unique visualization characteristics.

  • Strategic Purification:

    • Flash Column Chromatography: This is the most critical step. Carefully select a solvent system that provides good separation (ΔRƒ > 0.2) between your major spots on an analytical TLC plate. Run a gradient elution if necessary to separate components with a wide polarity range. Collect each distinct spot or band as a separate fraction.

  • High-Throughput Analysis:

    • LC-MS Analysis: Once you have isolated fractions, a liquid chromatography-mass spectrometry (LC-MS) analysis is the most powerful tool for initial identification.[1][2][3] It provides two crucial pieces of data for each component: the retention time (a measure of polarity) and the molecular weight. Comparing the molecular weights of the byproducts to your starting material and expected product will immediately narrow down the possibilities (e.g., addition of a fragment, loss of a group, dimerization).

  • Definitive Structural Elucidation:

    • NMR Spectroscopy: For each purified byproduct, acquire a full suite of NMR spectra: ¹H, ¹³C, and, crucially for this substrate, ¹⁹F NMR. If needed, 2D NMR experiments like COSY and HSQC can establish connectivity.[1][3]

The following diagram outlines this logical workflow for byproduct identification.

Byproduct_Identification_Workflow start Complex Reaction Outcome (Multiple TLC Spots, Messy NMR) separation Purification via Flash Column Chromatography start->separation Isolate Components analysis High-Throughput Analysis (LC-MS on Isolated Fractions) separation->analysis Obtain Molecular Weights elucidation Structural Elucidation (NMR, IR on Pure Byproducts) analysis->elucidation Confirm Structures conclusion Byproduct(s) Identified elucidation->conclusion

Caption: A systematic workflow for identifying unknown reaction byproducts.

Part 2: Reaction-Specific Byproduct FAQs

This section focuses on byproducts commonly formed during specific transformations of this compound.

Subsection 2.1: O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

These reactions typically involve deprotonating the phenolic hydroxyl with a base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkylating agent (e.g., alkyl halide, tosylate).

Q2: I'm attempting to O-alkylate the phenol, but I've isolated a major byproduct with the exact same mass as my desired ether product. What is it, and why did it form?

Answer: The most likely culprit is a C-alkylation byproduct . The phenoxide intermediate generated by deprotonation is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring. While O-alkylation is often kinetically favored, C-alkylation can become a significant competing pathway, especially under certain conditions.[4]

Causality of Formation:

  • Solvent Effects: Polar aprotic solvents (like DMF or DMSO) tend to solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors O-alkylation. Polar protic solvents (like ethanol) can hydrogen-bond with the oxygen, making the ring carbons more relatively nucleophilic, thus increasing the chance of C-alkylation.

  • Temperature: Higher reaction temperatures can provide the activation energy needed to overcome the barrier for the thermodynamically more stable C-alkylated product.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C selectivity.

Identification Strategy: The key to distinguishing the O- vs. C-alkylated isomers is ¹H NMR spectroscopy.

  • O-Alkylated (Desired Product): You will observe the disappearance of the phenolic -OH proton signal. The protons of the newly introduced alkyl group will likely show a characteristic shift (e.g., ~4.0-4.5 ppm for a benzylic CH₂ group). The aromatic proton signals will shift slightly but their integration and splitting patterns will remain consistent with a 1,2,4,5-tetrasubstituted ring.

  • C-Alkylated (Byproduct): You will still see the phenolic -OH proton signal (though it may be shifted). One of the aromatic protons will be absent, and you will see new signals corresponding to the alkyl group attached directly to the ring. A 2D NMR experiment (HSQC/HMBC) can definitively show the correlation between the alkyl group's protons and a ring carbon.

OC_Alkylation start Phenoxide Intermediate path_O O-Alkylation (Kinetic Product) Nucleophilic attack by Oxygen start->path_O Favored by polar aprotic solvents path_C C-Alkylation (Thermodynamic Product) Nucleophilic attack by Ring Carbon start->path_C Favored by high temp, protic solvents product_O Desired Ether Product path_O->product_O product_C Isomeric Byproduct path_C->product_C

Caption: Competing pathways in phenoxide alkylation reactions.

Q3: My O-alkylation reaction is clean but shows very low conversion, with mostly starting material recovered. What should I troubleshoot?

Answer: Low conversion in phenol alkylation is a common issue that typically points to insufficient reactivity of one of the components or suboptimal conditions.[5][6]

Troubleshooting Checklist:

  • Base Strength and Quality: The base must be strong enough to deprotonate the phenol. While K₂CO₃ is common, it can be slow. Consider a stronger base like Cs₂CO₃, which is also more soluble. Ensure your base is anhydrous and finely powdered to maximize surface area.[5]

  • Alkylating Agent Reactivity: The reactivity order for halides is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like anhydrous DMF, acetonitrile, or acetone. These solvents effectively solvate the cation, enhancing the nucleophilicity of the phenoxide.

  • Temperature: Many phenol alkylations require heating. A typical starting point is 60-80 °C. If you are running the reaction at room temperature, a gentle increase in heat may be all that is required.

Subsection 2.2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

These reactions target the C-Br bond, coupling it with partners like boronic acids (Suzuki), alkynes (Sonogashira), or alkenes (Heck).

Q4: In my Suzuki coupling, I've isolated a major byproduct that is missing both the bromine atom and the new aryl group. What is it and how can I prevent it?

Answer: This byproduct is almost certainly the result of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom from the reaction medium.[7][8] This is one of the most prevalent side reactions in palladium-catalyzed cross-couplings.[9]

Causality of Formation: Hydrodehalogenation occurs when a hydride species is transferred to the palladium center, competing with the desired transmetalation step with the boronic acid. The resulting palladium-hydride complex can then undergo reductive elimination to release the de-brominated product.[7]

Sources of unwanted hydrides can include:

  • Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can be oxidized by the palladium complex to generate hydride species.[7]

  • Base: Some bases or their decomposition products can act as hydride donors.

  • Water: Water can be a hydrogen source in some hydrodehalogenation pathways.[9]

Mitigation Strategies:

  • Solvent Selection: Switch to non-alcoholic solvents. Toluene, dioxane, or THF are excellent choices.

  • Ligand Choice: The phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[7] Screen a few different ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Base Selection: Use a meticulously dried base. If using an alkoxide, ensure it is not contributing to hydride formation. Aqueous bases (e.g., K₂CO₃ in water/dioxane) can sometimes be a source, so ensure all reagents are high quality.

Dehalogenation_Mechanism start Ar-Pd(II)-Br Complex path_suzuki Transmetalation (with Ar'-B(OH)₂) start->path_suzuki Desired Pathway path_hydro Hydride Transfer (from Solvent, Base, etc.) start->path_hydro Competing Side Reaction intermediate_suzuki Ar-Pd(II)-Ar' Complex path_suzuki->intermediate_suzuki Reductive Elimination intermediate_hydro Ar-Pd(II)-H Complex path_hydro->intermediate_hydro Reductive Elimination product_suzuki Desired Product (Ar-Ar') intermediate_suzuki->product_suzuki Reductive Elimination product_hydro Byproduct (Ar-H) intermediate_hydro->product_hydro Reductive Elimination

Caption: Competing pathways leading to desired coupling vs. hydrodehalogenation.

Q5: My cross-coupling reaction produced a significant amount of a high-molecular-weight impurity, roughly double the mass of my starting material, minus the halogens.

Answer: You are likely observing a homocoupling byproduct. This occurs when two molecules of your starting aryl halide react with each other to form a symmetrical biaryl.[10][11]

Causality of Formation: Homocoupling can arise from several mechanistic pathways, often favored when the desired transmetalation step (e.g., from the boronic acid in a Suzuki reaction) is slow. This can be caused by:

  • Poor quality boronic acid: Boronic acids can degrade over time to form boroxines, which are less reactive.

  • Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or catalyst system can slow down the desired catalytic cycle, allowing side reactions to dominate.

  • Ligand effects: Some ligand systems may inadvertently promote homocoupling.

Identification and Mitigation:

  • Identification: Mass spectrometry is the clearest indicator, showing a mass corresponding to (2 * M_SM) - (2 * Br). ¹H NMR will show a symmetrical pattern and a doubling of the expected number of aromatic protons.

  • Mitigation:

    • Use fresh, high-purity boronic acid or other coupling partner.

    • Carefully re-optimize the reaction conditions, including the ratio of aryl halide to coupling partner (a slight excess of the boronic acid, e.g., 1.2 equivalents, is often beneficial).

    • Ensure efficient stirring and adequate temperature to promote the desired reaction rate.

Subsection 2.3: Reactions Involving the Aldehyde Group

The aldehyde is susceptible to both oxidation and reduction.

Q6: After my reaction and aqueous workup, my product is much more polar than expected. The IR spectrum shows the aldehyde C=O stretch (~1680 cm⁻¹) has disappeared and a very broad peak has appeared from 2500-3300 cm⁻¹. What happened?

Answer: Your aldehyde has been oxidized to a carboxylic acid . This is a very common transformation, as aldehydes are easily oxidized.[12]

Causality of Formation:

  • Air Oxidation: Substituted benzaldehydes, especially those with electron-donating groups like a hydroxyl, can be susceptible to slow oxidation by atmospheric oxygen. This is often catalyzed by light or trace metal impurities. If your reaction was run for a long time or the product was stored improperly, this can be a significant issue.

  • Oxidizing Reagents: You may have inadvertently used an oxidizing reagent or created one in situ. Some reaction conditions, particularly at high temperatures or with certain metal catalysts, can be oxidative.

  • Workup Conditions: Aggressive workup conditions with oxidizing agents (e.g., unquenched peroxide) can cause this transformation.

Identification and Mitigation:

  • Identification:

    • IR Spectroscopy: The classic sign is the disappearance of the sharp aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid.[1]

    • ¹H NMR: The aldehyde proton signal (~9.5-10.5 ppm) will disappear and be replaced by a broad carboxylic acid proton signal (>10 ppm), which may be exchangeable with D₂O.

    • Mass Spectrometry: The molecular weight will increase by 16 amu (the addition of one oxygen atom).

  • Mitigation:

    • Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

    • Store the starting material and product under inert gas, protected from light.

    • If oxidation is a persistent problem, consider protecting the aldehyde group as an acetal before performing other transformations. The acetal is stable to many reaction conditions and can be easily removed with a mild acid wash during workup.

Part 3: Analytical Protocols & Data

Protocol 1: LC-MS Method for Impurity Profiling

This protocol provides a general method for separating and obtaining molecular weights of potential byproducts.[1][2][13]

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of your crude reaction mixture in methanol or acetonitrile. Filter through a 0.22 µm syringe filter. Prepare a 1:100 dilution of this stock for injection.

  • Instrumentation & Column:

    • System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).

    • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C8, 250 × 4.6 mm, 5 µm) is a good starting point.[1]

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of species.

    • Mass Range: 100 - 1000 m/z

  • Data Analysis: Integrate the peaks in the chromatogram. Analyze the mass spectrum for each peak to determine the molecular weight of the corresponding component.

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct TypeReaction TypeΔ Mass (from SM/Product)Key ¹H NMR SignatureKey IR Signature
C-Alkylation O-Alkylation0 (Isomer of product)Phenolic -OH peak present; loss of one Ar-H signalBroad -OH stretch present
Hydrodehalogenation Cross-Coupling-79 (Loss of Br)Replacement of Ar-Br with Ar-H; new Ar-H signalLargely unchanged
Homocoupling Cross-Coupling(M_SM - 80)Symmetrical molecule; complex aromatic regionLargely unchanged
Oxidation Any+16 (Addition of O)Disappearance of aldehyde -CHO proton; new broad -COOH proton (>10 ppm)Loss of C=O (~1680 cm⁻¹); gain of broad O-H (2500-3300 cm⁻¹)
Starting Material AnyN/AMatches reference spectrumMatches reference spectrum

References

  • Technical Support Center: Optimizing Phenol Alkyl
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025). Benchchem.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2018). White Rose Research Online.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). ACS Publications. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • Impurity Profiling in different analytical techniques. (2024). IJNRD.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). Benchchem.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025).
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2005). The Journal of Organic Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

  • What Is the Mechanism of Phenol Alkyl

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Technical Support Center: Optimizing Solvent Systems for 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing solvent systems for reactions involving this versatile substituted benzaldehyde.

Introduction

This compound is a valuable building block in organic synthesis, featuring three distinct functional groups that offer a range of reactivity. The hydroxyl group is a prime site for nucleophilic attack, the aldehyde can undergo various carbonyl reactions, and the substituted aromatic ring can participate in nucleophilic aromatic substitution (SNAr) under certain conditions. The choice of solvent is paramount in controlling the outcome of these reactions, influencing solubility, reaction rates, and selectivity. This guide will focus primarily on reactions involving the hydroxyl group, such as the Williamson ether synthesis, and how to select the optimal solvent to achieve your desired product.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with this compound.

Q1: I'm observing very low solubility of my this compound in my chosen solvent. What should I do?

A1: Solubility is a critical first step for a successful reaction. This compound has polar functional groups (hydroxyl and aldehyde) and a halogenated aromatic ring, giving it moderate polarity.

  • For non-polar solvents (e.g., hexane, toluene): Low solubility is expected. Consider switching to a more polar solvent.

  • For moderately polar solvents (e.g., diethyl ether, ethyl acetate): Solubility should be better, but may still be limited. Gentle heating can improve solubility, but be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • For polar aprotic solvents (e.g., DMF, DMSO, acetonitrile): These are often the best choice for reactions involving the deprotonated hydroxyl group (phenoxide), as they are excellent at dissolving both the starting material and the intermediate salts.

  • For polar protic solvents (e.g., ethanol, methanol): While the starting material may dissolve, these solvents can interfere with reactions involving strong bases by protonating them and can also lead to undesired side reactions (see Q3).

Q2: My Williamson ether synthesis reaction is giving a very low yield of the desired ether. What are the likely causes and solutions?

A2: Low yield in a Williamson ether synthesis is a common problem that can often be traced back to several factors, many of which are solvent-related.[1][2]

  • Incomplete deprotonation: The hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. If using a weak base like K₂CO₃, ensure the reaction is heated sufficiently and for an adequate duration. For complete and rapid deprotonation, consider a stronger, non-nucleophilic base like sodium hydride (NaH).[3]

  • Poor nucleophilicity of the phenoxide: The choice of solvent significantly impacts the reactivity of the phenoxide. Polar aprotic solvents like DMF or DMSO are ideal because they solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.[3][4][5] In contrast, polar protic solvents will form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its ability to attack the alkyl halide.[6][7]

  • Side reactions: The most common side reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, which is competitive with the desired SN2 substitution.[2][3] Using a primary alkyl halide is the best way to avoid this. Lowering the reaction temperature can also favor substitution over elimination.[3]

  • Use of a phase-transfer catalyst: If you are using a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can be used to shuttle the phenoxide into the organic phase, increasing its contact with the alkyl halide and improving the reaction rate.[8][9]

Q3: I am getting a mixture of O-alkylated (ether) and C-alkylated products. How can I improve the selectivity for O-alkylation?

A3: The formation of C-alkylated byproducts is a classic problem in phenoxide chemistry, arising from the ambident nature of the phenoxide nucleophile (the negative charge can be delocalized onto the aromatic ring). The solvent system is the most powerful tool for controlling this selectivity.[10][11]

  • Favoring O-alkylation: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][10] These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more available to attack the alkyl halide. This leads to the kinetically favored O-alkylation product.

  • Favoring C-alkylation: While generally undesired in this context, C-alkylation is promoted by polar protic solvents like water or trifluoroethanol (TFE).[3][10] These solvents solvate the phenoxide oxygen through hydrogen bonding, making it less accessible and allowing the less hindered carbon positions of the ring to act as the nucleophile.[10]

Troubleshooting Guides

Guide 1: Optimizing a Williamson Ether Synthesis

This guide provides a systematic approach to troubleshooting a low-yielding Williamson ether synthesis with this compound.

Problem: Low yield of the desired ether product.

Workflow for Troubleshooting:

troubleshooting_williamson start Low Ether Yield check_base 1. Verify Deprotonation - Check base strength (e.g., NaH vs K₂CO₃) - Ensure anhydrous conditions start->check_base check_solvent 2. Evaluate Solvent System - Is it a polar aprotic solvent (DMF, DMSO, MeCN)? - Are protic solvents present? check_base->check_solvent If OK no_deprotonation Issue: Incomplete Deprotonation check_base->no_deprotonation If issues found check_reagents 3. Examine Reagents - Is the alkyl halide primary? - Are reagents and solvents dry? check_solvent->check_reagents If OK wrong_solvent Issue: Poor Nucleophilicity/ Side Reactions check_solvent->wrong_solvent If issues found check_temp 4. Review Reaction Temperature - Is the temperature too high, favoring elimination? check_reagents->check_temp If OK bad_reagents Issue: Elimination/Decomposition check_reagents->bad_reagents If issues found high_temp Issue: Elimination Favored check_temp->high_temp If issues found solution_base Solution: - Use a stronger base (NaH). - Use fresh, anhydrous base. no_deprotonation->solution_base solution_solvent Solution: - Switch to anhydrous DMF or DMSO. - Consider a phase-transfer catalyst for biphasic systems. wrong_solvent->solution_solvent solution_reagents Solution: - Use a primary alkyl halide. - Dry all reagents and solvents. bad_reagents->solution_reagents solution_temp Solution: - Lower the reaction temperature. high_temp->solution_temp

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Guide 2: Selecting the Right Solvent for O-Alkylation

The choice of solvent is the most critical factor in directing the reaction towards O-alkylation. This decision tree can guide your selection process.

solvent_selection start Goal: Selective O-Alkylation q_solvent_type Choose Solvent Type start->q_solvent_type polar_aprotic Polar Aprotic q_solvent_type->polar_aprotic polar_protic Polar Protic q_solvent_type->polar_protic non_polar Non-Polar q_solvent_type->non_polar outcome_aprotic Outcome: - High O-alkylation selectivity - Enhanced nucleophilicity - Faster reaction rates polar_aprotic->outcome_aprotic outcome_protic Outcome: - Increased C-alkylation - Reduced nucleophilicity (H-bonding) - Slower reaction polar_protic->outcome_protic outcome_nonpolar Outcome: - Poor solubility of phenoxide salt - Very slow or no reaction non_polar->outcome_nonpolar recommendation Recommended Solvents: - DMF (N,N-Dimethylformamide) - DMSO (Dimethyl sulfoxide) - Acetonitrile (MeCN) outcome_aprotic->recommendation

Caption: Decision tree for selecting a solvent for selective O-alkylation.

Data and Protocols

Table 1: Properties of Common Solvents for Consideration

The following table summarizes key properties of solvents frequently used in Williamson ether synthesis and related reactions.[12][13][14][15]

SolventDielectric Constant (ε) at 20°CPolarity TypeBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) 36.7Polar Aprotic153Excellent for dissolving salts, promotes SN2. High boiling point. Must be anhydrous.
Dimethyl sulfoxide (DMSO) 47.0Polar Aprotic189Highly polar, excellent for SN2. High boiling point can be difficult to remove. Must be anhydrous.
Acetonitrile (MeCN) 37.5Polar Aprotic82Good choice for SN2, lower boiling point than DMF/DMSO. Must be anhydrous.
Acetone 20.7Polar Aprotic56Lower polarity, may not be as effective at dissolving ionic intermediates. Low boiling point.
Tetrahydrofuran (THF) 7.5Polar Aprotic66Often used with NaH. Less polar, moderate dissolving power for salts.
Ethanol (EtOH) 24.6Polar Protic78Can lead to C-alkylation. Will react with strong bases. Generally not recommended for this reaction.
Methanol (MeOH) 32.7Polar Protic65Similar to ethanol, generally not recommended due to H-bonding and reactivity with bases.
Toluene 2.4Non-Polar111Poor solvent for ionic intermediates. May be used in biphasic systems with a phase-transfer catalyst.
Experimental Protocol: General Procedure for O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of this compound using a primary alkyl halide in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • Dispense Base: Carefully weigh the sodium hydride (1.1 equivalents) and add it to the flask. Wash the mineral oil from the NaH with anhydrous diethyl ether (2-3 times) by adding the ether, stirring briefly, stopping the stirring to allow the NaH to settle, and then removing the ether via cannula or syringe.

  • Add Solvent and Substrate: Add anhydrous DMF to the flask via syringe, followed by a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Add Alkyl Halide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the primary alkyl halide (1.1-1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Note: this compound and related compounds may cause skin and eye irritation.[16][17][18] Sodium hydride is a flammable solid that reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

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  • 3-Fluoro-2-hydroxybenzaldehyde. (n.d.). Ossila.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde and Other Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Salicylaldehydes

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are a class of phenolic compounds that have long been recognized for their significant and diverse biological activities.[1] The presence of a hydroxyl group ortho to an aldehyde moiety on a benzene ring provides a reactive and versatile scaffold for chemical modifications. The introduction of various substituents, such as halogens, nitro groups, or alkyl chains, onto the benzene ring can dramatically alter the electronic properties and steric hindrance of the molecule, thereby modulating its biological efficacy.[2] Halogenation, in particular, has been shown to be a powerful strategy for enhancing the antimicrobial and anticancer properties of salicylaldehydes.[2][3] This guide focuses on the biological potential of a specific halogenated derivative, 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, in comparison to other well-studied salicylaldehydes.

Focus Compound: this compound

While direct and extensive biological data for this compound is not widely available in the current literature, we can infer its potential activities based on the established structure-activity relationships of halogenated salicylaldehydes. The presence of both bromine and fluorine atoms is expected to significantly influence its biological profile. The high electronegativity of fluorine and the size and polarizability of bromine can enhance interactions with biological targets and affect membrane permeability.

Comparative Analysis of Biological Activities

To provide a comprehensive overview, this section compares the known biological activities of various substituted salicylaldehydes. This comparative approach allows for an informed estimation of the potential efficacy of this compound.

Antimicrobial Activity

Substituted salicylaldehydes are potent antibacterial and antifungal agents.[4] Halogenation has been consistently shown to enhance their antimicrobial properties.[2] While unsubstituted salicylaldehyde shows minimal activity, the introduction of halogens can lead to highly active compounds.[2]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Salicylaldehydes

CompoundBacillus cereusStaphylococcus aureusEscherichia coliCandida albicansSaccharomyces cerevisiaeReference
Salicylaldehyde>1000>1000>1000>1000>1000[5]
3,5-Dichlorosalicylaldehyde63632501616[5]
3,5-Dibromosalicylaldehyde313112588[5]
5-Bromosalicylaldehyde1252505003131[5]
5-Chlorosalicylaldehyde25050010006363[5]

Note: Data for this compound is not available in the cited literature. The data for related compounds suggests that di-halogenated salicylaldehydes, particularly those with bromine, exhibit potent antimicrobial activity, especially against yeasts.[4][5]

The mechanism of antimicrobial action for salicylaldehydes is not fully elucidated but is thought to involve multiple factors. One proposed mechanism involves the proton exchange of the hydroxyl group, which appears to be a prerequisite for high antimicrobial activity.[6]

Antioxidant Activity

The antioxidant properties of salicylaldehydes and their derivatives are of significant interest. They can act as radical scavengers and metal chelators, contributing to their protective effects against oxidative stress.

Table 2: Comparative Antioxidant Activity of Salicylaldehyde Derivatives

CompoundAssayIC50/ResultReference
Salicylaldehyde DerivativesDPPH Radical ScavengingVaries with substitution[7]
Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehydeDPPH Radical ScavengingModerate activity[8]
Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehydeABTS Radical ScavengingModerate activity[8]

Note: Quantitative IC50 values for direct comparison are highly dependent on the specific derivatives and assay conditions. The available data indicates that salicylaldehydes possess antioxidant capabilities that can be modulated by their substitution pattern.

Anticancer Activity

Halogenated salicylaldehydes and their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The introduction of halogens can enhance the anticancer potency of these compounds.[9] Dihalogenated derivatives, particularly those containing bromine, have shown enhanced cytotoxicity.[9]

Table 3: Comparative Anticancer Activity (IC50, µM) of Halogenated Salicylaldehyde Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Ru(II) complex of 5-bromosalicylaldehydeA549 (Lung Carcinoma)>50[9]
Ru(II) complex of 3,5-dibromosalicylaldehydeA549 (Lung Carcinoma)16.5[9]
Ru(II) complex of 5-chlorosalicylaldehydeA549 (Lung Carcinoma)>50[9]
Ru(II) complex of 3,5-dichlorosalicylaldehydeA549 (Lung Carcinoma)24.1[9]
Ga(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazoneHL-60 (Leukemia)1.14-1.31[10]
Ga(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazoneSKW-3 (Leukemia)1.14-1.31[10]

Note: The data presented is for metal complexes of halogenated salicylaldehydes, which often exhibit enhanced biological activity. The trend suggests that dihalogenation and the presence of bromine contribute to higher cytotoxicity.[9] The mechanism of anticancer action for these compounds may involve the induction of apoptosis and cell cycle arrest.[9][11]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the standardized methodologies for evaluating the biological activities discussed.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum (5x10^5 CFU/mL) C Inoculation of 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubation (37°C, 24-48h) C->D E Visual Inspection for Microbial Growth D->E F MIC Determination E->F

Caption: Workflow for MIC determination using broth microdilution.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).

  • Preparation of Test Compound Solutions: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH and Test Compound A->C B Test Compound (Various Concentrations) B->C D Incubation (Dark, 30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for DPPH radical scavenging assay.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[12]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically (typically between 500 and 600 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Various Concentrations) A->B C Add MTT Solution and Incubate B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (500-600 nm) D->E F Calculate % Viability and IC50 E->F

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of halogenated salicylaldehydes strongly suggests that this compound is a promising candidate for further investigation as a bioactive compound. The presence of both bromo and fluoro substituents on the salicylaldehyde scaffold is anticipated to confer potent antimicrobial, antioxidant, and anticancer properties. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these inferred activities and to elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.

References

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  • ResearchGate. (n.d.). IC 50 values of DPPH scavenging activity of isolated compounds and that of standard. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Available at: [Link]

  • Stamou, P., et al. (2022). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. ResearchGate. Available at: [Link]

  • Elo, H., et al. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry, 92, 750-753. Available at: [Link]

  • Nikolova-Mladenova, B., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. ResearchGate. Available at: [Link]

  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674. Available at: [Link]

  • Nikolova-Mladenova, B., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Bountagkidou, M., et al. (2017). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate. Available at: [Link]

  • Stamou, P., et al. (2022). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions. Available at: [Link]

  • Papa, R., et al. (2013). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central. Available at: [Link]

  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available at: [Link]

  • Wdowiak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 6-Fluorosalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • García-Salas, P., et al. (2021). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. National Institutes of Health. Available at: [Link]

  • Nikolova-Mladenova, B., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Bromosalicylaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, salicylaldehydes are a cornerstone, serving as versatile synthons for a myriad of applications. Their inherent reactivity and coordination capabilities make them ideal precursors for Schiff bases, which are pivotal in the development of novel therapeutics, advanced materials, and chemosensors. The strategic introduction of halogen atoms, particularly bromine and fluorine, onto the salicylaldehyde scaffold can dramatically modulate their physicochemical and biological properties. This guide provides an in-depth comparative analysis of a fluorinated bromosalicylaldehyde, 5-bromo-3-fluorosalicylaldehyde, and its non-fluorinated counterpart, 5-bromosalicylaldehyde, offering experimental insights and data to inform your research and development endeavors.

The Influence of Fluorine: More Than Just an Atom

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool in molecular design. Its incorporation can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide will dissect these effects through a direct comparison of our two subject molecules.

Physicochemical Properties: A Tale of Two Aldehydes

The introduction of a fluorine atom at the C-3 position of 5-bromosalicylaldehyde has a pronounced effect on its electronic and physical properties. This is quantitatively summarized in the table below.

Property5-Bromosalicylaldehyde5-Bromo-3-fluorosalicylaldehydeRationale for Difference
Molecular Weight 201.02 g/mol [2]219.01 g/mol [3]Addition of a fluorine atom.
Melting Point 102-106 °C[4][5]112-116 °CThe C-F bond can participate in intermolecular interactions, potentially leading to a more stable crystal lattice.
pKa (predicted) 7.60 ± 0.18[4][6]6.36 ± 0.23[7]The strongly electron-withdrawing fluorine atom stabilizes the phenoxide anion, increasing the acidity of the hydroxyl group.
XLogP3 (Lipophilicity) 2.5[2]2.4[3]The effect of fluorine on lipophilicity can be complex. In this case, the introduction of a polar C-F bond slightly decreases the calculated lipophilicity.
Hydrogen Bond Donors 1[2]1[3]Both molecules possess one hydroxyl group.
Hydrogen Bond Acceptors 2[2]3[3]The fluorine atom in the fluorinated analogue can act as a weak hydrogen bond acceptor.

Synthesis of Bromosalicylaldehydes and Their Schiff Base Derivatives

The synthesis of both 5-bromosalicylaldehyde and 5-bromo-3-fluorosalicylaldehyde is well-established. The subsequent condensation with primary amines to form Schiff bases is a robust and high-yielding reaction.[8][9]

Experimental Protocol: Conventional Synthesis of a Schiff Base from 5-Bromosalicylaldehyde

This protocol describes the synthesis of a Schiff base from 5-bromosalicylaldehyde and 4,6-dinitro-2-aminobenzothiazole.[9]

  • Dissolution: Dissolve 5-bromosalicylaldehyde (0.01 M) and 4,6-dinitro-2-aminobenzothiazole (0.01 M) in ethanol in a round-bottom flask.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture under reflux for 4-5 hours.

  • Isolation: After cooling, the Schiff base precipitates.

  • Purification: Collect the solid by filtration and wash with cold ethanol to yield the pure product.

Experimental Protocol: Mechanochemical Synthesis of a Fluorinated Schiff Base

A more sustainable, solvent-free approach for the synthesis of fluorinated Schiff bases involves mechanochemistry (ball milling), which can lead to shorter reaction times and higher yields.

Caption: Comparison of conventional and mechanochemical synthesis workflows.

Comparative Reactivity in Schiff Base Formation

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The rate of this reaction is influenced by the electrophilicity of the aldehyde's carbonyl carbon and the acidity of the reaction medium.

The presence of the electron-withdrawing fluorine atom in 5-bromo-3-fluorosalicylaldehyde increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. This enhanced electrophilicity is expected to lead to a faster rate of Schiff base formation compared to the non-fluorinated analogue under identical conditions.

Caption: General mechanism of Schiff base formation.

Spectroscopic Properties: A Window into Electronic Structure

  • UV-Vis Spectroscopy: The introduction of a fluorine atom is expected to cause a slight shift in the absorption maxima. The strong electron-withdrawing nature of fluorine can influence the energy levels of the π-orbitals involved in the electronic transitions.

  • Fluorescence Spectroscopy: Salicylaldehyde derivatives and their Schiff bases are known to be fluorescent.[10] The fluorescence properties (quantum yield and emission wavelength) are highly sensitive to the electronic nature of the substituents. The fluorine atom in 5-bromo-3-fluorosalicylaldehyde could potentially enhance the quantum yield or shift the emission spectrum, making it a candidate for the development of fluorescent probes.[11]

Applications in Drug Discovery and Materials Science

Both fluorinated and non-fluorinated bromosalicylaldehydes are precursors to compounds with significant biological activity and material applications.

Antimicrobial and Anticancer Activity

Schiff bases derived from substituted salicylaldehydes are known to possess potent antimicrobial and anticancer properties.[9][12] For instance, a study on gallium (III) complexes of 5-bromosalicylaldehyde benzoylhydrazones demonstrated significant cytotoxic activity against human leukemic cell lines, with IC50 values in the low micromolar range.[8] Specifically, one of the complexes exhibited an IC50 value of 0.54 µM against the SKW-3 cell line.[8] While direct comparative data for a fluorinated analogue is not available, it is plausible that the enhanced acidity and altered lipophilicity of the fluorinated derivative could lead to improved biological activity.

Caption: Simplified pathway of competitive enzyme inhibition by a Schiff base.

Materials Science Applications

Schiff base complexes derived from these aldehydes are also of interest in materials science. For example, complexes synthesized from 5-bromo-3-fluorosalicylaldehyde have been investigated as dyes in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), with reported power conversion efficiencies of around 7.7%.[11]

Conclusion

The strategic fluorination of bromosalicylaldehydes presents a compelling avenue for the fine-tuning of molecular properties for applications in drug discovery and materials science. The introduction of a fluorine atom, as seen in the comparison between 5-bromo-3-fluorosalicylaldehyde and 5-bromosalicylaldehyde, leads to predictable changes in acidity and reactivity. While direct comparative biological and photophysical data remains an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of fluorine in the design of next-generation salicylaldehyde-based compounds.

References

  • Nikolova-Mladenova, B.; Angelova, S.; Momekov, G. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules2022 , 27, 5493. [Link]

  • Okiy, S. O.; Iyekowa, O. Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. J. Appl. Sci. Environ. Manage.2018 , 22, 1733-1736. [Link]

  • Ingole, S. P. Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. Int. Res. J. Sci. Eng.2021 , Special Issue A11, 146-150. [Link]

  • PubChem. 5-Bromosalicylaldehyde. [Link]

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

  • Dehari, S.; Dehari, D.; Shehabi, M.; Jusufi, S. Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica2010 , 2, 273-278. [Link]

  • ResearchGate. (a) UV-Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain...). [Link]

  • Sandhya; Sudhanshu, J. P. Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. JETIR2020 , 7, 2511-2513. [Link]

  • El-Sherif, A. A.; Eldebss, T. M. A. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Spectrochim. Acta A Mol. Biomol. Spectrosc.2022 , 274, 121101. [Link]

  • ResearchGate. UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. [Link]

  • Reva, I.; Lapinski, L.; Nowak, M. J. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. J. Phys. Chem. A2022 , 126, 5449-5459. [Link]

  • Annaraj, B.; Neelakantan, M. A. Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. Asian J. Chem.2021 , 33, 1851-1856. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Bromo-3-fluoro-2-hydroxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of methodologies for validating the purity of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, justifying its superiority over other techniques through a detailed examination of potential impurities and supporting experimental design.

The Analytical Challenge: Beyond the Target Molecule

The synthesis of this compound, typically achieved through the ortho-formylation of a corresponding 2-bromo-5-fluorophenol, is not without its complexities.[1] A successful purity validation method must not only quantify the main compound but also resolve it from a spectrum of potential process-related impurities.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: The precursor, 2-bromo-5-fluorophenol, is a primary potential impurity.[1]

  • Positional Isomers: The formylation and bromination steps may lack perfect regioselectivity, leading to the formation of various structural isomers.[2][3][4]

  • Over-brominated Species: The presence of dibrominated phenols in the starting material or during synthesis can lead to dibrominated salicylaldehyde impurities.

  • Byproducts from Degradation: Harsh reaction conditions can lead to the formation of polymeric or tarry byproducts, which can interfere with analysis.[5]

A robust analytical method must possess the specificity to separate these closely related structures, ensuring an accurate assessment of purity.

Comparative Analysis of Analytical Techniques

While several methods can be employed for the analysis of aromatic aldehydes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable for this specific application.

Technique Advantages Disadvantages for this Application
Reversed-Phase HPLC (RP-HPLC) Excellent for separating moderately polar compounds like substituted benzaldehydes. High resolution for isomers. Robust and reproducible.Requires careful mobile phase optimization for optimal separation.
Gas Chromatography (GC) Suitable for volatile compounds. Can provide high resolution.This compound has a relatively high boiling point and may require derivatization to improve volatility and thermal stability, adding complexity and potential for side reactions.[6]
Normal Phase HPLC (NP-HPLC) Can be effective for isomer separation.Highly sensitive to water content in the mobile phase, leading to poor reproducibility. Requires non-polar, often more hazardous, solvents.
Thin Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative assessment.Limited resolution for complex mixtures of isomers. Not suitable for quantitative purity determination.

Given the need for high-resolution separation of polar aromatic isomers and accurate quantification, RP-HPLC stands out as the superior methodology.

The Recommended RP-HPLC Method: A Self-Validating System

The following RP-HPLC method is designed for optimal separation of this compound from its key potential impurities. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds based on hydrophobicity.[7] The gradient elution ensures that both the more polar starting materials and the less polar byproducts are effectively resolved.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the strong UV absorbance of benzophenone derivatives in this range).[7]

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the sample diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of the sample diluent. Further dilute 1 mL of this solution to 10 mL with the sample diluent.

Workflow for HPLC Purity Validation

Caption: Workflow for HPLC purity analysis of this compound.

Interpreting the Results: A Hypothetical Analysis

The chromatogram of the synthesized sample should be compared against the reference standard. The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Hypothetical HPLC Data for Purity Validation

Peak No. Retention Time (min) Component Area (%) in Synthesized Sample
14.22-bromo-5-fluorophenol (Starting Material)0.8
28.5Isomer 10.3
39.1This compound 98.5
410.2Isomer 20.2
512.5Dibrominated Impurity0.2

This data indicates a purity of 98.5% for the target compound, with minor impurities corresponding to the starting material and isomeric byproducts.

Method Validation: Ensuring Trustworthiness

To comply with regulatory standards such as those from the International Council for Harmonisation (ICH), the developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[2][7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with a known amount of reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Logical Flow of Method Validation

Validation_Logic Start Develop HPLC Method Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Validated Validated Method LOD_LOQ->Validated

Caption: Logical progression of HPLC method validation according to ICH guidelines.

Conclusion

Validating the purity of synthesized this compound requires a highly specific and robust analytical method. The presented RP-HPLC method, with its C18 stationary phase and gradient elution, provides the necessary resolution to separate the target compound from its likely process-related impurities, including starting materials and structural isomers. This guide provides a comprehensive framework for researchers to not only implement this method but also to understand the scientific rationale behind the experimental choices, ensuring the generation of accurate and defensible purity data.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at: [Link]

  • DeMasi, A. N., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Available at: [Link]

  • Wang, L., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(15), 4641. Available at: [Link]

  • Jubair, S., & El-Aneed, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. Available at: [Link]

  • Fülöp, F., et al. (2001). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron, 57(44), 9247-9250. Available at: [Link]

  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 4(17), 3183-3185. Available at: [Link]

  • ResearchGate. (n.d.). Melting and boiling points of isomers of bromofluoro benzaldehyde. Retrieved from: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]

  • W von Gunten, U., & Hoigné, J. (1994). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. Environmental Science & Technology, 28(5), 842-852. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. Available at: [Link]

  • ResearchGate. (n.d.). How to separate isomers by Normal phase HPLC? Retrieved from: [Link]

  • ResearchGate. (n.d.). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E, 69(Pt 12), o1797. Available at: [Link]

  • Pearson, D. E., & Wysong, R. D. (1972). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (4), 550-554. Available at: [Link]

  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S. Patent and Trademark Office.

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A Spectroscopic Guide to the Isomers of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit vastly different chemical, physical, and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive spectroscopic comparison of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde and its positional isomers. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for their unambiguous identification, quality control, and successful application in further research.

The Isomers in Focus

The isomers under consideration are all derivatives of benzaldehyde with a bromo, a fluoro, and a hydroxyl group attached to the aromatic ring. The parent compound for this guide is this compound. The following structures represent a selection of its potential isomers, where the relative positions of the substituents are varied.

Caption: Chemical structures of this compound and its selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the bromo, fluoro, and hydroxyl substituents.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers will be characterized by signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons.

  • Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. Its precise chemical shift can be subtly influenced by the electronic effects of the other ring substituents.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. Intramolecular hydrogen bonding with the adjacent carbonyl group in the 2-hydroxybenzaldehyde scaffold will lead to a significant downfield shift (δ > 10 ppm) and a sharper signal compared to a non-hydrogen-bonded hydroxyl group.

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons provide the most definitive information for distinguishing between the isomers. The electron-donating hydroxyl group and the electron-withdrawing bromo, fluoro, and aldehyde groups will exert distinct shielding and deshielding effects on the neighboring protons. The number of signals, their multiplicities (singlet, doublet, doublet of doublets, etc.), and the magnitude of the coupling constants (J) will be unique for each isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide complementary information, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons, and any carbon atoms directly attached to the substituents.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is typically observed in the range of δ 190-200 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The carbon bearing the hydroxyl group will be shielded (shifted upfield), while the carbons attached to the electronegative bromo and fluoro atoms, as well as the electron-withdrawing aldehyde group, will be deshielded (shifted downfield). The number of distinct aromatic carbon signals will depend on the symmetry of the molecule.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[1] The chemical shift of the fluorine atom is very sensitive to its electronic environment, making it an excellent probe for distinguishing between these isomers. The position of the fluorine atom relative to the other substituents will result in a unique ¹⁹F chemical shift for each isomer.[2][3]

Predicted NMR Data for this compound Isomers

IsomerPredicted ¹H NMR Chemical Shifts (δ, ppm)Predicted ¹³C NMR Chemical Shifts (δ, ppm)Predicted ¹⁹F NMR Chemical Shift (δ, ppm)
This compound CHO: ~10.2 (s, 1H), OH: ~11.5 (s, 1H), Ar-H: 7.0-7.8 (m, 2H)CHO: ~195, Ar-C: 110-160-110 to -130
5-Bromo-3-fluoro-2-hydroxybenzaldehyde CHO: ~10.1 (s, 1H), OH: ~11.3 (s, 1H), Ar-H: 7.2-7.6 (m, 2H)CHO: ~194, Ar-C: 112-158-115 to -135
4-Bromo-3-fluoro-2-hydroxybenzaldehyde CHO: ~10.3 (s, 1H), OH: ~11.6 (s, 1H), Ar-H: 6.9-7.9 (m, 2H)CHO: ~196, Ar-C: 108-162-120 to -140
3-Bromo-5-fluoro-2-hydroxybenzaldehyde CHO: ~10.0 (s, 1H), OH: ~11.2 (s, 1H), Ar-H: 7.1-7.5 (m, 2H)CHO: ~193, Ar-C: 115-155-105 to -125

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 10-20 mg of the isomer Solvent Dissolve in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Standard Add a small amount of TMS (internal standard) Tube->Standard Spectrometer Place the NMR tube in the spectrometer (e.g., 400 MHz) Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, and ¹⁹F spectra Shim->Acquire FT Fourier transform the raw data Phase Phase correct the spectra FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals (¹H NMR) Baseline->Integrate Reference Reference the spectra to TMS (¹H, ¹³C) or a suitable standard (¹⁹F) Integrate->Reference

Caption: A generalized workflow for acquiring NMR spectra of the benzaldehyde isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The isomers of this compound will share some common IR absorption bands due to the presence of the same functional groups, but the positions and intensities of these bands, particularly in the fingerprint region, will differ.

Key IR Absorption Bands

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observations and Isomeric Differences
O-H Stretch (phenolic) 3200-3600 (broad)A broad band is expected due to intermolecular and intramolecular hydrogen bonding. The strength of the intramolecular hydrogen bond with the carbonyl oxygen will influence the broadness and position of this band, which may vary slightly between isomers.[4][5]
C-H Stretch (aromatic) 3000-3100 (weak to medium)The presence of aromatic C-H stretching vibrations is a common feature for all isomers.
C-H Stretch (aldehydic) 2700-2850 (two weak bands, Fermi resonance)The characteristic doublet for the aldehydic C-H stretch should be observable for all isomers.[6]
C=O Stretch (aldehydic) 1650-1700 (strong)A strong carbonyl absorption is expected. The exact position will be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. Electron-withdrawing groups can slightly increase the frequency.[7][8]
C=C Stretch (aromatic) 1450-1600 (medium to strong, multiple bands)The pattern of these bands can be indicative of the substitution pattern on the aromatic ring.
C-F Stretch 1000-1300 (strong)A strong absorption in this region will confirm the presence of the C-F bond. The exact position can vary depending on the electronic environment.[9]
C-Br Stretch 500-650 (medium to strong)The C-Br stretching vibration is expected in the lower frequency region of the spectrum.[10]
Out-of-Plane C-H Bending 700-900 (strong)The pattern of these bands in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring and will be unique for each isomer.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Background Record a background spectrum Clean->Background Place Place a small amount of the solid sample onto the ATR crystal Contact Ensure good contact between the sample and the crystal using the pressure arm Place->Contact Acquire Acquire the sample spectrum Contact->Acquire Subtract The instrument software automatically subtracts the background spectrum Label Label the significant peaks Subtract->Label

Caption: A streamlined workflow for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For the isomers of this compound, the molecular ion peak will be the same, but the relative abundances of the fragment ions may differ, providing clues to the substitution pattern.

Expected Mass Spectrometric Features

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (218.99 g/mol ). A characteristic feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation of these isomers will likely proceed through several common pathways for aromatic aldehydes:

    • Loss of a hydrogen radical (-H•): Formation of a stable acylium ion ([M-H]⁺).

    • Loss of the formyl radical (-CHO•): Formation of a bromofluorohydroxyphenyl cation ([M-CHO]⁺).

    • Loss of carbon monoxide (-CO): From the [M-H]⁺ ion.

    • Loss of a bromine radical (-Br•): This may be less favorable than the other fragmentations but could be observed.

The relative positions of the substituents can influence the stability of the resulting fragment ions, leading to variations in the relative intensities of the peaks in the mass spectrum. For example, steric hindrance between adjacent bulky groups might favor certain fragmentation pathways.

Predicted Key Fragments for this compound Isomers

Fragmentm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Comments
[M]⁺• 218220Molecular ion peak with characteristic bromine isotope pattern.
[M-H]⁺ 217219Loss of a hydrogen radical from the aldehyde group.
[M-CHO]⁺ 189191Loss of the formyl radical.
[M-H-CO]⁺ 189191Loss of carbon monoxide from the [M-H]⁺ ion.
[M-Br]⁺ 139-Loss of a bromine radical.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)

MS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) Dilute Prepare a dilute solution (e.g., 1 mg/mL) Dissolve->Dilute Inject Inject 1 µL of the solution into the GC-MS Separate Separate the components on a suitable capillary column Inject->Separate Ionize Ionize the eluting compound using Electron Ionization (EI) at 70 eV Separate->Ionize Analyze Analyze the ions in the mass spectrometer Ionize->Analyze Identify Identify the molecular ion peak and the bromine isotope pattern Analyze_Frags Analyze the fragmentation pattern Identify->Analyze_Frags Compare Compare the spectra of the different isomers Analyze_Frags->Compare

Caption: A general workflow for the analysis of the benzaldehyde isomers by GC-MS.

Conclusion

The spectroscopic differentiation of the isomers of this compound is a critical task for ensuring the purity and identity of these compounds in research and development. While this guide provides a predictive framework based on established spectroscopic principles, it is essential to confirm these predictions with experimental data. By carefully applying the methodologies outlined herein, researchers can confidently distinguish between these closely related isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, complemented by IR and Mass Spectrometry, provides a powerful and comprehensive analytical toolkit for the structural elucidation of these and other complex organic molecules.

References

  • Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

  • Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

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  • Fluorine NMR. University of California, Davis. [Link]

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  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

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  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

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  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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A Comparative Guide to Assessing the Binding Affinity of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of binding affinity is a cornerstone of modern therapeutic design. The initial interaction between a small molecule and its protein target is the genesis of a pharmacological effect. This guide provides an in-depth, technical comparison of key methodologies for assessing the binding affinity of a novel class of ligands derived from the versatile 6-Bromo-3-fluoro-2-hydroxybenzaldehyde scaffold.

The unique substitution pattern of this compound, featuring a reactive aldehyde, a bromine atom for potential cross-coupling reactions, and electron-withdrawing fluorine, presents a rich platform for combinatorial library synthesis. These derivatives hold promise as inhibitors for a range of protein targets, including kinases and E3 ligases. Here, we will use the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in cancer therapy, as a representative case study to explore the nuances of binding affinity assessment.

The Centrality of Binding Affinity in Drug Discovery

Binding affinity, often quantified by the equilibrium dissociation constant (K D ), is a measure of the strength of the interaction between a ligand and its target.[1] A lower K D value signifies a stronger binding affinity.[1] This parameter is a critical determinant of a drug's potency and selectivity. Accurate and reproducible affinity data are paramount for establishing structure-activity relationships (SAR), optimizing lead compounds, and ultimately, developing effective and safe therapeutics.

A Comparative Analysis of Key Methodologies

Several biophysical techniques are at the disposal of researchers to quantify binding affinity. The choice of method is often dictated by the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Here, we compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface upon binding.Measures the heat absorbed or released during a binding event.
Primary Data Output Association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ).Binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).
Throughput Relatively high, with the ability to screen multiple compounds.Lower, typically one-on-one titrations.
Sample Consumption Generally lower for the analyte.Can be higher, especially for the sample in the cell.
Thermodynamic Data Indirect.Direct measurement of enthalpy (ΔH) and entropy (ΔS) can be calculated.
Labeling Requirement Label-free.Label-free.

Experimental Deep Dive: Protocols and Rationale

To illustrate the practical application of these techniques, we present detailed protocols for assessing the binding of a hypothetical library of this compound-derived inhibitors to the VHL protein.

Surface Plasmon Resonance (SPR): A Real-Time Perspective

SPR is a powerful optical sensing technique for the label-free detection of biomolecular interactions in real time.[2] The method involves immobilizing one binding partner (the ligand, in this case, the VHL protein) onto a sensor chip and flowing the other partner (the analyte, our novel inhibitor) over the surface.[2] Binding is detected as a change in the refractive index at the sensor surface.[3]

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis ligand_prep VHL Protein Purification & Characterization chip_selection Select Sensor Chip (e.g., CM5) ligand_prep->chip_selection analyte_prep Synthesis & Purification of This compound Ligand Library analyte_injection Inject Ligand Series (Concentration Gradient) analyte_prep->analyte_injection activation Activate Surface (EDC/NHS) chip_selection->activation immobilization Immobilize VHL Protein via Amine Coupling activation->immobilization blocking Block Unreacted Sites (Ethanolamine) immobilization->blocking blocking->analyte_injection association Monitor Association Phase analyte_injection->association dissociation Monitor Dissociation Phase association->dissociation sensorgram_fitting Fit Sensorgram Data to Binding Model dissociation->sensorgram_fitting kinetic_determination Determine ka, kd, and KD sensorgram_fitting->kinetic_determination

Caption: A typical experimental workflow for SPR analysis.

Detailed Step-by-Step Protocol for SPR:

  • Ligand and Analyte Preparation:

    • Express and purify the VHL protein to >95% purity.

    • Synthesize and purify the this compound derived ligands, ensuring high purity and accurate concentration determination.

    • Prepare a running buffer that is optimal for protein stability and minimizes non-specific binding (e.g., HBS-EP+ buffer).

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates reactive esters.

    • Inject the VHL protein solution over the activated surface. The primary amines on the protein surface will react with the NHS esters, forming a covalent bond.

    • Inject ethanolamine to deactivate any remaining reactive esters and block non-specific binding sites.

  • Analyte Binding and Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor in the running buffer, typically spanning a concentration range from 10-fold below to 10-fold above the expected K D .

    • Inject the different concentrations of the inhibitor over the immobilized VHL surface and a reference flow cell (without immobilized protein to subtract bulk refractive index changes).

    • Monitor the association of the inhibitor during the injection and the dissociation after the injection ends.

    • Between each inhibitor injection, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH glycine solution).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat changes that occur upon biomolecular binding.[4] In a typical experiment, a solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter.[5] The heat released or absorbed is measured and plotted against the molar ratio of ligand to protein.

Experimental Workflow for ITC Analysis

cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis protein_prep VHL Protein Purification & Dialysis into ITC Buffer cell_loading Load VHL Protein into Sample Cell protein_prep->cell_loading ligand_prep Ligand Synthesis, Purification & Dissolution in Matched Buffer syringe_loading Load Ligand into Syringe ligand_prep->syringe_loading equilibration Thermal Equilibration cell_loading->equilibration syringe_loading->equilibration initial_injection Perform Initial Small Injection equilibration->initial_injection series_injections Series of Ligand Injections initial_injection->series_injections heat_measurement Measure Heat Change After Each Injection series_injections->heat_measurement integration Integrate Raw Data Peaks heat_measurement->integration binding_isotherm Plot Integrated Heat vs. Molar Ratio integration->binding_isotherm model_fitting Fit Isotherm to a Binding Model binding_isotherm->model_fitting thermo_determination Determine KD, n, and ΔH model_fitting->thermo_determination

Caption: A typical experimental workflow for ITC analysis.

Detailed Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Prepare highly pure protein and ligand samples.

    • Crucially, both the protein and ligand solutions must be in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is highly recommended.[6]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup and Titration:

    • Load the VHL protein solution into the sample cell of the calorimeter.

    • Load the concentrated solution of the this compound derived ligand into the injection syringe. A general starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell.[7]

    • Set the experimental parameters, including the cell temperature, the injection volume, and the spacing between injections.

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition and Analysis:

    • The raw data consists of a series of heat-burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K D ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = RTln(K D ).

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical screening of three ligands derived from this compound against the VHL protein.

LigandModificationSPR K D (nM)ITC K D (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
LIG-001 Unsubstituted150165-8.5-1.2
LIG-002 Addition of a methyl group97105-9.2-1.0
LIG-003 Addition of a cyclopropyl group250260-7.8-1.5
  • Concordance of Methods: The K D values obtained from SPR and ITC are in good agreement, providing confidence in the data.

  • Structure-Activity Relationship: The addition of a small methyl group (LIG-002) appears to improve binding affinity compared to the unsubstituted ligand (LIG-001), as evidenced by the lower K D value.[8] This improvement is primarily driven by a more favorable enthalpy of binding. The bulkier cyclopropyl group (LIG-003) is detrimental to binding.

  • Thermodynamic Drivers: The binding of all three ligands is enthalpically driven, as indicated by the negative ΔH values. This suggests that hydrogen bonds and van der Waals interactions are the primary forces governing the interaction.

Conclusion: An Integrated Approach for Confident Decision-Making

Both Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful techniques for characterizing the binding affinity of novel ligands. SPR offers higher throughput and provides kinetic information, making it well-suited for initial screening and ranking of compounds. ITC, on the other hand, provides a complete thermodynamic profile of the binding interaction, offering deeper insights into the forces driving complex formation. For a comprehensive and robust assessment of ligands derived from the promising this compound scaffold, an integrated approach utilizing both methodologies is recommended. This dual-pronged strategy provides orthogonal validation of binding affinity and a richer understanding of the molecular interactions, empowering more informed decisions in the critical early stages of drug discovery.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein? Retrieved from [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • GE Healthcare. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from [Link]

  • American Chemical Society. (2012, February 27). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • AFFINImeter. (2015, February 9). Protein-ligand binding ITC Experiment - Watch Tutorial. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • ResearchGate. (2019, May 21). How to choose the concentration of protein and ligand for ITC experiment? Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

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A Comparative In Vitro Evaluation of Novel Schiff Base Derivatives of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro biological activities of novel Schiff base compounds synthesized from the precursor molecule, 6-Bromo-3-fluoro-2-hydroxybenzaldehyde. The performance of these novel compounds is evaluated against established therapeutic agents across key areas of interest: anticancer, antimicrobial, and enzyme inhibition activities. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to support further investigation.

The synthesis of Schiff bases from salicylaldehyde derivatives represents a highly fruitful avenue in medicinal chemistry. The characteristic azomethine group (-HC=N-) of a Schiff base is a critical pharmacophore that can be readily tuned by condensing the parent aldehyde with a diverse array of primary amines, allowing for the systematic modulation of biological activity.[1][2][3] The starting material, this compound, is a synthetically versatile scaffold, with its halogen substituents (bromo and fluoro) and a hydroxyl group offering multiple sites for potential interaction with biological targets, which can influence membrane permeability and electronic properties.[4][5]

This guide will explore the cytotoxic effects of these novel compounds on cancer cell lines, their efficacy in inhibiting the growth of pathogenic microbes, and their potential to modulate the activity of clinically relevant enzymes.

Synthesis of Novel Schiff Base Compounds (Illustrative)

The novel compounds (NC-1 to NC-3) are synthesized via a condensation reaction between this compound and various primary amines. This reaction is typically catalyzed by acid or heat and results in the formation of the characteristic imine or azomethine group.[2]

Workflow for the Synthesis of Novel Schiff Bases

Synthesis_Workflow General Synthesis Scheme cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Aldehyde This compound Solvent Ethanol/Methanol Aldehyde->Solvent dissolved in Amine Primary Amine (R-NH2) Amine->Solvent added to Catalyst Glacial Acetic Acid (catalytic amount) Solvent->Catalyst acidified with Condition Reflux or Microwave Irradiation Catalyst->Condition subjected to Schiff_Base Novel Schiff Base Compound Condition->Schiff_Base yields Water H2O Condition->Water byproduct

Caption: General workflow for the synthesis of novel Schiff bases.

In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines

The potential of the novel compounds to inhibit the proliferation of cancer cells is a primary area of investigation. Schiff bases derived from salicylaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action is often attributed to the induction of apoptosis. For instance, some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to trigger apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9]

Comparative Cytotoxicity Data

The cytotoxic activity of the novel compounds (NC-1 to NC-3) was assessed against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7
NC-1 (Illustrative) 25.530.2
NC-2 (Illustrative) 18.723.4
NC-3 (Illustrative) 12.515.8
Doxorubicin (Control) 0.81.1

Note: The IC50 values for the novel compounds are illustrative and based on activities of structurally similar compounds reported in the literature.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Plate cancer cells (HCT-116 or MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and the control drug, Doxorubicin. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow MTT Assay Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Incubation1 Incubate for 24h Cell_Culture->Incubation1 Treatment Add Novel Compounds & Control Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve Formazan Incubation3->Solubilization Measurement Read Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases are known to possess a broad spectrum of antimicrobial activities.[1][12] The presence of halogen atoms in the molecular structure can enhance the antimicrobial potency of these compounds.[13]

Comparative Antimicrobial Data

The antimicrobial activity of the novel compounds was evaluated against a panel of pathogenic bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. The results are presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Cefotaxime was used as a standard antibiotic for comparison.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NC-1 (Illustrative) 1225
NC-2 (Illustrative) 816
NC-3 (Illustrative) 412
Cefotaxime (Control) 68

Note: The MIC values for the novel compounds are illustrative and based on activities of structurally similar compounds reported in the literature.[14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the novel compounds and the control antibiotic in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism for many therapeutic drugs. Schiff bases have been reported to inhibit various enzymes, including lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammatory pathways.[16][17] The competitive inhibition observed for some salicylaldehyde-derived Schiff bases suggests their potential as anti-inflammatory agents.[16][18]

Comparative Enzyme Inhibition Data

The inhibitory activity of the novel compounds was assessed against the lipoxygenase (LOX) enzyme. The results are presented as inhibition constants (Ki).

CompoundLipoxygenase Inhibition (Ki, µM)
NC-1 (Illustrative) 0.858
NC-2 (Illustrative) 0.082
NC-3 (Illustrative) 0.014

Note: The Ki values for the novel compounds are illustrative and based on activities of structurally similar compounds reported in the literature.[16][18]

Experimental Protocol: Lipoxygenase Inhibition Assay
  • Enzyme Preparation: A solution of lipoxygenase enzyme is prepared in a suitable buffer.

  • Assay Mixture: In a cuvette, the buffer, enzyme solution, and various concentrations of the inhibitor (novel compound) are mixed and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., linoleic acid).

  • Spectrophotometric Monitoring: The formation of the product is monitored by measuring the increase in absorbance at a specific wavelength over time.

  • Data Analysis: The initial reaction rates are calculated, and the inhibition constants (Ki) are determined from plots of reaction velocity versus substrate concentration at different inhibitor concentrations.

Potential Mechanism of Action: MAPK Pathway Modulation

MAPK_Pathway Hypothesized Apoptotic Pathway NC Novel Compound Cell Cancer Cell NC->Cell enters MAPK MAPK Signaling Pathway Cell->MAPK modulates Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis induces

Caption: Hypothesized mechanism of action for cytotoxicity.

Conclusion and Future Directions

The in vitro evaluations presented in this guide suggest that novel Schiff bases derived from this compound are a promising class of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The illustrative data, based on structurally related compounds, indicate that these novel derivatives may exhibit potent biological activities.

Further research is warranted to synthesize and characterize these novel compounds and to perform comprehensive in vitro and in vivo studies to validate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their efficacy and selectivity.

References

  • Demir, Y., & Çetin, A. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Karaosmanoğlu, O., Berber, H., & Uysal, U. D. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. [Link]

  • Abdullah, H. I., et al. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link]

  • Semantic Scholar. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. [Link]

  • ResearchGate. (2026). (PDF) Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [Link]

  • Thakor, P. M., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ResearchGate. [Link]

  • Abdullah, H. I., et al. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the structure-activity relationships (SAR) of 6-bromo-3-fluoro-2-hydroxybenzaldehyde analogs. While direct experimental data on this specific scaffold is emerging, this document synthesizes information from structurally related compounds and established biochemical principles to propose a rational approach for designing and evaluating novel analogs with potential therapeutic applications. We will delve into the significance of the core structure, propose key analog series for synthesis, and provide detailed experimental protocols for evaluating their biological potential, particularly in the realms of antimicrobial and anticancer activities.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a synthetically accessible and functionally rich starting point for medicinal chemistry campaigns. The aldehyde group offers a versatile handle for derivatization into various functional groups such as Schiff bases, hydrazones, and amines, which are prevalent in bioactive compounds.[1][2] The phenolic hydroxyl group, ortho to the aldehyde, can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and interaction with biological targets.[3] Furthermore, the halogen substituents, bromine and fluorine, are known to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 3-position can significantly impact lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

Proposed Analog Series for SAR Exploration

To systematically explore the SAR of this scaffold, we propose the synthesis and evaluation of the following analog series. This approach allows for the dissection of the contribution of each substituent to the overall biological activity.

  • Series A: Modification of the Aldehyde Group. Conversion of the aldehyde to oximes, hydrazones, and Schiff bases can introduce new pharmacophoric features and alter the electronic and steric properties of the molecule.

  • Series B: Substitution at the Phenolic Hydroxyl Group. Alkylation or acylation of the hydroxyl group will probe the importance of this hydrogen bond donor for biological activity.

  • Series C: Variation of Halogen Substituents. Replacing the bromine at the 6-position with other halogens (Cl, I) or electron-donating/withdrawing groups will elucidate the role of this position in target engagement.

  • Series D: Alteration of the Fluorine Position. Moving the fluorine atom to other positions on the aromatic ring will help to understand the impact of its electron-withdrawing effects on the molecule's reactivity and biological profile.

The synthesis of such analogs can be achieved through established organic chemistry methodologies. For instance, the aldehyde can be readily condensed with hydroxylamines or hydrazines to form oximes and hydrazones, respectively.[6][7] Palladium-catalyzed cross-coupling reactions could be employed to modify the bromine substituent.

Comparative Analysis of Predicted Biological Activities

Based on the known biological activities of substituted benzaldehydes and halogenated aromatic compounds, we can hypothesize potential therapeutic applications for these analogs and predict how structural modifications might influence their efficacy.

Antimicrobial Activity

Halogenated phenols and benzaldehydes have been reported to possess antimicrobial properties.[8][9][10][11] The presence of bromine and fluorine in the core structure is anticipated to contribute to this activity. The lipophilicity conferred by the halogens may facilitate passage through microbial cell membranes.

Hypothesized SAR for Antimicrobial Activity:

  • Aldehyde Derivatives (Series A): Formation of Schiff bases with aromatic amines may enhance antimicrobial activity by increasing the overall lipophilicity and introducing additional aromatic stacking interactions with microbial targets.

  • Phenolic Modifications (Series B): The free hydroxyl group is likely crucial for activity, potentially acting as a proton donor or chelating agent. Its derivatization is expected to decrease or abolish activity.

  • Halogen Variation (Series C & D): The nature and position of the halogen will be critical. Increased lipophilicity with heavier halogens (e.g., iodine) might enhance activity up to a certain point, after which steric hindrance could become a limiting factor.

Anticancer Activity

Numerous substituted benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines.[1][12][13][14][15] The mechanism of action can be diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer progression.[13] Halogenated compounds have also been identified as potent anticancer agents.[16]

Hypothesized SAR for Anticancer Activity:

  • Aldehyde Derivatives (Series A): Derivatives such as hydrazones have shown significant anticancer potential.[1] This modification can introduce hydrogen bonding donors and acceptors, facilitating interactions with protein targets.

  • Phenolic Modifications (Series B): Similar to antimicrobial activity, the phenolic hydroxyl is predicted to be important for anticancer effects.

  • Halogen Variation (Series C & D): The electronic effects of the halogens will likely play a significant role. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and its ability to interact with biological nucleophiles.

Experimental Protocols for Biological Evaluation

To validate the hypothesized SAR, rigorous and standardized biological assays are essential. The following section provides detailed, step-by-step protocols for assessing the antimicrobial and anticancer activities of the synthesized analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17][18]

Workflow for MIC Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) P2 Prepare serial dilutions of test compounds in a 96-well plate E1 Inoculate wells with microbial suspension P2->E1 E2 Incubate at 37°C for 18-24 hours E1->E2 A1 Visually assess for turbidity (growth) E2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth to obtain a range of concentrations. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).[17]

  • Inoculation: Add the prepared inoculum to each well. The final volume in each well should be uniform.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[19][20] It is widely used for screening potential anticancer drugs.[21][22][23]

Workflow for MTT Assay

cluster_prep Cell Culture cluster_exp Treatment & Incubation cluster_reaction MTT Reaction cluster_analysis Analysis C1 Seed cancer cells in a 96-well plate and allow to adhere overnight T1 Treat cells with various concentrations of test compounds C1->T1 T2 Incubate for 24-72 hours T1->T2 R1 Add MTT solution to each well and incubate for 2-4 hours T2->R1 R2 Solubilize formazan crystals with DMSO or similar solvent R1->R2 A1 Measure absorbance at ~570 nm using a plate reader R2->A1 A2 Calculate cell viability and determine IC50 values A1->A2

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[22]

Data Presentation and Interpretation

To facilitate a clear comparison of the SAR, all quantitative data should be summarized in structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDR (Aldehyde Modification)X (6-position)Y (3-position)S. aureus MICE. coli MIC
Parent -CHOBrFDataData
A1 -CH=NOHBrFDataData
A2 -CH=N-NH2BrFDataData
C1 -CHOClFDataData
D1 -CHOBrHDataData
Control Ciprofloxacin--DataData

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs

Compound IDR (Aldehyde Modification)X (6-position)Y (3-position)MCF-7 IC50HeLa IC50
Parent -CHOBrFDataData
A1 -CH=NOHBrFDataData
A2 -CH=N-NH2BrFDataData
C1 -CHOClFDataData
D1 -CHOBrHDataData
Control Doxorubicin--DataData

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic investigation of the structure-activity relationships of this compound analogs. By synthesizing the proposed analog series and evaluating their biological activities using the detailed protocols provided, researchers can elucidate the key structural features required for potent antimicrobial and anticancer effects. Future work should focus on identifying the specific molecular targets of the most active compounds and optimizing their pharmacokinetic properties for potential in vivo studies. The integration of computational modeling and QSAR studies can further accelerate the discovery of novel therapeutic agents based on this promising scaffold.[24]

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, often stemming from cross-reactivity with unintended biological molecules. This guide provides a comprehensive framework for designing and executing cross-reactivity studies focused on 6-bromo-3-fluoro-2-hydroxybenzaldehyde and its derivatives. While direct, extensive cross-reactivity data for this specific class of compounds is not yet widely published, this document will equip you with the foundational principles, robust experimental protocols, and data interpretation strategies necessary to thoroughly characterize their selectivity profile.

The Significance of the Benzaldehyde Scaffold and Halogenation in Drug Design

Substituted benzaldehydes are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic character.[1][2] This, in turn, can influence binding affinity, metabolic stability, and membrane permeability.[2] However, these same modifications can also introduce unforeseen off-target interactions.[3] Therefore, a systematic evaluation of cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design.

Designing a Cross-Reactivity Screening Cascade

A tiered approach is recommended to efficiently assess the cross-reactivity profile of this compound derivatives. This cascade should begin with broad, high-throughput screens and progressively move towards more focused, quantitative assays for identified "hits."

Cross_Reactivity_Screening_Cascade A Primary Screening: Broad Target Panels B Secondary Screening: Confirmatory Assays (e.g., Dose-Response Curves) A->B Hits from primary screen C Tertiary Screening: Orthogonal Assays (e.g., Biophysical Methods) B->C Confirmed hits D Quaternary Screening: Cellular & Functional Assays C->D Validated interactions

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Part 1: Primary Screening - Casting a Wide Net

The initial step involves screening the derivatives against a broad panel of targets to identify potential off-target interactions. Given that benzaldehyde derivatives have been shown to inhibit various enzymes, a logical starting point is to screen against panels of enzymes from different classes.[4][5][6][7]

Recommended Primary Screening Panels:
  • Enzyme Panels: Include a diverse set of enzymes such as kinases, proteases, phosphatases, and oxidoreductases. For instance, given the structural similarities to known inhibitors, panels should include tyrosinases, aldose reductases, and cholinesterases.[4][6][7]

  • Receptor Panels: A broad receptor screen, particularly for G-protein coupled receptors (GPCRs) and nuclear receptors, is crucial to identify any unintended signaling pathway modulation.[8]

  • Ion Channel Panels: Off-target interactions with ion channels, such as the hERG potassium channel, are a significant safety concern and should be assessed early.[3]

Part 2: Secondary and Tertiary Screening - Confirmation and Validation

Hits from the primary screen must be confirmed and their interaction with the target validated using more quantitative and diverse methodologies.

Experimental Protocol: Enzyme Inhibition Assay (Example: Aldose Reductase)

This protocol outlines a typical enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare solutions of the enzyme (e.g., bovine kidney aldose reductase), substrate (e.g., DL-glyceraldehyde), and cofactor (e.g., NADPH).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate and cofactor solution.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Data Presentation: Comparative IC50 Values

The results of these assays should be summarized in a clear and concise table to allow for easy comparison between different derivatives and against known inhibitors.

CompoundTarget EnzymeIC50 (µM)
This compoundAldose Reductase5.2
Derivative A (e.g., with methoxy group)Aldose Reductase2.8
Derivative B (e.g., with nitro group)Aldose Reductase10.5
Standard Inhibitor (e.g., Epalrestat)Aldose Reductase0.1
Orthogonal Assays for Hit Validation

To increase confidence in the observed interactions, it is essential to employ orthogonal assays that rely on different physical principles.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

  • Thermal Shift Assays (TSA): Measures the change in the melting temperature of a target protein upon ligand binding.

Part 3: Cellular and Functional Assays - Assessing Physiological Relevance

Ultimately, the physiological relevance of any identified cross-reactivity must be determined in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a live-cell environment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to a suitable confluency.

    • Treat the cells with varying concentrations of the test compound or vehicle control.

  • Heating and Lysis:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lyse the cells to release the proteins.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate melting curves for the target protein in the presence of different compound concentrations.

    • A shift in the melting curve indicates target engagement.

Cellular_Functional_Assay_Logic A In Vitro Hit (e.g., Enzyme Inhibition) B Cellular Target Engagement (e.g., CETSA) A->B Validate in cells C Phenotypic Assay (e.g., Cell Viability, Signaling Pathway Modulation) B->C Assess functional consequence D Interpretation: Physiologically Relevant Off-Target Effect C->D Correlate target engagement with cellular phenotype

Figure 2: Logical flow for establishing the physiological relevance of an off-target interaction.

Conclusion and Future Directions

A thorough understanding of a compound's cross-reactivity profile is paramount for successful drug development. For this compound and its derivatives, a systematic and multi-faceted approach, as outlined in this guide, will be instrumental in identifying potential off-target liabilities and guiding further optimization efforts. The integration of in vitro biochemical and biophysical assays with cell-based functional readouts will provide a comprehensive picture of the selectivity of these promising molecules, ultimately paving the way for the development of safer and more effective therapeutics.

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A Comparative Guide to the Synthetic Efficiency of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde Preparation Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative. Its trifunctional nature—possessing hydroxyl, aldehyde, and halogen moieties—makes it a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of these functional groups, particularly the ortho-hydroxyl group relative to the aldehyde, allows for the formation of stable Schiff base ligands and facilitates the construction of complex heterocyclic systems. Given its utility, the development of an efficient, scalable, and regioselective synthetic route is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth analysis and objective comparison of the primary synthetic methodologies for preparing this compound. We will dissect two principal retrosynthetic pathways, evaluate the core chemical transformations—bromination and formylation—and benchmark the leading protocols for each step. The discussion is grounded in mechanistic principles and supported by experimental data to provide actionable insights for laboratory practice.

Retrosynthetic Analysis: Devising the Pathways

The synthesis of this compound logically begins from a simpler, commercially available precursor, 3-fluorophenol. The challenge lies in the sequential and regioselective introduction of a bromine atom and a formyl group onto the aromatic ring. The hydroxyl group of the phenol is a strong ortho-, para-director. Our target requires substitution at both ortho positions (C2 and C6). The fluorine atom at C3 further influences the regiochemistry of electrophilic aromatic substitution. This leads to two primary synthetic strategies, differing in the order of the key functionalization steps.

G cluster_target Target Molecule cluster_routes Retrosynthetic Pathways Target This compound Formylation_A Formylation Target->Formylation_A Route A Bromination_B Bromination Target->Bromination_B Route B Intermediate_A 2-Bromo-5-fluorophenol Formylation_A->Intermediate_A Bromination_A Bromination Intermediate_A->Bromination_A Start_A 3-Fluorophenol Bromination_A->Start_A Intermediate_B 3-Fluoro-2-hydroxybenzaldehyde Bromination_B->Intermediate_B Formylation_B Formylation Intermediate_B->Formylation_B Start_B 3-Fluorophenol Formylation_B->Start_B

Caption: Retrosynthetic analysis of this compound.

  • Route A: Bromination followed by Formylation. This pathway commences with the bromination of 3-fluorophenol. The primary challenge here is achieving selective mono-bromination at the C6 position, which is sterically less hindered and activated by the hydroxyl group. The subsequent formylation must then be directed specifically to the C2 position.

  • Route B: Formylation followed by Bromination. This route begins with the ortho-formylation of 3-fluorophenol to produce 3-fluoro-2-hydroxybenzaldehyde. The subsequent step involves the selective bromination of this intermediate at the C6 position, which is activated by both the hydroxyl and, to a lesser extent, the formyl group.

Part 1: The Formylation Step - A Critical Comparison

The introduction of a formyl group ortho to a phenolic hydroxyl is a classic transformation with several established methods. The efficiency and selectivity of this step are critical to the overall success of the synthesis. We will compare four prominent methods.

Mechanism & Rationale of Competing Formylation Methods

G cluster_formylation Ortho-Formylation Methodologies Phenol Phenolic Substrate MgCl2 MgCl₂ / Paraformaldehyde (Hansen-Skattebøl) Phenol->MgCl2 Duff Duff Reaction (HMTA, Acid) Phenol->Duff Reimer Reimer-Tiemann (CHCl₃, Base) Phenol->Reimer Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Phenol->Vilsmeier Product ortho-Hydroxybenzaldehyde MgCl2->Product High Yield & Selectivity Duff->Product Moderate Yield Reimer->Product Low Yield, Dichlorocarbene Vilsmeier->Product Weak Electrophile

Caption: Comparison of major ortho-formylation reactions for phenols.

  • Hansen-Skattebøl Formylation (MgCl₂/Paraformaldehyde): This method has emerged as a highly efficient and regioselective protocol for the ortho-formylation of phenols.[1][2]

    • Mechanism & Causality: Anhydrous magnesium chloride acts as a Lewis acid, coordinating to both the phenolic oxygen and the paraformaldehyde. This coordination forms a magnesium phenoxide and facilitates the generation of an electrophilic formaldehyde equivalent. The key to the high ortho-selectivity is the formation of a six-membered chelate transition state involving the magnesium ion, the phenoxide oxygen, and the formaldehyde, which directs the electrophilic attack exclusively to the ortho position.[1][3] The use of a non-coordinating base like triethylamine (Et₃N) is crucial to generate the phenoxide without interfering with the magnesium chelation.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or glycerol.[4][5]

    • Mechanism & Causality: In acid, HMTA decomposes to generate an electrophilic iminium ion.[6] The phenol attacks this electrophile, typically at the ortho position, in a process akin to a Mannich reaction. The ortho-selectivity is driven by hydrogen bonding between the phenolic hydroxyl and the incoming electrophile, which stabilizes the transition state.[6][7] Subsequent hydrolysis steps convert the aminomethyl intermediate into the final aldehyde. While operationally simple, yields can be variable, and diformylation can occur if both ortho positions are available.[8]

  • Reimer-Tiemann Reaction: A classic method involving the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base.[9][10]

    • Mechanism & Causality: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and base.[9][11] The highly electron-rich phenoxide ion attacks the electrophilic dichlorocarbene. This attack is favored at the more nucleophilic ortho position. The resulting dichloromethyl intermediate is then hydrolyzed to the aldehyde during workup.[11] This reaction is notorious for often producing low yields, especially with electron-deficient or sterically hindered phenols.[12] The harsh basic conditions can also be incompatible with sensitive functional groups.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14]

    • Mechanism & Causality: The Vilsmeier reagent is a relatively weak electrophile.[15] Therefore, this reaction is most effective on highly electron-rich aromatic compounds. While phenols can be formylated, the reaction often requires forcing conditions, and the inherent acidity of the phenol can complicate the reaction with the basic nature of the DMF. Its application is more common for electron-rich heterocycles and anilines.[15][16]

Performance Benchmark: Formylation Methods
MethodReagentsTypical YieldRegioselectivity (ortho)Key AdvantagesKey Disadvantages
Hansen-Skattebøl MgCl₂, Paraformaldehyde, Et₃N80-95%[1]Excellent (>98%)[2]High yield, exceptional selectivity, mild conditions.Requires anhydrous conditions.
Duff Reaction HMTA, TFA/Glycerol20-60%[4]Good to ExcellentOperationally simple, inexpensive reagents.[6]Moderate yields, potential for over-formylation.[8]
Reimer-Tiemann CHCl₃, NaOH/KOH10-40%[12]GoodClassic method, uses basic reagents.Often very low yields, harsh conditions, biphasic system.[9]
Vilsmeier-Haack DMF, POCl₃VariableGoodEffective for very electron-rich systems.Less effective for phenols, reagent sensitivity.[15]

Part 2: The Bromination Step - Achieving Regiocontrol

The second critical transformation is the selective introduction of a bromine atom. The directing effects of the existing substituents (hydroxyl, fluoro, and potentially a formyl group) are the primary consideration for achieving the desired C6 bromination.

Mechanism & Rationale of Bromination Strategies
  • Electrophilic Bromination with N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

    • Mechanism & Causality: The reaction is typically performed in a polar solvent, and can be catalyzed by acid. For phenols, the hydroxyl group is a powerful activating ortho-, para-director. In 3-fluorophenol, the positions ortho to the hydroxyl are C2 and C6, while the para position is C4. All three are activated. However, the C6 position is generally favored for mono-bromination due to a combination of electronic activation and reduced steric hindrance compared to the C2 position, which is flanked by both -OH and -F groups. Using additives like p-toluenesulfonic acid (p-TsOH) in methanol can enhance the rate and selectivity for ortho-bromination.[17][18]

  • Electrophilic Bromination with Bromine (Br₂): The classic method for aromatic bromination.

    • Mechanism & Causality: Molecular bromine is polarized by a Lewis acid or a polar solvent (like acetic acid) to generate the electrophile. The mechanism is similar to that with NBS. While effective, controlling the reaction to achieve selective mono-bromination can be difficult, and over-bromination to di- or tri-brominated products is a common side reaction.[19] The safety hazards associated with handling liquid bromine are also a significant consideration.

Performance Benchmark: Bromination of the Phenolic Ring
MethodReagentSelectivity (ortho vs. para)Key AdvantagesKey Disadvantages
NBS N-BromosuccinimideGood to Excellent[18]Easy to handle solid, milder conditions, high selectivity with additives.Higher cost than Br₂, potential for radical side reactions.
Br₂ Liquid BromineModerate to Good[19]Inexpensive, potent brominating agent.Difficult to control selectivity, corrosive and toxic, over-bromination risk.

Recommended Synthetic Protocols & Workflow

Based on the comparative analysis, Route B (Formylation then Bromination) utilizing the Hansen-Skattebøl formylation followed by NBS bromination presents the most efficient and selective pathway. The initial formylation provides a pure, single-isomer intermediate, which simplifies the subsequent bromination step.

Workflow Diagram: Recommended Synthesis

G Start 3-Fluorophenol Step1 Step 1: Ortho-Formylation Reagents: MgCl₂, Paraformaldehyde, Et₃N Solvent: Anhydrous THF Conditions: Reflux, 4h Start->Step1 Intermediate Intermediate: 3-Fluoro-2-hydroxybenzaldehyde Step1->Intermediate Step2 Step 2: Ortho-Bromination Reagents: N-Bromosuccinimide (NBS) Solvent: Acetonitrile or CH₂Cl₂ Conditions: 0°C to RT Intermediate->Step2 Purification Purification (Recrystallization or Column Chromatography) Step2->Purification Product Final Product: This compound Purification->Product

Caption: Recommended workflow for the synthesis of this compound.

Protocol 1: Synthesis of 3-Fluoro-2-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from the Hansen and Skattebøl procedure reported in Organic Syntheses.[1]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde (dried over P₂O₅)

  • 3-Fluorophenol

  • Triethylamine (Et₃N, distilled)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, argon-purged three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add anhydrous MgCl₂ (1.2 eq.) and paraformaldehyde (2.5 eq.).

  • Add anhydrous THF via syringe to the flask.

  • Add triethylamine (2.0 eq.) dropwise via syringe and stir the resulting suspension for 15 minutes at room temperature.

  • Add a solution of 3-fluorophenol (1.0 eq.) in anhydrous THF dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 66-70°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 M HCl (3 times) and brine (2 times).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford 3-fluoro-2-hydroxybenzaldehyde as a pale yellow solid. Expected Yield: 85-95%.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 3-Fluoro-2-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-fluoro-2-hydroxybenzaldehyde (1.0 eq.) in acetonitrile in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product, this compound. Expected Yield: >90%.

Conclusion and Recommendation

Benchmarking the available synthetic methods reveals a clear and efficient path for the preparation of this compound. The combination of the Hansen-Skattebøl ortho-formylation and a subsequent NBS-mediated bromination offers superior performance in terms of both chemical yield and regioselectivity. This two-step sequence (Route B) is highly reliable and avoids the significant drawbacks of classical methods like the Reimer-Tiemann or Duff reactions, namely low yields and potential for side products. The recommended protocols are robust, scalable, and utilize readily available reagents, making this synthetic strategy the preferred choice for researchers requiring high-purity material for further applications.

References

  • Larrow, J. F., & Jacobsen, E. N. (2004). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synlett, 2004(1), 129-132.

  • Grokipedia. (n.d.). Duff reaction.

  • Wikipedia. (2023). Duff reaction.

  • Cid, M. M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10457-10465.

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

  • Chapman, N. B., & Clarke, K. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

  • BenchChem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

  • Georgiev, D., et al. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 24(18), 3348.

  • Reddit. (2018). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?

  • Wikipedia. (2023). Reimer–Tiemann reaction.

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.

  • BenchChem. (n.d.). 6-bromo-3-fluoro-2-hydroxy-benzaldehyde.

  • Georgiev, D., et al. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 24(18), 3348.

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

  • Wang, M., et al. (2016). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic Letters, 18(1), 132-135.

  • Skattebøl, L., & Hansen, T. V. (2012). Addendum to Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.

  • Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.

  • Hodgson, H. H., & Nixon, J. (1930). CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes. Journal of the Chemical Society (Resumed), 1631-1636.

  • ChemScene. (n.d.). This compound.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.

  • ChemicalBook. (n.d.). 2-Bromo-5-fluorophenol synthesis.

  • BenchChem. (n.d.). 5-Bromo-2-fluorophenol.

  • Kapnayan.com. (n.d.). 20.2 Synthetic Routes (AHL).

  • Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde.

  • ResearchGate. (2012). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.

  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Acta Crystallographica Section E, E68(11), o2484–o2485.

  • Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

  • Google Patents. (2012). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

  • Tiemann, F., & Ludwig, G. (1932). m-Hydroxybenzaldehyde. Organic Syntheses, Coll. Vol. 2, p. 333; Vol. 12, p. 52.

  • Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE.

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Safety Operating Guide

Comprehensive Disposal Guide: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, logistical, and procedural information for the proper disposal of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1236079-57-4). As a halogenated aromatic aldehyde, this compound requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles: Hazard Identification and Safety

Before any disposal process, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds allows for a reliable hazard assessment. The primary hazards are associated with irritation and sensitization.

Immediate Safety Precautions:

  • Engineering Controls: Always handle this solid compound in a certified chemical fume hood to avoid inhalation of dust.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2]

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing.[3] In case of contact, flush the affected area with copious amounts of water.[4]

Hazard ClassificationDescriptionRecommended Precaution
Skin Irritation Expected to cause skin irritation upon contact.[5]Wash hands and skin thoroughly after handling. Remove and launder contaminated clothing before reuse.[2]
Eye Irritation Causes serious eye irritation.[5]Wear safety goggles. If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible.[2][5]
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[5]Handle exclusively in a well-ventilated area or a chemical fume hood.[1][2]
Environmental Hazard Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.Do not allow the product to enter drains or waterways.

Waste Characterization: The Halogenated Waste Stream

The defining structural feature of this compound for disposal purposes is the presence of halogen atoms (Bromine and Fluorine) on the aromatic ring. This classifies it unequivocally as a halogenated organic waste .[6]

This classification is critical for two primary reasons:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion.[6][7] Land disposal is highly restricted for these compounds.[7]

  • Waste Segregation: It is a universal best practice and often a regulatory requirement to segregate halogenated waste from non-halogenated waste streams.[4][8][9] Co-mingling can dramatically increase disposal costs, as the entire mixture must be treated as halogenated waste.[8][9]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), spent solvents containing halogenated compounds are often classified under "F-listed" codes (e.g., F001, F002).[10][11] While this product is a solid, any solvent used to rinse containers or clean up spills will fall into this regulated category.

Step-by-Step Disposal Protocols

Adherence to a systematic disposal workflow is essential. The following protocols cover common scenarios in a laboratory setting.

Protocol 3.1: Disposal of Unused or Expired Product
  • Do Not Attempt Neutralization: Do not try to chemically neutralize or treat the compound in the lab. Highly reactive substances may require deactivation, but this compound is stable under normal conditions.[12]

  • Original Container: If possible, dispose of the material in its original, clearly labeled container.[13]

  • Labeling: If the original label is damaged, or if you are using a different container, affix a "Hazardous Waste" tag.[4][14] The label must clearly state:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound". Do not use abbreviations.[16]

    • The primary hazards (e.g., "Irritant").[15]

    • The date accumulation started.[4]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][15] Ensure it is segregated from incompatible materials, particularly bases and strong oxidizing agents.[3][16]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]

Protocol 3.2: Disposal of Contaminated Materials

This includes items such as contaminated gloves, weigh boats, paper towels, and bench protectors.

  • Collection: Place all solid waste contaminated with the compound into a designated, durable, and sealable container (e.g., a labeled plastic pail or a properly bagged container).[13]

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name of the contaminant.

  • Segregation: Ensure this solid waste stream is kept with other halogenated organic solid waste, separate from non-halogenated or aqueous waste.

  • Storage & Pickup: Store the sealed container in the SAA and arrange for EHS pickup.

Protocol 3.3: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14][15]

    • The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[13]

    • Subsequent rinses should also be collected as hazardous waste.

  • Rinsate Management: The collected solvent rinsate is now a halogenated hazardous waste.[6] Collect it in a sealable, properly labeled container for liquid halogenated waste.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the original hazard labels on the container must be completely removed or defaced.[13][15] The container can then typically be disposed of in the regular trash or recycling, depending on institutional policy.[15]

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway start Waste Containing This compound Generated classify Classify as: Halogenated Organic Waste start->classify solid_waste Solid Waste (Unused Product, Contaminated PPE) classify->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) classify->liquid_waste Liquid empty_container Empty Container classify->empty_container Container ehs_pickup_solid Label, Seal & Store in SAA for EHS Pickup solid_waste->ehs_pickup_solid ehs_pickup_liquid Label, Seal & Store in SAA for EHS Pickup liquid_waste->ehs_pickup_liquid triple_rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) empty_container->triple_rinse triple_rinse->liquid_waste Rinsate trash Deface Label & Dispose as Regular Trash/Recycling triple_rinse->trash Cleaned Container

Caption: Disposal decision workflow for this compound.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by keeping the fume hood running but close lab doors.[16]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a sealable, heavy-duty plastic bag or a designated waste container.[4][16]

    • Clean the affected area with a cloth or sponge dampened with a suitable solvent (like acetone), and then with soap and water.

  • Disposal: All cleanup materials (absorbent, bags, cloths, contaminated PPE) are considered halogenated hazardous waste and must be disposed of according to Protocol 3.2.[14]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional procedures.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]

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Navigating the Safe Handling of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, such as 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and 3-Fluoro-2-hydroxybenzaldehyde, it is prudent to assume that 6-Bromo-3-fluoro-2-hydroxybenzaldehyde poses the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

These hazards necessitate a comprehensive approach to personal protection to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound.[2][3] The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Best Practices
Hand Protection Nitrile or Neoprene glovesThese materials offer good resistance to a range of chemicals, including solvents and limited exposure to acids and bases.[4] Always inspect gloves for tears or punctures before use. A regular schedule for glove replacement is advised to prevent permeation by chemicals.[5]
Eye and Face Protection Chemical safety goggles and/or a face shieldStandard safety glasses do not provide a complete seal and are inadequate for protecting against significant chemical splashes.[6] Chemical splash goggles are essential.[6] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Body Protection Laboratory coat or chemical-resistant apronA lab coat or apron provides a crucial barrier to protect your skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.Handling the solid compound should ideally be done in a chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available, a respirator is required.[5]
Foot Protection Closed-toe shoesPerforated shoes or sandals are not permitted in a laboratory setting where chemicals are handled.[5] Closed-toe shoes made of a durable material will protect your feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container.

  • The storage area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound within a chemical fume hood to control dust.

    • Use a dedicated, clean spatula and weighing vessel.

    • Avoid creating dust by handling the material gently.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Safe Handling Workflow

Caption: A visual representation of the safe handling workflow for this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[10]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[8] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Minor Spill For a small, manageable spill, ensure the area is well-ventilated and wear appropriate PPE.[8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
Major Spill Evacuate the area immediately and prevent others from entering.[8] Contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.[12]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[12] Consult your institution's hazardous waste management guidelines for specific procedures.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

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Retrosynthesis Analysis

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6-Bromo-3-fluoro-2-hydroxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.